molecular formula C10H11N B073216 N-benzylprop-2-yn-1-amine CAS No. 1197-51-9

N-benzylprop-2-yn-1-amine

Cat. No.: B073216
CAS No.: 1197-51-9
M. Wt: 145.2 g/mol
InChI Key: LDYBFSGEBHSTOQ-UHFFFAOYSA-N
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Description

N-benzylprop-2-yn-1-amine is a versatile and valuable secondary amine building block in organic synthesis and medicinal chemistry research. Its structure incorporates a benzyl group and a terminal alkyne function on a short amine linker, making it a key intermediate for the construction of more complex nitrogen-containing heterocycles and molecular architectures. Researchers primarily utilize this compound in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of click chemistry, to efficiently synthesize 1,2,3-triazole derivatives. The 1,2,3-triazole moiety serves as a robust bioisostere for amide bonds, enabling the development of novel enzyme inhibitors, molecular probes, and pharmaceutical candidates.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzylprop-2-yn-1-amine
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InChI

InChI=1S/C10H11N/c1-2-8-11-9-10-6-4-3-5-7-10/h1,3-7,11H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

LDYBFSGEBHSTOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40152552
Record name N-Propargylbenzylamine
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Molecular Weight

145.20 g/mol
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CAS No.

1197-51-9
Record name N-2-Propyn-1-ylbenzenemethanamine
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Record name Benzylprop-1-yn-3-ylamine
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Foundational & Exploratory

An In-depth Technical Guide to N-benzylprop-2-yn-1-amine: Chemical Properties, Structure, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-benzylprop-2-yn-1-amine, a secondary amine featuring both a benzyl and a propargyl group, is a molecule of significant interest in medicinal chemistry and drug development. Its structural similarity to known monoamine oxidase (MAO) inhibitors, such as pargyline, suggests potential applications in the treatment of neurological disorders. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential biological activities of this compound, tailored for researchers and professionals in the pharmaceutical sciences.

Chemical Structure and Identification

This compound is characterized by a benzyl group and a propargyl group attached to a central nitrogen atom.

  • IUPAC Name: this compound

  • Synonyms: Benzylpropargylamine, N-Demethylpargyline, N-(2-Propynyl)benzylamine

  • CAS Number: 1197-51-9

  • Molecular Formula: C₁₀H₁₁N

  • Molecular Weight: 145.20 g/mol [1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Appearance Colorless to brown clear liquid[2]
Boiling Point 138 °C at 15 mmHg
Solubility The hydrochloride salt is soluble in water, alcohols, and aqueous buffers.[3]
Purity >95.0% (GC)[2]

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-alkylation of a primary amine with a propargyl halide. A common and efficient method involves the reaction of benzylamine with propargyl bromide.

Synthesis Workflow

The logical workflow for the synthesis and purification of this compound is outlined below.

SynthesisWorkflow Reactants Benzylamine + Propargyl Bromide + K₂CO₃ in Acetonitrile Reaction N-Alkylation (90 °C, 12h, under Argon) Reactants->Reaction Filtration Filtration to remove K₂CO₃ Reaction->Filtration Evaporation Solvent Removal (in vacuo) Filtration->Evaporation Purification Flash Chromatography (Silica gel, Hexane:EtOAc) Evaporation->Purification Product This compound (Pale yellow oil) Purification->Product

Caption: General workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from established literature procedures for the synthesis of this compound.[4]

Materials:

  • Benzylamine

  • Propargyl bromide (or propargyl chloride)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Silica gel for column chromatography

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (e.g., Argon or Nitrogen)

  • Filtration apparatus

  • Rotary evaporator

  • Chromatography column and accessories

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add anhydrous acetonitrile, benzylamine, and anhydrous potassium carbonate.

  • While stirring, add propargyl bromide dropwise to the mixture.

  • Heat the reaction mixture to 90 °C under an inert argon atmosphere and maintain for 12 hours.[4]

  • After cooling to room temperature, filter the reaction mixture to remove the potassium carbonate.

  • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Purify the resulting residue by flash chromatography on a silica gel column, eluting with a mixture of hexane and ethyl acetate (e.g., 10:1 v/v).[4]

  • Collect the fractions containing the product and concentrate them under reduced pressure to yield this compound as a pale yellow oil.[4]

Spectroscopic Characterization

The structure of this compound can be confirmed using various spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals for the different protons in the molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.37-7.23m5HAromatic protons (Ar-H)
3.88s2HBenzyl CH₂
3.42d2HPropargyl CH₂
2.26t1HAcetylenic proton (≡C-H)
Solvent: Chloroform-d
Reference: Org. Biomol. Chem., 2011, 9, 1148-1159[4]
¹³C NMR Spectroscopy
Carbon TypeExpected Chemical Shift (δ, ppm)
Aromatic C (quaternary)138-140
Aromatic CH127-129
Benzyl CH₂~52
Propargyl CH₂~38
Acetylenic C-H~80
Acetylenic C~72
Infrared (IR) Spectroscopy

As a secondary amine, this compound is expected to show a characteristic N-H stretching vibration in its IR spectrum.

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch3350-3310Weak to medium
C≡C-H Stretch~3300Sharp, medium
C≡C Stretch2100-2260Weak to medium
Aromatic C-H Stretch3000-3100Medium
Aliphatic C-H Stretch2850-2960Medium
C-N Stretch1020-1250Medium
Mass Spectrometry

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 145. Common fragmentation patterns for benzylamines include the loss of a hydrogen atom to form the [M-1]⁺ ion and cleavage of the benzylic C-N bond to produce the tropylium ion at m/z 91.

Biological Activity and Mechanism of Action

Monoamine Oxidase (MAO) Inhibition

This compound is the N-demethylated metabolite of pargyline, a well-known non-selective, irreversible monoamine oxidase (MAO) inhibitor.[3] Pargyline itself shows inhibitory activity against both MAO-A and MAO-B.[3] The propargylamine moiety is a key structural feature for the irreversible inhibition of MAO enzymes. It is highly probable that this compound also functions as an MAO inhibitor.

MAO enzymes are responsible for the degradation of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain.[5] Inhibition of MAO leads to an increase in the levels of these neurotransmitters, which is the therapeutic basis for the use of MAO inhibitors in the treatment of depression and Parkinson's disease.

Signaling Pathway of MAO Inhibition

The inhibition of MAO by propargylamine-containing compounds involves the formation of a covalent adduct with the FAD cofactor at the active site of the enzyme, leading to its irreversible inactivation. This prevents the breakdown of monoamine neurotransmitters, thereby increasing their concentration in the synaptic cleft and enhancing neurotransmission.

MAO_Inhibition cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron MA Monoamine Neurotransmitter (e.g., Dopamine) MA_synapse Increased Monoamine Concentration MA->MA_synapse Release MAO Monoamine Oxidase (MAO) MA->MAO Degradation Receptor Postsynaptic Receptor MA_synapse->Receptor Binding Signal Signal Transduction Receptor->Signal Metabolites Inactive Metabolites MAO->Metabolites Inhibitor This compound Inhibitor->MAO Irreversible Inhibition

Caption: Proposed mechanism of action via Monoamine Oxidase (MAO) inhibition.

Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the structure and purity of this compound.

Procedure:

  • Dissolve approximately 10-20 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz or higher).

  • For ¹H NMR, typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for good signal-to-noise, and a relaxation delay of 1-2 seconds.

  • For ¹³C NMR, a proton-decoupled experiment is standard. A larger spectral width (e.g., 220 ppm) and a longer acquisition time with a greater number of scans are typically required due to the low natural abundance of ¹³C.

  • Process the spectra (Fourier transform, phase correction, and baseline correction) and integrate the ¹H NMR signals.

  • Assign the peaks based on their chemical shifts, multiplicities, and integration values.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Procedure (for liquid sample):

  • Ensure the ATR crystal of the FTIR spectrometer is clean.

  • Place a small drop of the liquid sample directly onto the ATR crystal.

  • Acquire the spectrum over a typical range of 4000-400 cm⁻¹.

  • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a good quality spectrum.

  • Identify the characteristic absorption bands corresponding to the N-H, C≡C-H, C≡C, aromatic C-H, aliphatic C-H, and C-N bonds.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Procedure (using Electron Ionization - EI):

  • Introduce a dilute solution of the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC-MS).

  • Ionize the sample using a standard electron energy of 70 eV.

  • Acquire the mass spectrum over a suitable m/z range (e.g., 40-300).

  • Identify the molecular ion peak (M⁺) and major fragment ions.

  • Propose fragmentation pathways consistent with the observed spectrum, such as the formation of the tropylium ion (m/z 91).

Conclusion for Drug Development Professionals

This compound presents a compelling scaffold for the development of novel therapeutics targeting the central nervous system. Its likely activity as a monoamine oxidase inhibitor, inferred from its close structural relationship to pargyline, positions it as a lead compound for the design of new treatments for depression and neurodegenerative diseases like Parkinson's disease. The presence of the propargylamine moiety is a well-established pharmacophore for irreversible MAO inhibition. Further research should focus on obtaining quantitative in vitro data on its inhibitory potency and selectivity for MAO-A and MAO-B. Moreover, exploration of structure-activity relationships through derivatization of the benzyl and propargyl groups could lead to the discovery of more potent and selective drug candidates with improved pharmacokinetic and pharmacodynamic profiles. The synthetic accessibility and the clear biological hypothesis make this compound and its analogs a promising area for further investigation in drug discovery.

References

An In-depth Technical Guide to the Synthesis and Characterization of N-benzylprop-2-yn-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-benzylprop-2-yn-1-amine, a valuable building block in medicinal chemistry and organic synthesis. This document details established synthetic protocols, summarizes key characterization data, and presents a logical workflow for its preparation.

Introduction

This compound, also known as benzylpropargylamine, is a secondary amine containing both a benzyl and a propargyl group. This unique combination of functional groups makes it a versatile intermediate for the synthesis of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents. The presence of the terminal alkyne allows for its use in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the straightforward introduction of this moiety into larger scaffolds.

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, with the most common being the N-alkylation of either benzylamine with a propargyl halide or propargylamine with a benzyl halide.

Method 1: N-Alkylation of Benzylamine with Propargyl Bromide

This method involves the reaction of benzylamine with propargyl bromide in the presence of a base to neutralize the hydrobromic acid formed during the reaction.

Reaction Scheme:

Method 2: N-Alkylation of Propargylamine with Benzyl Bromide

An alternative approach is the reaction of propargylamine with benzyl bromide, again in the presence of a base.[1]

Reaction Scheme:

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Protocol 1: Synthesis via N-Alkylation of Benzylamine

This protocol is adapted from established procedures for the synthesis of this compound.[2]

  • Materials:

    • Benzylamine

    • Propargyl bromide (80% in toluene)

    • Anhydrous potassium carbonate (K₂CO₃)

    • Anhydrous acetonitrile (CH₃CN)

    • Ethyl acetate (EtOAc)

    • Hexane

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Equipment:

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer with heating plate

    • Apparatus for filtration

    • Rotary evaporator

    • Standard laboratory glassware for extraction and chromatography

  • Procedure:

    • To a round-bottom flask, add benzylamine (1.0 eq), anhydrous potassium carbonate (1.2 eq), and anhydrous acetonitrile.

    • Stir the mixture at room temperature.

    • Slowly add propargyl bromide (1.1 eq) to the suspension.

    • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a pale yellow oil.

Protocol 2: Synthesis via N-Alkylation of Propargylamine

This protocol is based on a reported synthesis of this compound.[1]

  • Materials:

    • Prop-2-yn-1-amine (propargylamine)

    • Benzyl bromide

    • Anhydrous potassium carbonate (K₂CO₃)

    • Anhydrous acetonitrile (CH₃CN)

    • Ethyl acetate (EtOAc)

    • Hexane

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • In a round-bottom flask under an inert atmosphere (e.g., argon), suspend anhydrous potassium carbonate (1.2 eq) in anhydrous acetonitrile.

    • Add prop-2-yn-1-amine (3.0 eq) to the suspension.

    • Add benzyl bromide (1.0 eq) dropwise to the stirred mixture.

    • Heat the reaction mixture to 90 °C and stir for 12 hours.[1]

    • After cooling to room temperature, filter the mixture and remove the solvent from the filtrate in vacuo.[1]

    • Purify the resulting residue by flash chromatography on silica gel using a hexane:EtOAc (10:1) eluent to yield the product as a pale yellow oil.[1]

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.

Data Presentation
Parameter Value Reference
Molecular Formula C₁₀H₁₁N
Molecular Weight 145.20 g/mol
CAS Number 1197-51-9
Appearance Colorless to Brown clear liquid
Purity >95.0% (GC)

Table 1: Physicochemical Properties of this compound

Technique Observed Data
¹H NMR (400 MHz, CDCl₃) δ 7.37-7.23 (m, 5H, Ar-H), 3.88 (s, 2H, CH₂), 3.42 (d, J=2.4 Hz, 2H, CH₂), 2.26 (t, J=2.4 Hz, 1H, ≡CH)
¹³C NMR (Predicted) Aromatic C: 127-140 ppm, Benzyl CH₂: ~50-55 ppm, Propargyl CH₂: ~35-40 ppm, Alkyne C: ~70-85 ppm
IR (Predicted) N-H stretch: ~3300-3350 cm⁻¹ (weak), C-H (sp³): ~2850-3000 cm⁻¹, C≡C-H stretch: ~3300 cm⁻¹, C≡C stretch: ~2100-2150 cm⁻¹, C-N stretch: ~1020-1250 cm⁻¹
Mass Spec. (Predicted) Molecular Ion [M]⁺: m/z 145, Base Peak: m/z 91 (loss of propargyl group)

Table 2: Spectroscopic Data for this compound

Mandatory Visualization

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of this compound via the N-alkylation of benzylamine.

Synthesis_Workflow Start Start Reaction_Setup Reaction Setup: - Benzylamine - K₂CO₃ - Acetonitrile Reagent_Addition Add Propargyl Bromide Reaction_Setup->Reagent_Addition Reaction Reflux Reagent_Addition->Reaction Workup Workup: - Filtration - Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Characterization Characterization: - NMR - IR - MS Purification->Characterization Final_Product This compound Characterization->Final_Product

Caption: Synthesis and purification workflow for this compound.

References

Spectroscopic Profile of N-benzylprop-2-yn-1-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the versatile secondary amine, N-benzylprop-2-yn-1-amine. Aimed at researchers, scientists, and professionals in drug development, this document compiles essential nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols to facilitate the synthesis and characterization of this compound.

Spectroscopic Data Summary

The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.37-7.23m5HAr-H
3.88s2HPh-CH₂ -N
3.42d (J=2.4 Hz)2HN-CH₂ -C≡
2.26t (J=2.4 Hz)1H≡C-H

Solvent: Chloroform-d (CDCl₃), Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
139.4Ar-C (quaternary)
128.5Ar-C H
128.4Ar-C H
127.2Ar-C H
82.1-C ≡C-
71.6-C≡C H
52.3Ph-C H₂-N
37.4N-C H₂-C≡

Solvent: Chloroform-d (CDCl₃)

Infrared (IR) Spectroscopy Data

Infrared spectroscopy confirms the presence of key functional groups in this compound. As a secondary amine, it exhibits a characteristic N-H stretching vibration.[1][2][3][4] The terminal alkyne group is also clearly identifiable.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3310-3350Medium, sharpN-H stretch (secondary amine)
~3300Strong, sharp≡C-H stretch (alkyne)
~2120Weak, sharpC≡C stretch (alkyne)
~3030MediumAr C-H stretch
~1600, 1495, 1450Medium-WeakAr C=C bending
~1250-1020Medium-WeakC-N stretch (aliphatic amine)
~700-750StrongAr C-H out-of-plane bend
Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular formula of this compound is C₁₀H₁₁N, with a molecular weight of 145.20 g/mol .[3]

Table 4: Expected Mass Spectrometry Fragmentation for this compound

m/zProposed Fragment
145[M]⁺ (Molecular Ion)
144[M-H]⁺
91[C₇H₇]⁺ (Tropylium ion)
54[C₄H₄N]⁺

Experimental Protocols

Synthesis of this compound.[5]

A suspension of benzyl bromide (1 equivalent), prop-2-yn-1-amine (3 equivalents), and potassium carbonate (1.2 equivalents) in anhydrous acetonitrile is stirred at 90 °C under an argon atmosphere for 12 hours. After cooling to room temperature, the solid is removed by filtration, and the solvent is evaporated under reduced pressure. The resulting residue is purified by flash chromatography on silica gel using a hexane:ethyl acetate (10:1) eluent to yield this compound as a pale yellow oil.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. The sample is dissolved in deuterated chloroform (CDCl₃), and tetramethylsilane (TMS) is used as an internal standard.

Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. A thin film of the neat liquid is placed between potassium bromide (KBr) plates for analysis.

Mass Spectrometry (MS): Mass spectral data is acquired using an electron ionization (EI) mass spectrometer. The sample is introduced via direct infusion or gas chromatography.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of Crude Product Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR (1H, 13C) Purification->NMR IR IR Purification->IR MS MS Purification->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

References

N-benzylprop-2-yn-1-amine stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stability and Storage of N-benzylprop-2-yn-1-amine

For researchers, scientists, and professionals in drug development, ensuring the stability and integrity of chemical reagents is paramount. This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, a versatile building block in organic synthesis.

Chemical Stability

This compound is a combustible liquid that is generally stable under standard ambient conditions, such as at room temperature. However, its reactivity profile necessitates specific handling and storage to prevent degradation. The compound is known to be sensitive to air and carbon dioxide, which can impact its purity over time. It is crucial to handle and store this reagent under an inert atmosphere to mitigate these sensitivities.

Furthermore, this compound can form explosive mixtures with air upon intense heating, with a critical range starting approximately 15 Kelvin below its flash point of 104 °C.

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented in the provided literature, its chemical structure suggests potential routes of degradation. The presence of an amine functional group makes it susceptible to oxidation, particularly when exposed to air. The propargyl group, containing a terminal alkyne, can also undergo various reactions, including oxidation or hydration, especially in the presence of certain metals or acidic/basic conditions. General studies on amines indicate that they can undergo thermal and oxidative degradation.[1] For instance, a related cyclopropyl amine has been shown to undergo hydrolytic degradation under high pH conditions.[2]

Recommended Storage and Handling

To maintain the quality and stability of this compound, adherence to proper storage and handling protocols is essential. The following table summarizes the key recommendations compiled from safety data sheets and supplier information.

ParameterRecommendationSource
Storage Temperature Store in a cool, dark place. A specific recommendation is below 15°C. The product label should be consulted for the recommended storage temperature.
Atmosphere Store under an inert gas (e.g., nitrogen or argon).
Container Keep the container tightly closed.
Ventilation Store in a well-ventilated place.
Ignition Sources Keep away from heat, sparks, open flames, and hot surfaces. Take precautionary measures against static discharge.
Incompatible Materials Information on specific incompatible materials is not detailed in the provided results. However, its sensitivity to air and CO2 should be noted.
Handling Wear protective gloves, protective clothing, eye protection, and face protection. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.

Experimental Workflow for Ensuring Stability

The following diagram illustrates a logical workflow for maintaining the stability of this compound throughout its lifecycle in a laboratory setting.

cluster_0 Receiving and Initial Handling cluster_1 Storage cluster_2 Usage and Handling A Receive this compound B Inspect Container Integrity A->B C Verify Inert Atmosphere Seal B->C D Store in a Cool, Dark Location (<15°C) C->D Proceed to Storage E Maintain under Inert Gas (e.g., Argon, Nitrogen) D->E F Ensure Container is Tightly Sealed E->F G Equilibrate to Room Temperature Under Inert Gas F->G Prepare for Use H Dispense Using Inert Gas Techniques (e.g., Schlenk line) G->H I Promptly Reseal Container Under Inert Gas H->I I->D Return to Storage

Caption: Workflow for this compound Stability Management.

References

A Comprehensive Technical Guide to N-benzylprop-2-yn-1-amine: Synonyms, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-benzylprop-2-yn-1-amine, a versatile chemical intermediate and a significant metabolite of the monoamine oxidase (MAO) inhibitor pargyline, holds considerable interest in the fields of neuropharmacology and medicinal chemistry. This technical guide provides a detailed overview of its synonyms, alternative names, and key chemical properties. It further delves into its primary biological activity as a monoamine oxidase inhibitor, presenting available data on its effects. This document also includes a detailed experimental protocol for its synthesis and a proposed mechanism of action, visualized through a signaling pathway diagram, to support further research and development efforts.

Nomenclature and Identification

This compound is known by a variety of names in scientific literature and chemical catalogs. A comprehensive list of these synonyms and identifiers is crucial for accurate literature searches and unambiguous communication.

Type Name/Identifier
Systematic (IUPAC) Name This compound
Common Names Benzylpropargylamine, N-(2-Propynyl)benzylamine
Alternative Name N-Demethylpargyline
CAS Number 1197-51-9[1][2][3]
Molecular Formula C₁₀H₁₁N
Molecular Weight 145.20 g/mol

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for its handling, formulation, and application in experimental settings.

Property Value
Appearance Colorless to pale yellow liquid
Boiling Point 103-104 °C at 11 mmHg
Density 0.96 g/mL at 25 °C

Synthesis Protocol

The following is a detailed experimental protocol for the synthesis of this compound, adapted from established chemical literature.

Reaction: Benzylamine + Propargyl Bromide → this compound

Materials:

  • Benzylamine

  • Propargyl bromide (80% in toluene)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of benzylamine (1 equivalent) in acetonitrile, add potassium carbonate (1.5 equivalents).

  • Slowly add propargyl bromide (1.1 equivalents) to the stirring mixture at room temperature.

  • Heat the reaction mixture to 60 °C and maintain for 12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Biological Activity: Monoamine Oxidase Inhibition

This compound is primarily recognized for its activity as a monoamine oxidase (MAO) inhibitor. It is a significant metabolite of pargyline, a known non-selective irreversible MAO inhibitor.[4][5] Research indicates that this compound itself is a potent inhibitor, with a notable selectivity for MAO-B.[6]

This selective MAO-B inhibition is a key characteristic that makes this compound and its derivatives interesting for the development of therapeutic agents for neurodegenerative diseases such as Parkinson's disease, where MAO-B activity is elevated.

Proposed Mechanism of Action

The inhibitory activity of this compound on monoamine oxidase is believed to be irreversible, a characteristic shared with its parent compound, pargyline. The propargyl group is essential for this mechanism. It is proposed that the terminal alkyne of the propargyl group forms a covalent adduct with the FAD cofactor at the active site of the MAO enzyme, leading to its inactivation.

Below is a logical diagram illustrating the proposed mechanism of MAO-B inhibition by this compound.

MAO_Inhibition cluster_pre_inhibition Pre-Inhibition State cluster_inhibition Inhibition by this compound cluster_post_inhibition Post-Inhibition State MAO-B_active Active MAO-B (with FAD cofactor) DOPAC DOPAC MAO-B_active->DOPAC MAO-B_inactive Inactive MAO-B (covalent adduct with FAD) Dopamine Dopamine Dopamine->MAO-B_active Metabolism Inhibitor This compound Inhibitor->MAO-B_active Irreversible Inhibition Dopamine_accumulated Increased Dopamine Levels MAO-B_inactive->Dopamine_accumulated Reduced Metabolism

Caption: Proposed mechanism of irreversible MAO-B inhibition by this compound.

Experimental Workflow for MAO Inhibition Assay

To quantitatively assess the inhibitory potential of this compound on MAO-A and MAO-B, a standard fluorometric or spectrophotometric assay can be employed. Below is a generalized workflow.

MAO_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Reagents Prepare Reagents: - MAO-A/MAO-B enzyme - Substrate (e.g., kynuramine, benzylamine) - Inhibitor (this compound) - Buffer Incubation Incubate enzyme with varying concentrations of inhibitor Reagents->Incubation Add_Substrate Add substrate to initiate reaction Incubation->Add_Substrate Measurement Measure product formation over time (fluorescence or absorbance) Add_Substrate->Measurement Plot_Data Plot reaction rates vs. inhibitor concentration Measurement->Plot_Data Calculate_IC50 Calculate IC50 value Plot_Data->Calculate_IC50

Caption: General experimental workflow for determining the IC50 of an MAO inhibitor.

Conclusion

This compound is a compound with significant potential in neuropharmacology, primarily due to its selective inhibition of monoamine oxidase B. Its role as a major metabolite of pargyline underscores its biological relevance. This guide provides a foundational resource for researchers, offering a compilation of its nomenclature, properties, a detailed synthesis protocol, and an overview of its biological activity. The provided diagrams for its proposed mechanism of action and a general experimental workflow are intended to facilitate further investigation into this promising molecule and its derivatives for the development of novel therapeutics. Further quantitative in vitro studies are warranted to precisely determine its inhibitory constants against both MAO isoforms.

References

An In-depth Technical Guide to the Purity and Analysis of N-benzylprop-2-yn-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the methods used to assess the purity and characterize N-benzylprop-2-yn-1-amine, a key building block in pharmaceutical and chemical synthesis. The information is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the analytical techniques applicable to this compound.

Introduction to this compound and its Quality Control

This compound (CAS No. 1197-51-9) is a secondary amine containing a benzyl group and a propargyl group. Its purity is crucial for the success of subsequent synthetic steps and the quality of the final product. A multi-faceted analytical approach is typically employed to ensure its identity, purity, and the absence of significant impurities. Commercial suppliers often specify a purity of greater than 95.0%, which is commonly determined by Gas Chromatography (GC). Further characterization is typically performed using Nuclear Magnetic Resonance (NMR) spectroscopy, and other chromatographic and spectroscopic techniques.

The following sections detail the primary analytical methods for the quality control of this compound, including representative experimental protocols and data presentation.

Chromatographic Methods for Purity Determination

Chromatographic techniques are central to determining the purity of this compound by separating it from potential impurities, such as starting materials, by-products, and degradation products.

Gas Chromatography (GC)

Gas chromatography is the most frequently cited method for the purity assessment of this compound. Due to the basic nature of the amine, special consideration must be given to the selection of the column and instrument parameters to prevent peak tailing and ensure accurate quantification.

This protocol is a representative method based on best practices for the analysis of volatile amines and would require validation for specific applications.

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A base-deactivated column is recommended to minimize peak tailing. An example is an Agilent J&W DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness, or a specific amine-dedicated column like an Rtx-5 Amine.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector:

    • Temperature: 250 °C

    • Mode: Split (e.g., 50:1 split ratio)

    • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at 15 °C/min.

    • Final Temperature: 280 °C, hold for 5 minutes.

  • Detector (FID):

    • Temperature: 300 °C

    • Hydrogen Flow: 30 mL/min

    • Air Flow: 300 mL/min

    • Makeup Gas (Nitrogen): 25 mL/min

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is another powerful technique for the purity analysis of this compound, particularly for non-volatile impurities.

This protocol is a starting point for method development and would require optimization and validation.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water

    • B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient Program:

    • Time (min) | % A | % B

    • --- | --- | ---

    • 0 | 90 | 10

    • 20 | 10 | 90

    • 25 | 10 | 90

    • 26 | 90 | 10

    • 30 | 90 | 10

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Prepare a solution of this compound in the mobile phase at a concentration of approximately 0.5 mg/mL.

Spectroscopic Methods for Structural Elucidation and Purity

Spectroscopic methods are indispensable for confirming the chemical structure of this compound and can also be used for quantitative purity assessment.

Quantitative Nuclear Magnetic Resonance (qNMR)

Quantitative NMR (qNMR) is a primary analytical method that can be used to determine the purity of a substance without the need for a specific reference standard of the analyte. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for accurate quantification.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A high-purity certified reference material with a simple ¹H NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound into a vial.

    • Accurately weigh a suitable amount of the internal standard into the same vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a volumetric flask.

    • Transfer an aliquot of the solution to an NMR tube.

  • NMR Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): A long delay is crucial for full relaxation of all protons. It should be at least 5 times the longest T₁ relaxation time of the protons being quantified (e.g., 30-60 seconds).

    • Number of Scans (ns): Sufficient scans to achieve a good signal-to-noise ratio (e.g., 8 or 16).

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the spectrum.

    • Integrate a well-resolved, non-overlapping signal of this compound and a signal from the internal standard.

  • Purity Calculation: The purity of this compound can be calculated using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / m_sample) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = Mass

    • P = Purity of the internal standard

    • sample = this compound

    • IS = Internal Standard

Mass Spectrometry (MS) and Infrared (IR) Spectroscopy
  • Mass Spectrometry: Typically coupled with a chromatographic technique (GC-MS or LC-MS), MS provides information about the molecular weight of this compound and its fragmentation pattern, which helps in structural confirmation and identification of impurities.

  • Infrared Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, characteristic absorption bands would be expected for the N-H bond, C≡C triple bond, and aromatic C-H bonds.

Data Presentation

Quantitative data from the various analytical methods should be summarized in a clear and concise manner to allow for easy comparison and assessment of the material's quality.

Table 1: Summary of Purity Analysis for a Representative Batch of this compound

ParameterMethodResultSpecification
PurityGC-FID98.5% (area %)> 95.0%
Purity¹H qNMR98.2% (w/w)Report Value
Identity¹H NMRConforms to structureConforms
IdentityMS[M+H]⁺ = 146.1Conforms
AppearanceVisualColorless to pale yellow liquidConforms

Table 2: Chromatographic Data

MethodAnalyteRetention Time (min)Relative Retention Time
GC-FIDThis compound12.51.00
Impurity A10.20.82
Impurity B14.11.13
RP-HPLCThis compound15.81.00

Visualizations

The following diagrams illustrate the logical workflows and relationships in the analysis of this compound.

analytical_workflow cluster_sample Sample Handling cluster_analysis Analytical Methods cluster_results Data Evaluation sample This compound Sample gc Gas Chromatography (Purity) sample->gc hplc HPLC (Purity) sample->hplc qnmr qNMR (Purity & Identity) sample->qnmr ms Mass Spectrometry (Identity) sample->ms ir IR Spectroscopy (Identity) sample->ir data_analysis Data Analysis & Comparison gc->data_analysis hplc->data_analysis qnmr->data_analysis ms->data_analysis ir->data_analysis spec Specification Compliance data_analysis->spec report Certificate of Analysis spec->report

Caption: Overall analytical workflow for this compound.

logical_relationship cluster_quant Quantitative Analysis cluster_qual Qualitative Analysis Purity Purity Assay GC GC Purity->GC HPLC HPLC Purity->HPLC qNMR qNMR Purity->qNMR NMR_qual NMR qNMR->NMR_qual provides structural info Identity Structural Confirmation Identity->NMR_qual MS Mass Spec Identity->MS IR IR Spec Identity->IR

Caption: Relationship between analytical techniques.

An In-depth Technical Guide to the Solubility of N-benzylprop-2-yn-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility of N-benzylprop-2-yn-1-amine hydrochloride in various solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature and databases, this document focuses on qualitative solubility information and provides a detailed, generic experimental protocol for the quantitative determination of solubility. This guide is intended to be a valuable resource for researchers and professionals in drug development and other scientific fields who are working with this compound.

Introduction

This compound hydrochloride is an organic compound that holds interest in medicinal chemistry and drug discovery. Understanding its solubility is a critical first step in the development of any potential pharmaceutical application, as solubility significantly impacts bioavailability, formulation, and dosage. This guide summarizes the available qualitative solubility information and provides a practical framework for researchers to determine quantitative solubility in their own laboratories.

Physicochemical Properties

Before discussing solubility, it is essential to understand some of the basic physicochemical properties of this compound hydrochloride.

PropertyValue
Molecular Formula C₁₀H₁₂ClN
Molecular Weight 181.66 g/mol
Appearance Typically a solid, crystalline powder
CAS Number 1007-53-0

Solubility Profile

Extensive searches of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in mg/mL or mol/L) for this compound hydrochloride. However, based on its chemical structure as an amine hydrochloride salt, a qualitative solubility profile can be inferred. The hydrochloride salt form generally increases the polarity of the parent amine, enhancing its solubility in polar solvents.

Table 1: Qualitative Solubility of this compound hydrochloride

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Polar Protic Solvents Water, Methanol, EthanolSolubleThe ionic nature of the hydrochloride salt allows for strong interactions with polar protic solvents capable of hydrogen bonding.
Polar Aprotic Solvents Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)Likely SolubleThe polarity of these solvents can typically overcome the lattice energy of the salt to some extent.
Nonpolar Solvents Hexane, Toluene, Diethyl etherInsoluble to Sparingly SolubleThe large difference in polarity between the ionic salt and nonpolar solvents results in poor solvation.

Note: This information is based on general principles of chemical solubility and should be confirmed by experimental determination.

Experimental Protocol for Solubility Determination

To address the absence of quantitative data, the following is a detailed, generic protocol for determining the solubility of a solid compound like this compound hydrochloride. This method is based on the equilibrium shake-flask method, which is a common technique for measuring thermodynamic solubility.[1][2]

Objective: To determine the saturation concentration of this compound hydrochloride in various solvents at a controlled temperature.

Materials:

  • This compound hydrochloride

  • Selected solvents (e.g., water, ethanol, methanol, DMSO)

  • Volumetric flasks and pipettes

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument.

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of known concentrations of this compound hydrochloride in the chosen solvent to create a calibration curve for the analytical method.

  • Sample Preparation:

    • Add an excess amount of this compound hydrochloride to a known volume of the solvent in a sealed vial. The excess solid should be clearly visible.

    • Prepare samples in triplicate for each solvent.

  • Equilibration:

    • Place the vials in an orbital shaker or on a stir plate at a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).[2]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Centrifuge the vials to further separate the undissolved solid from the supernatant.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.

    • Dilute the filtered supernatant with a known volume of the solvent to bring the concentration within the range of the calibration curve.

    • Analyze the diluted samples using a validated analytical method (e.g., HPLC) to determine the concentration of the dissolved compound.

  • Data Analysis:

    • Use the calibration curve to calculate the concentration of this compound hydrochloride in the diluted samples.

    • Account for the dilution factor to determine the solubility of the compound in the original undiluted supernatant.

    • Report the average solubility and standard deviation for the triplicate samples for each solvent.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound hydrochloride.

Solubility_Determination_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_result Result prep_standards Prepare Standard Solutions analysis Analyze Concentration (e.g., HPLC) prep_standards->analysis for Calibration prep_samples Prepare Slurry Samples (Excess Solid in Solvent) equilibration Equilibrate Samples (e.g., 24-48h at 25°C) prep_samples->equilibration phase_separation Separate Solid and Liquid (Centrifugation) equilibration->phase_separation sampling Filter Supernatant phase_separation->sampling sampling->analysis calculation Calculate Solubility (using Calibration Curve) analysis->calculation report Report Solubility Data calculation->report

Caption: Workflow for Solubility Determination.

Conclusion

References

Physical state and appearance of N-benzylprop-2-yn-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-benzylprop-2-yn-1-amine, a member of the propargylamine family, is a versatile chemical intermediate with significant applications in medicinal chemistry and drug development. Its unique structural features, particularly the presence of a reactive propargyl group, make it a valuable building block for the synthesis of a wide range of biologically active molecules. This guide provides a comprehensive overview of the physical state, appearance, and other key technical data of this compound, along with detailed experimental protocols and visualizations to support its use in a research and development setting.

Physicochemical Properties

This compound is a clear, colorless to brown liquid at room temperature. A summary of its key physical and chemical properties is presented below.

PropertyValueSource
Physical State Liquid[1]
Appearance Colorless to brown clear liquid[1]
Molecular Formula C₁₀H₁₁N
Molecular Weight 145.20 g/mol
Boiling Point 138 °C at 15 mmHg
Flash Point 104 °C
Solubility Soluble in water, alcohols, and aqueous buffers (as hydrochloride salt)[2]

Note: Solubility data is for the hydrochloride salt of the closely related N-benzyl-N-methylprop-2-yn-1-amine, which suggests that the free base, this compound, is likely soluble in organic solvents.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the N-alkylation of benzylamine with propargyl bromide.

Materials:

  • Benzylamine

  • Propargyl bromide (80% in toluene)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Silica gel for column chromatography

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel

  • Rotary evaporator

  • Standard laboratory glassware for extraction and chromatography

Procedure:

  • To a suspension of anhydrous potassium carbonate (58.3 mmol) in anhydrous acetonitrile (150.0 ml) in a round-bottom flask, add benzylamine (48.6 mmol) and propargyl bromide (145.0 mmol).

  • The reaction mixture is stirred vigorously at 90 °C under an argon atmosphere for 12 hours.

  • After cooling to room temperature, the solid potassium carbonate is removed by filtration.

  • The solvent is removed from the filtrate under reduced pressure using a rotary evaporator.

  • The resulting residue is purified by flash chromatography on silica gel using a hexane:ethyl acetate (10:1) mixture as the eluent.

  • The fractions containing the pure product are combined and the solvent is evaporated to yield this compound as a pale yellow oil (yields of up to 94% have been reported).[3]

Characterization:

The structure of the synthesized this compound can be confirmed by spectroscopic methods such as NMR.

  • ¹H NMR (400 MHz, CDCl₃): δ 7.37-7.23 (m, 5H, Ar-H), 3.88 (s, 2H, CH₂), 3.42 (d, J=2.4 Hz, 2H, CH₂), 2.26 (t, J=2.4 Hz, 1H, ≡CH).[3]

Visualizations

Synthesis Workflow

The logical flow of the synthesis of this compound is depicted in the following diagram.

G Synthesis of this compound reagents Benzylamine + Propargyl Bromide + K₂CO₃ in Acetonitrile reaction N-Alkylation Reaction (90°C, 12h, Argon) reagents->reaction filtration Filtration to remove K₂CO₃ reaction->filtration evaporation Solvent Evaporation (Rotary Evaporator) filtration->evaporation purification Flash Column Chromatography (Silica Gel, Hexane:EtOAc 10:1) evaporation->purification product This compound (Pale Yellow Oil) purification->product

Caption: Workflow for the synthesis of this compound.

Biological Context: Role in Neuroprotection

The propargylamine moiety is a key pharmacophore in several drugs used for the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's. These compounds often act as inhibitors of monoamine oxidase B (MAO-B), an enzyme involved in the degradation of neurotransmitters. Inhibition of MAO-B can lead to increased levels of dopamine and other monoamines in the brain, which is believed to have neuroprotective effects. The diagram below illustrates a generalized signaling pathway associated with the neuroprotective effects of propargylamine-containing compounds.

G Generalized Neuroprotective Signaling of Propargylamines propargylamine Propargylamine Derivative (e.g., this compound based) maob Monoamine Oxidase B (MAO-B) propargylamine->maob Inhibition neuroprotection Neuroprotective Effects (e.g., Increased Neuronal Survival) propargylamine->neuroprotection Promotes neurotransmitters Neurotransmitter Degradation (e.g., Dopamine) maob->neurotransmitters Catalyzes oxidative_stress Oxidative Stress & Neuronal Damage neurotransmitters->oxidative_stress Leads to oxidative_stress->neuroprotection Inhibits

Caption: Generalized neuroprotective pathway of propargylamine derivatives.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory fume hood. It is known to cause skin and serious eye irritation. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. It is also recommended to store the compound under an inert gas as it may be air-sensitive.

This technical guide provides a foundational understanding of this compound for its application in research and drug development. For more specific applications and advanced protocols, further consultation of specialized literature is recommended.

References

Molecular weight and formula of N-benzylprop-2-yn-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-benzylprop-2-yn-1-amine, also known as Benzylpropargylamine, is a chemical compound with significant relevance in various fields of chemical and pharmaceutical research. This technical guide provides a concise summary of its core molecular properties.

Molecular Identity and Properties

This compound is characterized by the presence of a benzyl group and a propargyl group attached to a central nitrogen atom. This structure makes it a valuable building block in organic synthesis.

Identifier Value
Chemical Formula C₁₀H₁₁N
Molecular Weight 145.21 g/mol
CAS Number 1197-51-9[1][2]
Synonyms Benzylpropargylamine, N-Demethylpargyline, N-(2-Propynyl)benzylamine[2]

Structural Representation

The logical relationship of the atoms in this compound can be visualized as a benzyl group and a propargyl group connected to a nitrogen atom.

N Nitrogen (N) Benzyl Benzyl Group (C₇H₇) N->Benzyl forms N-benzyl Propargyl Propargyl Group (C₃H₃) N->Propargyl forms propargylamine

References

CAS number and MDL number for N-benzylprop-2-yn-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N-benzylprop-2-yn-1-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a versatile chemical compound with applications in synthetic chemistry and potential relevance in medicinal chemistry. This document outlines its chemical identifiers, physical properties, a detailed synthesis protocol, and insights into its reactivity and potential biological significance.

Chemical Identification and Properties

This compound, also known as benzylpropargylamine, is a chemical intermediate utilized in various organic syntheses. Its key identifiers and properties are summarized below for easy reference.

Identifier Value
CAS Number 1197-51-9[1][2]
MDL Number MFCD02731101
Molecular Formula C₁₀H₁₁N
Molecular Weight 145.20 g/mol
Synonyms Benzylpropargylamine, N-Demethylpargyline, N-(2-Propynyl)benzylamine

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reaction of (bromomethyl)benzene with prop-2-yn-1-amine in the presence of a base.

Experimental Protocol

Materials:

  • (Bromomethyl)benzene

  • Prop-2-yn-1-amine

  • Potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (CH₃CN)

  • Argon gas

  • Silica gel for flash chromatography

  • Hexane

  • Ethyl acetate (EtOAc)

Procedure:

  • A suspension of (bromomethyl)benzene (5.8 ml, 48.6 mmol), prop-2-yn-1-amine (10.0 ml, 145.0 mmol), and K₂CO₃ (8.0 g, 58.3 mmol) in anhydrous CH₃CN (150.0 ml) is prepared in a suitable reaction vessel.

  • The reaction mixture is stirred at 90 °C under an argon atmosphere for 12 hours.

  • After the reaction is complete, the mixture is filtered to remove solid residues.

  • The solvent is removed from the filtrate in vacuo.

  • The resulting residue is purified by flash chromatography on silica gel using a mobile phase of hexane:EtOAc (10:1) to yield the final product as a pale yellow oil.

Chemical Reactivity and Applications

This compound serves as a valuable building block in organic synthesis. The presence of the terminal alkyne group makes it a suitable substrate for "click chemistry" reactions, such as copper-catalyzed azide-alkyne cycloadditions, for the synthesis of more complex molecules.

Furthermore, it participates in cyclization reactions. For instance, it can react with carbon dioxide (CO₂) in the presence of a suitable catalyst to form heterocyclic compounds like 2-oxazolidinones. This reactivity highlights its utility in the synthesis of diverse chemical scaffolds.

Potential Biological Significance

While direct studies on the specific signaling pathways of this compound are not extensively documented in publicly available literature, the propargylamine moiety is a key pharmacophore in several biologically active molecules. For example, derivatives containing the N-(prop-2-yn-1-yl)amino group have been shown to exhibit high affinity for sigma-1 (σ₁) and sigma-2 (σ₂) receptors.[3] These receptors are implicated in a variety of neurological disorders.

Compounds incorporating this moiety have also demonstrated inhibitory activity against enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO) A/B.[3] These enzymes are important targets in the development of drugs for neurodegenerative diseases like Alzheimer's and Parkinson's disease. The structural similarity of this compound to these active compounds suggests its potential as a scaffold or intermediate in the design and synthesis of novel therapeutic agents targeting these pathways.

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow Reactants Reactants: (Bromomethyl)benzene Prop-2-yn-1-amine K₂CO₃ Anhydrous CH₃CN Reaction Reaction Conditions: Stir at 90°C 12 hours Under Argon Reactants->Reaction Filtration Filtration Reaction->Filtration Evaporation Solvent Evaporation (in vacuo) Filtration->Evaporation Purification Purification: Flash Chromatography (Silica gel, Hexane:EtOAc 10:1) Evaporation->Purification Product Product: This compound (Pale yellow oil) Purification->Product

Caption: Workflow for the synthesis of this compound.

References

Methodological & Application

Application Notes and Protocols for N-benzylprop-2-yn-1-amine in Copper-Catalyzed Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of N-benzylprop-2-yn-1-amine in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This powerful ligation technique offers a highly efficient and reliable method for the formation of 1,4-disubstituted 1,2,3-triazoles, which are significant scaffolds in medicinal chemistry and materials science.

Introduction to this compound in CuAAC

This compound is a versatile terminal alkyne building block for CuAAC reactions. The presence of the benzyl group provides a degree of lipophilicity, while the secondary amine offers a potential site for further functionalization. The copper(I)-catalyzed reaction between this compound and an azide-functionalized molecule proceeds with high regioselectivity to yield the 1,4-disubstituted triazole product. This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it an invaluable tool in drug discovery, bioconjugation, and materials science. The hydrochloride salt of this compound is often used to improve solubility in aqueous reaction media.[1]

Reaction Mechanism and Workflow

The copper(I)-catalyzed azide-alkyne cycloaddition follows a well-established mechanistic pathway. The active Cu(I) catalyst, often generated in situ from a Cu(II) salt and a reducing agent, forms a copper acetylide intermediate with this compound. This intermediate then reacts with the azide in a stepwise manner to form a six-membered copper-containing ring, which subsequently undergoes ring contraction and protonolysis to yield the stable 1,4-disubstituted triazole product and regenerate the catalyst.

CuAAC_Mechanism Alkyne This compound Copper_Acetylide Copper Acetylide Intermediate Alkyne->Copper_Acetylide Coordination Cu_I Cu(I) Catalyst Cu_I->Copper_Acetylide Six_Membered_Ring Six-Membered Cu-Triazolide Copper_Acetylide->Six_Membered_Ring Azide Azide Substrate (R-N3) Azide->Six_Membered_Ring Cycloaddition Six_Membered_Ring->Cu_I Catalyst Regeneration Triazole_Product 1,4-Disubstituted Triazole Product Six_Membered_Ring->Triazole_Product Protonolysis

Caption: General mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

A typical experimental workflow for a CuAAC reaction involving this compound is outlined below. This workflow can be adapted based on the specific substrates and desired scale of the reaction.

Experimental_Workflow Start Start Dissolve_Reagents Dissolve this compound and Azide in Solvent Start->Dissolve_Reagents Add_Catalyst Add Catalyst Solution to Reagents Dissolve_Reagents->Add_Catalyst Prepare_Catalyst Prepare Catalyst Solution (e.g., CuSO4 + Sodium Ascorbate) Prepare_Catalyst->Add_Catalyst Reaction Stir at Room Temperature or Heat Add_Catalyst->Reaction Monitor_Reaction Monitor Reaction Progress (e.g., TLC, LC-MS) Reaction->Monitor_Reaction Monitor_Reaction->Reaction Incomplete Workup Reaction Work-up (e.g., Extraction, Filtration) Monitor_Reaction->Workup Complete Purification Purification (e.g., Column Chromatography) Workup->Purification Characterization Characterization (e.g., NMR, MS) Purification->Characterization End End Characterization->End

Caption: A typical experimental workflow for a CuAAC reaction.

Data Presentation: Reaction Parameters and Yields

The following tables summarize typical reaction conditions and yields for the copper-catalyzed cycloaddition of this compound and related alkynes with various azides. These data serve as a starting point for reaction optimization.

Table 1: General Reaction Conditions for CuAAC with this compound

ParameterRecommended RangeTypical Starting PointNotes
Alkyne to Azide Ratio 1:1 to 1.2:11.1:1An excess of the more accessible reagent can drive the reaction to completion.
Copper Catalyst 0.5 - 5 mol%1 mol%CuSO₄/Sodium Ascorbate or CuI are common choices.
Reducing Agent 1 - 10 eq. (to Cu)5 eq.Sodium ascorbate is the most frequently used reducing agent for in situ Cu(I) generation.
Ligand 0 - 5 eq. (to Cu)1-2 eq.Ligands like TBTA can accelerate the reaction and prevent catalyst disproportionation.
Solvent Varioust-BuOH/H₂O (1:1)Common solvents include THF, DMF, DMSO, and aqueous mixtures.[1]
Temperature Room Temp. - 80°CRoom TemperatureMost reactions proceed efficiently at ambient temperature.
Reaction Time 1 - 24 hours12 hoursReaction progress should be monitored by TLC or LC-MS.

Table 2: Representative Yields for CuAAC Reactions

AlkyneAzideCatalyst SystemSolventTemp. (°C)Time (h)Yield (%)Reference
This compoundBenzyl AzideCuSO₄/NaAsct-BuOH/H₂ORT12>95 (expected)General Protocol
PhenylacetyleneBenzyl AzideCuICyrene™301296[2]
Phenylacetylene4-Fluorobenzyl AzideCuICyrene™301292[2]
1-Ethynyl-4-methoxybenzeneBenzyl AzideCuICyrene™301294[2]
Propargyl AlcoholBenzyl AzideCuICyrene™301289[2]
TripropargylamineBenzyl AzideCuICH₂Cl₂/H₂ORT1084[3]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a 1,4-Disubstituted Triazole using this compound

This protocol provides a general method for the small-scale synthesis of a 1-(benzyl)-4-((benzylamino)methyl)-1H-1,2,3-triazole derivative.

Materials:

  • This compound

  • Benzyl azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • tert-Butanol

  • Deionized water

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.1 mmol) and benzyl azide (1.0 mmol) in a 1:1 mixture of tert-butanol and water (10 mL).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.5 mmol) in water (1 mL).

  • In another vial, dissolve copper(II) sulfate pentahydrate (0.1 mmol) in water (1 mL).

  • To the stirred solution of the alkyne and azide, add the sodium ascorbate solution followed by the copper(II) sulfate solution.

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water (20 mL) and extract with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1,4-disubstituted triazole.

Protocol 2: Synthesis of Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine

This protocol is adapted from a literature procedure for the synthesis of a common ligand used in click chemistry and demonstrates a multi-step click reaction.[3]

Materials:

  • Tripropargylamine

  • Benzyl azide

  • Copper(I) iodide (CuI)

  • Dichloromethane (CH₂Cl₂)

  • Deionized water

  • Diethyl ether

Procedure:

  • To a solution of tripropargylamine (1.0 mmol) in dichloromethane (10 mL), add benzyl azide (3.3 mmol).

  • Add a suspension of copper(I) iodide (0.1 mmol) in deionized water (1 mL).

  • Stir the biphasic mixture vigorously at room temperature for 10-12 hours. The reaction progress can be monitored by TLC, observing the disappearance of starting materials and the appearance of mono-, di-, and tri-substituted products.[3]

  • After the reaction is complete, filter the mixture to remove insoluble copper salts.

  • Concentrate the filtrate under reduced pressure.

  • The crude product will begin to precipitate. Add diethyl ether to the residue to induce further precipitation.

  • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine as a white to off-white powder.[3]

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Slow or Incomplete Reaction - Insufficient catalyst activity- Poor solubility of reactants- Presence of oxygen- Add a ligand such as TBTA or increase catalyst loading.- Use a co-solvent system (e.g., DMSO/water, DMF/water).- Degas the solvent and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of Side Products - Oxidative homocoupling of the alkyne (Glaser coupling)- Ensure an excess of the reducing agent (sodium ascorbate) is present and degas the reaction mixture.
Difficulty in Product Purification - Copper coordination to the triazole product- After the reaction, pass the crude mixture through a short plug of silica gel.- Perform a liquid-liquid extraction with an aqueous solution of a chelating agent like EDTA.

Applications in Drug Discovery and Bioconjugation

The 1,2,3-triazole core is a well-established pharmacophore found in numerous biologically active compounds. The CuAAC reaction with this compound provides a straightforward route to novel triazole-containing molecules with potential therapeutic applications. The resulting triazole ring is metabolically stable and can act as a rigid linker or a pharmacologically active component.

In bioconjugation, the biocompatibility of the click reaction allows for the labeling and modification of biomolecules such as peptides, proteins, and nucleic acids under mild, aqueous conditions. The small size of the alkyne and azide functional groups minimizes perturbation to the biological system.

The logical relationship for the application of this compound in generating bioactive compounds is depicted below.

Drug_Discovery_Logic Alkyne This compound CuAAC Copper-Catalyzed Azide-Alkyne Cycloaddition Alkyne->CuAAC Azide Bioactive Molecule with Azide Group Azide->CuAAC Triazole Novel Triazole Conjugate CuAAC->Triazole Screening Biological Screening Triazole->Screening Lead_Compound Lead Compound for Drug Development Screening->Lead_Compound

Caption: Logic flow for developing bioactive compounds using this compound.

References

Application Notes and Protocols for N-benzylprop-2-yn-1-amine in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-benzylprop-2-yn-1-amine is a versatile chemical reagent employed in the field of bioconjugation. Its key structural feature is a terminal alkyne group, which serves as a reactive handle for covalent modification of biomolecules. This reagent is particularly valuable for its application in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction's high efficiency, specificity, and biocompatibility make this compound a valuable tool for researchers in drug discovery, diagnostics, and fundamental biological studies.

The benzyl group attached to the amine can serve as a hydrophobic moiety or as a protecting group, which can be useful for multi-step synthetic strategies. The hydrochloride salt form of this compound enhances its solubility in aqueous buffers commonly used in biological experiments.

Principle of Application: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The primary application of this compound in bioconjugation is its participation in the CuAAC reaction. This reaction forms a stable triazole linkage between the terminal alkyne of this compound and an azide-functionalized molecule, such as a protein, nucleic acid, or small-molecule drug. The reaction is highly specific, proceeding with high yield under mild, aqueous conditions, and is orthogonal to most biological functional groups, thus minimizing side reactions with native biomolecules.

The catalytic cycle involves the in situ generation of a copper(I) species, typically from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). The copper(I) then coordinates with the terminal alkyne, activating it for cycloaddition with the azide partner.

Key Applications

  • Protein Labeling: Introduction of the benzylpropargylamine moiety onto a protein allows for the subsequent attachment of various reporters, such as fluorophores, biotin, or affinity tags that have been functionalized with an azide group.

  • Drug Development: In the synthesis of antibody-drug conjugates (ADCs), this compound can be incorporated into a linker-payload system, enabling the attachment of a cytotoxic drug to a monoclonal antibody.

  • Surface Immobilization: Biomolecules can be tethered to surfaces functionalized with either azide or alkyne groups for applications in biosensors and diagnostics.

  • Synthesis of Complex Bioconjugates: The modular nature of click chemistry allows for the construction of intricate biomolecular architectures for various research purposes.

Quantitative Data Summary

The following tables provide representative quantitative data for CuAAC reactions. It is important to note that optimal conditions and outcomes will vary depending on the specific biomolecule and reaction partners.

ParameterTypical Value RangeNotes
Reaction Time 1 - 4 hoursCan be influenced by reactant concentrations, temperature, and the specific ligand used. Shorter times are often achievable with optimized conditions.
Temperature 4 - 37 °CRoom temperature is often sufficient. Lower temperatures can be used to minimize potential degradation of sensitive biomolecules.
pH 6.5 - 8.5The CuAAC reaction is generally tolerant of a wide pH range. The optimal pH will depend on the stability of the biomolecules involved.
Yield of Conjugate > 80%High yields are a hallmark of click chemistry. The final yield will depend on purification methods.
Degree of Labeling (DOL) 1 - 5For protein labeling, the DOL can be controlled by adjusting the molar ratio of the labeling reagent to the protein. The desired DOL depends on the specific application to avoid compromising protein function.

Table 1: General Reaction Parameters for CuAAC Bioconjugation.

ReagentRecommended Molar Excess (relative to limiting biomolecule)Purpose
Azide- or Alkyne-functionalized tag 10 - 50 foldA molar excess is used to drive the reaction to completion. The optimal excess should be determined empirically.
Copper(II) Sulfate 1 - 5 foldServes as the precursor to the active copper(I) catalyst.
Sodium Ascorbate 5 - 20 foldActs as the reducing agent to generate and maintain the copper(I) catalytic species.
Copper-stabilizing Ligand (e.g., TBTA) 1 - 5 fold (relative to copper)Accelerates the reaction and protects the biomolecule from potential damage by copper ions. Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a water-soluble alternative.

Table 2: Representative Reagent Concentrations for a Typical CuAAC Protein Labeling Reaction.

Experimental Protocols

Protocol 1: General Procedure for Labeling an Azide-Modified Protein with this compound

This protocol describes a general method for conjugating this compound to a protein that has been previously functionalized with azide groups.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.4

  • This compound hydrochloride

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound hydrochloride in deionized water or DMSO.

    • Prepare a 50 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 100 mM stock solution of sodium ascorbate in deionized water. Note: This solution should be prepared fresh.

    • Prepare a 10 mM stock solution of TBTA in DMSO or THPTA in deionized water.

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-modified protein to a final concentration of 1-10 mg/mL.

    • Add the this compound stock solution to achieve the desired molar excess (e.g., 20-fold).

    • Add the TBTA or THPTA stock solution to a final concentration of 1 mM.

    • Premix the CuSO₄ and sodium ascorbate solutions. Add the CuSO₄ stock solution to a final concentration of 0.5 mM, followed by the sodium ascorbate stock solution to a final concentration of 5 mM.

  • Incubation:

    • Gently mix the reaction components.

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. Protect from light if using a fluorescent azide.

  • Purification:

    • Remove the excess reagents and byproducts by size-exclusion chromatography (e.g., a desalting column) equilibrated with a suitable buffer (e.g., PBS).

  • Characterization:

    • Confirm the successful conjugation and determine the degree of labeling using appropriate techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy (if the attached molecule has a chromophore).

Mandatory Visualizations

CuAAC_Reaction_Pathway cluster_reactants Reactants cluster_catalyst Catalytic System Alkyne This compound (Terminal Alkyne) Triazole_Product Stable Triazole-linked Bioconjugate Alkyne->Triazole_Product Azide Azide-modified Biomolecule Azide->Triazole_Product CuII Cu(II)SO4 CuI Cu(I) CuII->CuI Reduction Ascorbate Sodium Ascorbate Ascorbate->CuI CuI->Triazole_Product Catalysis Ligand TBTA/THPTA Ligand->CuI Stabilization

Caption: The CuAAC reaction pathway for bioconjugation.

Experimental_Workflow Start Start: Azide-modified Biomolecule & this compound Prepare_Stocks 1. Prepare Stock Solutions (Alkyne, CuSO4, Ascorbate, Ligand) Start->Prepare_Stocks Reaction_Setup 2. Combine Reactants in Buffer Prepare_Stocks->Reaction_Setup Add_Catalyst 3. Add Catalytic System (CuSO4/Ascorbate/Ligand) Reaction_Setup->Add_Catalyst Incubation 4. Incubate at RT or 4°C Add_Catalyst->Incubation Purification 5. Purify Conjugate (e.g., Size-Exclusion Chromatography) Incubation->Purification Characterization 6. Characterize Bioconjugate (SDS-PAGE, Mass Spec, etc.) Purification->Characterization End End: Purified Bioconjugate Characterization->End

Caption: Experimental workflow for bioconjugation.

Application Notes and Protocols for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of N-benzylprop-2-yn-1-amine with Azide Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the reaction of N-benzylprop-2-yn-1-amine with various azide compounds. This reaction, a prime example of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," is a highly efficient and versatile method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[1] This class of heterocyclic compounds is of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.

The CuAAC reaction is characterized by its high yields, mild reaction conditions, and tolerance of a broad range of functional groups, making it an ideal ligation strategy in complex molecular settings.[2] The reaction proceeds via the copper(I)-catalyzed 1,3-dipolar cycloaddition between the terminal alkyne of this compound and an azide-containing molecule to exclusively form the stable 1,4-disubstituted 1,2,3-triazole product.[1][3]

Data Presentation

The following tables summarize typical reaction conditions and yields for the CuAAC reaction involving benzyl azide and various alkynes, as well as a general protocol for the reaction of this compound hydrochloride. This data is intended to serve as a starting point for reaction optimization.

Table 1: General Reaction Component Concentrations for CuAAC [3]

ComponentConcentration RangeTypical Starting PointNotes
Alkyne (this compound)1 - 100 mM10 mMUse a 1:1 to 1.2:1 molar ratio of alkyne to azide.
Azide1 - 100 mM10 mMCan be the limiting reagent.
Copper(II) Sulfate (CuSO₄)0.01 - 5 mol%1 mol%Can be increased for slower reactions.
Sodium Ascorbate1 - 10 equivalents (to Cu)5 equivalentsShould be prepared as a fresh solution.[3]
Accelerating Ligand (e.g., THPTA)1 - 5 equivalents (to Cu)5 equivalentsImportant for dilute reactions or sensitive substrates.[3][4]

Table 2: Recommended Solvent and Temperature Conditions [3]

Solvent SystemTemperature
Water / t-Butanol (1:1)Room Temperature - 40°C
Water / DMSO (up to 95:5)Room Temperature - 60°C
DMF or DMSORoom Temperature - 60°C
Aqueous Buffer (e.g., Phosphate) pH 7-8Room Temperature

Table 3: Examples of CuAAC Reactions with Benzyl Azide in Cyrene™ [5]

EntryAlkyneProductYield (%)
1Phenylacetylene1-Benzyl-4-phenyl-1H-1,2,3-triazole84
24-Ethynylanisole1-Benzyl-4-(4-methoxyphenyl)-1H-1,2,3-triazole81
31-Ethynyl-4-fluorobenzene1-Benzyl-4-(4-fluorophenyl)-1H-1,2,3-triazole82
41-Ethynyl-4-nitrobenzene1-Benzyl-4-(4-nitrophenyl)-1H-1,2,3-triazole75
51-Heptyne1-Benzyl-4-pentyl-1H-1,2,3-triazole78
Reaction conditions: 1.15 mmol benzyl azide, 1 mmol alkyne, 0.1 mmol Et₃N, 0.01 mmol CuI, 2.5 mL Cyrene™, T = 30 °C, t = 12 h.

Experimental Protocols

Below are detailed protocols for a general CuAAC reaction for small molecule synthesis and a one-pot synthesis method.

Protocol 1: General Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general starting point for the synthesis of 1,4-disubstituted 1,2,3-triazoles using this compound.

Materials:

  • This compound

  • Organic azide (e.g., benzyl azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • Solvent (e.g., 1:1 mixture of water and tert-butanol, or DMSO)

  • Reaction vessel (e.g., vial with a magnetic stir bar)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reagent Preparation: In a reaction vessel, dissolve this compound (1.0 equiv) and the organic azide (1.0-1.2 equiv) in the chosen solvent system (e.g., 1:1 water:tert-butanol).

  • Catalyst and Reductant Addition: To the stirred solution, add sodium L-ascorbate (0.1 equiv) as a freshly prepared solution in water, followed by the addition of CuSO₄·5H₂O (0.01-0.05 equiv) as a solution in water.[1]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[1]

Protocol 2: One-Pot Synthesis of 1,2,3-Triazoles from Benzyl Halide

This method is an efficient, one-pot procedure for the synthesis of 1,2,3-triazoles starting from a benzyl halide, thus avoiding the isolation of the potentially hazardous organic azide.[6]

Materials:

  • Benzyl halide (e.g., benzyl bromide)

  • Sodium azide (NaN₃)

  • This compound

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Solvent (e.g., Cyrene™ or DMF/water)

  • Reaction vessel

Procedure:

  • In situ Azide Formation: In a reaction vessel, combine the benzyl halide (1.0 equiv) and sodium azide (1.2-1.5 equiv) in the chosen solvent. Heat the mixture to facilitate the formation of the corresponding benzyl azide. For example, in DMF, the reaction can be heated to 90°C for 2 hours.

  • Cycloaddition: After the formation of the azide (monitored by TLC), add this compound (1.0 equiv), a copper(I) source such as CuI (e.g., 1 mol%), and a base like triethylamine to the reaction mixture.

  • Reaction Progression: Stir the reaction at the appropriate temperature (e.g., 85°C in Cyrene™) for a designated time (e.g., 24 hours), monitoring by TLC for the formation of the triazole product.[5]

  • Work-up and Isolation: Upon completion, cool the reaction mixture and perform an appropriate work-up. This typically involves dilution with water and extraction with an organic solvent. The product can then be purified by recrystallization or column chromatography.

Visualizations

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the catalytic cycle of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and a general workflow for the synthesis and purification of the resulting 1,2,3-triazole.

CuAAC_Mechanism Figure 1. Catalytic Cycle of CuAAC CuI Cu(I) Catalyst Cu_Acetylide Copper(I)-Acetylide Intermediate CuI->Cu_Acetylide + Alkyne Alkyne This compound (Terminal Alkyne) Alkyne->Cu_Acetylide Azide Azide Compound (R-N3) Cycloadduct Copper-Triazolide Intermediate Azide->Cycloadduct Cu_Acetylide->Cycloadduct + Azide Cycloadduct->CuI Releases Product Product 1,4-Disubstituted 1,2,3-Triazole Cycloadduct->Product + H+

Caption: Catalytic cycle of the CuAAC reaction.

Experimental_Workflow Figure 2. General Experimental Workflow start Start reagents 1. Mix Alkyne and Azide in Solvent start->reagents catalyst 2. Add Cu(II) Salt and Reducing Agent (or Cu(I) Salt) reagents->catalyst reaction 3. Stir at Room Temperature (1-24h) catalyst->reaction monitoring 4. Monitor by TLC/LC-MS reaction->monitoring workup 5. Aqueous Work-up (Extraction) monitoring->workup Reaction Complete purification 6. Column Chromatography workup->purification characterization 7. Product Characterization (NMR, MS) purification->characterization end End characterization->end

Caption: General experimental workflow for CuAAC.

References

Applications of N-benzylprop-2-yn-1-amine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-benzylprop-2-yn-1-amine is a versatile bifunctional molecule that serves as a valuable building block in medicinal chemistry. Its structure, incorporating a secondary amine, a benzyl group, and a terminal alkyne, provides multiple points for chemical modification, enabling the synthesis of a diverse range of biologically active compounds. This document outlines key applications, presents quantitative data for selected derivatives, and provides detailed experimental protocols for its use.

Application Notes

Core Scaffold for Heterocyclic Synthesis via Click Chemistry

The terminal alkyne functionality of this compound makes it an ideal substrate for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and regioselective synthesis of 1,2,3-triazole-containing compounds. Triazoles are known to be metabolically stable and can act as pharmacophores, participating in hydrogen bonding and dipole interactions with biological targets.

One notable application is in the development of antioxidant and anti-inflammatory agents. By reacting this compound derivatives with appropriate azides, novel triazole-containing compounds with significant biological activity have been synthesized. For instance, N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides have demonstrated potent antioxidant properties and inhibitory activity against lipoxygenase (LOX), an enzyme involved in the inflammatory cascade.

Precursor for Monoamine Oxidase (MAO) Inhibitors

The propargylamine moiety is a well-established pharmacophore for irreversible inhibitors of monoamine oxidase (MAO), particularly MAO-B. These enzymes are responsible for the degradation of neurotransmitters like dopamine.[1][2][3][4][5] Inhibition of MAO-B increases dopamine levels in the brain and is a key therapeutic strategy for Parkinson's disease. Rasagiline, a potent MAO-B inhibitor, features a propargylamine group. This compound serves as a valuable starting material for the synthesis of analogues of such MAO inhibitors, allowing for the exploration of structure-activity relationships to develop novel neuroprotective agents.

Building Block for Anticancer Agents

The N-benzyl group is a common motif in a variety of compounds with antiproliferative activity. The incorporation of this group can enhance the binding of small molecules to biological targets such as enzymes and receptors implicated in cancer progression. For example, derivatives of N-benzylbenzimidazole linked to a pyrimidine ring have shown significant anticancer activity against human breast cancer cell lines.[6] this compound can be utilized as a precursor to introduce the N-benzyl moiety into complex molecular architectures designed as potential anticancer therapeutics.

Quantitative Data

The following tables summarize quantitative data for the biological activity of selected derivatives synthesized using this compound as a starting material or containing the key N-benzylpropargylamine scaffold.

Table 1: Antioxidant and Anti-inflammatory Activity of N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides

Compound IDAryl SubstituentDPPH Interaction (%) (after 60 min)LOX Inhibition IC50 (μM)
10a Phenyl78> 50
10b 4-Fluorophenyl9625
10c 2,4-Difluorophenyl7910
10d 4-Fluoro-3-methylphenyl8530
Trolox Standard91-
NDGA Standard-15

Data extracted from Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides.

Table 2: Antiproliferative Activity of N-Benzyl Benzimidazole-Pyrimidine Derivatives

Compound IDSubstituent on Phenyl Ring of PyrimidineGI50 (μM) against MDA-MB-231
5a 4-H84.0
5b 4-Cl39.6
5c 4-OCH₃>100
5d 3,4,5-(OCH₃)₃>100
5e 4-N(CH₃)₂>100

Data extracted from Synthesis and Characterization of Novel N-Benzylbenzimidazole Linked Pyrimidine Derivatives as Anticancer Agents.[6]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from benzyl bromide and propargylamine.[3]

Materials:

  • Benzyl bromide

  • Prop-2-yn-1-amine (propargylamine)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • n-Hexane

  • Silica gel for flash chromatography

Procedure:

  • A suspension of benzyl bromide (5.8 ml, 48.6 mmol), prop-2-yn-1-amine (10.0 ml, 145.0 mmol), and K₂CO₃ (8.0 g, 58.3 mmol) in anhydrous CH₃CN (150.0 ml) is stirred at 90 °C under an argon atmosphere for 12 hours.[3]

  • After cooling to room temperature, the reaction mixture is filtered to remove inorganic salts.

  • The solvent is removed from the filtrate in vacuo.

  • The residue is purified by flash chromatography on silica gel using a mixture of n-hexane and ethyl acetate (10:1) as the eluent.

  • The product, this compound, is obtained as a pale yellow oil (yield: 94%).[3]

Protocol 2: Synthesis of N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides via Click Chemistry

This protocol outlines the synthesis of triazole derivatives from an azide precursor and their subsequent conversion to nitrones.

Materials:

  • 2-(4-(Aryl)-1H-1,2,3-triazol-1-yl)ethan-1-als (aldehyde precursors)

  • Benzylhydroxylamine hydrochloride (BnNHOH·HCl)

  • Sodium acetate (CH₃CO₂Na)

  • Ethanol

  • Diethyl ether

Procedure:

  • The appropriate 2-(4-(aryl)-1H-1,2,3-triazol-1-yl)ethan-1-al (1 equivalent) is dissolved in ethanol.

  • To this solution, benzylhydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.1 equivalents) are added.

  • The reaction mixture is stirred at room temperature for 15 minutes.

  • The solvent is evaporated under reduced pressure.

  • The residue is partitioned between water and dichloromethane. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by recrystallization from diethyl ether to yield the final N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxide.

Protocol 3: In Vitro MAO-B Inhibition Assay (Fluorometric)

This is a general protocol for determining the inhibitory activity of compounds against human MAO-B.[7][8][9][10][11]

Materials:

  • Human recombinant MAO-B enzyme

  • MAO-B assay buffer

  • MAO-B substrate (e.g., benzylamine)

  • Fluorescent probe (e.g., OxiRed™ Probe)

  • Developer solution

  • Test compound and positive control (e.g., Selegiline)

  • 96-well microplate

  • Microplate reader capable of fluorescence measurement (Ex/Em = 535/587 nm)

Procedure:

  • Prepare serial dilutions of the test compound and the positive control in MAO-B assay buffer.

  • Add 50 µL of the MAO-B enzyme solution to each well of the microplate.

  • Add 10 µL of the diluted test compounds, positive control, or buffer (for enzyme control) to the respective wells.

  • Incubate the plate at 37°C for 10 minutes.

  • Prepare the MAO-B substrate solution containing the substrate, developer, and fluorescent probe in the assay buffer.

  • Add 40 µL of the substrate solution to each well to initiate the reaction.

  • Measure the fluorescence kinetically at 37°C for 10-40 minutes.

  • Calculate the rate of reaction for each well. The percent inhibition is determined relative to the enzyme control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[7]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_optimization Lead Optimization start This compound reaction Chemical Modification (e.g., Click Chemistry, Multicomponent Reaction) start->reaction Reactants derivatives Library of Derivatives reaction->derivatives screening In Vitro Screening (e.g., Enzyme Assays, Cell-based Assays) derivatives->screening data Quantitative Data (IC50, GI50, etc.) screening->data sar Structure-Activity Relationship (SAR) Analysis data->sar sar->reaction Design new derivatives hit Hit Compound sar->hit lead Lead Compound hit->lead Optimization

Caption: Experimental workflow for the synthesis and evaluation of this compound derivatives.

dopamine_metabolism cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_glia Glial Cell / Postsynaptic Neuron dopa L-DOPA da Dopamine dopa->da DOPA Decarboxylase vesicle Vesicular Storage da->vesicle maob MAO-B da->maob da_synapse Dopamine vesicle->da_synapse Release dat Dopamine Transporter (DAT) dat->da da_synapse->dat Reuptake dopac DOPAC maob->dopac comt COMT dopac->comt hva HVA comt->hva inhibitor Propargylamine-based MAO-B Inhibitor inhibitor->maob Inhibits

Caption: Dopamine metabolism pathway highlighting MAO-B as a therapeutic target.

click_chemistry reagents This compound Derivative (Alkyne) Organic Azide (R-N₃) product 1,4-disubstituted 1,2,3-Triazole reagents:f0->product reagents:f1->product catalyst Cu(I) Catalyst catalyst->product CuAAC

References

Application Notes and Protocols for the Synthesis of 1,2,3-Triazoles using N-benzylprop-2-yn-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 1,2,3-triazole moiety is a prominent structural motif in medicinal chemistry and materials science due to its stability, hydrogen bonding capability, and role as a bioisostere for amide bonds. The most effective and widely used methods for the synthesis of 1,2,3-triazoles are the Huisgen 1,3-dipolar cycloadditions, particularly the copper(I)-catalyzed (CuAAC) and ruthenium(II)-catalyzed (RuAAC) azide-alkyne cycloaddition reactions. These "click chemistry" reactions are known for their high efficiency, mild reaction conditions, and high regioselectivity. N-benzylprop-2-yn-1-amine is a versatile terminal alkyne building block for these syntheses, with the benzyl group serving as a protecting group for the amine functionality.

This document provides detailed protocols for the synthesis of 1,4-disubstituted and 1,5-disubstituted 1,2,3-triazoles using this compound, along with data presentation in tabular format and diagrams to illustrate the reaction pathways and experimental workflow.

Section 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly reliable method for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides.[1] The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent, most commonly sodium ascorbate.[2] The reaction is robust and can be performed in a variety of solvents, including aqueous media.[1][3]

Reaction Pathway: CuAAC

CuAAC_Pathway cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_product Product Alkyne This compound CuI Cu(I) Alkyne->CuI forms acetylide Azide Organic Azide (R-N₃) Azide->CuI coordinates CuSO4 CuSO₄ (CuII) CuSO4->CuI reduction NaAscorbate Sodium Ascorbate NaAscorbate->CuSO4 Triazole 1,4-Disubstituted 1,2,3-Triazole CuI->Triazole cycloaddition

Caption: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) pathway.

Data Presentation: CuAAC Reaction Conditions and Yields

The following table summarizes typical reaction conditions for the CuAAC synthesis of 1,2,3-triazoles using this compound.

AlkyneAzideCatalyst SystemSolventTemp. (°C)Time (h)Yield (%)Reference
This compoundBenzyl Azide1 mol% [CuI(PPh₃)(L₁)]Water600.587[4]
This compound HClGeneric Organic Azide1 mol% CuSO₄, 5 mol% Sodium AscorbateWater/t-Butanol (1:1)RT - 401-12High
This compound HClGeneric Organic Azide1 mol% CuSO₄, 5 mol% Sodium AscorbateWater/DMSORT - 601-12High[3]
PhenylacetyleneBenzyl Azide0.5 mol% Cu₁/OC/Al₂O₃t-BuOH/H₂O605>99

Note: L₁ refers to bis(3,5-dimethyl-1H-pyrazol-1-yl)methane.

Experimental Protocol: Synthesis of 1-benzyl-4-((benzylamino)methyl)-1H-1,2,3-triazole

This protocol is adapted from a procedure for a one-pot, three-component reaction.[4]

Materials:

  • Benzyl bromide

  • Sodium azide

  • This compound

  • Cu(I) catalyst (e.g., [CuI(PPh₃)(L₁)])

  • Water

  • Dichloromethane (DCM) or Ethyl Acetate (for extraction)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Azide Formation (In Situ): In a reaction vessel, combine benzyl bromide (1.02 mmol, 1.0 eq) and sodium azide (1.0 eq) in water.

  • Addition of Alkyne and Catalyst: To the aqueous mixture, add this compound (1.0 eq, 1.02 mmol) and the Cu(I) catalyst (1 mol%).

  • Reaction: Stir the reaction mixture at 60 °C for 30 minutes. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 1-benzyl-4-((benzylamino)methyl)-1H-1,2,3-triazole.

Section 2: Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

The RuAAC reaction provides a complementary method to CuAAC, affording 1,5-disubstituted 1,2,3-triazoles with high regioselectivity.[5][6] This reaction is catalyzed by ruthenium(II) complexes, such as [CpRuCl(PPh₃)₂] or [CpRuCl(COD)], and is typically carried out in non-protic, anhydrous solvents under an inert atmosphere.[6][7]

Reaction Pathway: RuAAC

RuAAC_Pathway cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediate Intermediate cluster_product Product Alkyne This compound Ru_cat [Cp*RuCl(L)n] Alkyne->Ru_cat oxidative coupling Azide Organic Azide (R-N₃) Azide->Ru_cat Ruthenacycle Ruthenacycle Ru_cat->Ruthenacycle Triazole 1,5-Disubstituted 1,2,3-Triazole Ruthenacycle->Triazole reductive elimination

Caption: Ruthenium(II)-catalyzed azide-alkyne cycloaddition (RuAAC) pathway.

Data Presentation: RuAAC Reaction Conditions and Yields

The following table summarizes typical reaction conditions for the RuAAC synthesis of 1,2,3-triazoles. While a specific example with this compound is not explicitly detailed in the search results, the general conditions are applicable.

AlkyneAzideCatalystSolventTemp. (°C)Time (h)Yield (%)Reference
PhenylacetyleneBenzyl Azide1 mol% [CpRuCl(COD)]1,2-Dichloroethane450.590-92[8]
Terminal AlkynePrimary/Secondary Azide1-5 mol% [CpRuCl(PPh₃)₂]Toluene or DioxaneRT - 801-24High[6][7]
Experimental Protocol: General Procedure for the Synthesis of 1,5-Disubstituted 1,2,3-Triazoles

This protocol is a general procedure adapted from the synthesis of 1-benzyl-5-phenyl-1H-1,2,3-triazole and can be applied to this compound.[8]

Materials:

  • This compound

  • Organic azide (e.g., benzyl azide)

  • Ruthenium catalyst (e.g., chloro(1,5-cyclooctadiene)(pentamethylcyclopentadiene)ruthenium(II), [Cp*RuCl(COD)])

  • Anhydrous, non-protic solvent (e.g., 1,2-dichloroethane (DCE) or toluene)

  • Hexanes (for purification)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a three-necked round-bottomed flask purged with an inert gas, dissolve the organic azide (1.0 eq) and this compound (1.05 eq) in anhydrous DCE.

  • Catalyst Addition: While stirring, place the flask in an oil bath preheated to 45 °C. After approximately 5 minutes, add a solution of the ruthenium catalyst (1 mol%) in a small amount of DCE to the reaction mixture via syringe.

  • Reaction: The reaction is typically rapid and can be monitored by TLC or ¹H NMR. A color change from orange to dark brown is often observed. The reaction is usually complete within 30 minutes to a few hours.

  • Work-up: Cool the reaction mixture to room temperature. Add silica gel to the mixture and remove the solvent by rotary evaporation.

  • Purification: The resulting powder can be purified by flushing through a short silica gel column with ethyl acetate. After concentrating the eluent, the solid residue is triturated with hexanes for several hours. The purified product is then collected by filtration, washed with hexanes, and dried under vacuum.

Section 3: General Experimental Workflow and Purification

A generalized workflow for the synthesis and purification of 1,2,3-triazoles from this compound is presented below.

General Workflow Diagram

Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Reactants Combine Alkyne, Azide, Solvent, and Catalyst Reaction Stir at Appropriate Temperature Reactants->Reaction Monitoring Monitor by TLC/NMR Reaction->Monitoring Quench Quench Reaction (if necessary) Monitoring->Quench Extract Solvent Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Chromatography Column Chromatography Concentrate->Chromatography Trituration Trituration/Recrystallization Chromatography->Trituration Characterization Characterize Pure Product (NMR, MS, etc.) Trituration->Characterization

References

N-Benzylprop-2-yn-1-amine: A Versatile Building Block for the Synthesis of Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-benzylprop-2-yn-1-amine is a versatile and highly reactive building block that has garnered significant attention in synthetic and medicinal chemistry. Its unique structure, featuring a secondary amine, a benzyl group, and a terminal alkyne, provides a scaffold ripe for the construction of a diverse array of complex heterocyclic compounds. This propargylamine serves as a key precursor in numerous synthetic transformations, including multicomponent reactions, cycloadditions, and transition-metal-catalyzed cyclizations, leading to the formation of privileged heterocyclic cores such as pyrroles, quinolines, and oxazoles. These resulting heterocyclic compounds often exhibit a wide range of biological activities, making them attractive candidates for drug discovery and development programs. This application note provides an overview of the synthetic utility of this compound and detailed protocols for its application in the synthesis of medicinally relevant heterocyclic systems.

Synthetic Applications

The strategic placement of reactive functional groups in this compound allows for its participation in a variety of powerful synthetic methodologies.

1. Multicomponent Reactions (MCRs): The A³ Coupling

One of the most prominent applications of this compound is in the A³ (aldehyde-alkyne-amine) coupling reaction. This one-pot, three-component reaction provides a highly atom-economical route to propargylamines, which are themselves versatile intermediates for further cyclization reactions.

2. Gold-Catalyzed Cyclizations

Gold catalysts have emerged as powerful tools for the activation of alkynes towards nucleophilic attack. This compound and its derivatives are excellent substrates for gold-catalyzed intramolecular cyclizations, leading to the formation of various five- and six-membered heterocycles. For instance, N-acyl derivatives of this compound can undergo cyclization to form oxazoles.

3. Copper-Catalyzed Annulations

Copper catalysis is widely employed for the synthesis of nitrogen-containing heterocycles. Propargylamines derived from this compound can participate in copper-catalyzed annulation reactions with various partners to construct complex ring systems like quinolines.

Experimental Protocols

Protocol 1: Gold-Catalyzed Synthesis of 5-Oxazole Ketones from N-Propargylamides

This protocol details the synthesis of 5-oxazole ketones from internal N-propargylamides, which can be prepared from this compound by acylation.[1][2]

Reaction Scheme:

Materials:

  • N-benzyl-N-propargylamide derivative

  • Ph₃PAuCl (Gold catalyst)

  • 4-MeO-TEMPO (Oxidant)

  • tBuONO (tert-Butyl nitrite, radical source)

  • Dichloromethane (DCM), anhydrous

  • Nitrogen atmosphere

Procedure:

  • To a flame-dried Schlenk tube under a nitrogen atmosphere, add the N-benzyl-N-propargylamide (0.2 mmol, 1.0 equiv), Ph₃PAuCl (0.01 mmol, 5 mol%), and 4-MeO-TEMPO (0.3 mmol, 1.5 equiv).

  • Add anhydrous DCM (2.0 mL) and stir the mixture at room temperature.

  • Add tBuONO (0.3 mmol, 1.5 equiv) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired 5-oxazole ketone.

Quantitative Data Summary:

EntryN-Propargylamide Substituent (R)Yield (%)
1Phenyl85
24-Methoxyphenyl75
34-Chlorophenyl88
42-Thienyl72

Table 1: Yields for the gold-catalyzed synthesis of 5-oxazole ketones.[1]

experimental_workflow_oxazole start Start reagents Combine: - N-propargylamide - Ph₃PAuCl - 4-MeO-TEMPO - DCM start->reagents add_tBuONO Add tBuONO dropwise reagents->add_tBuONO react Stir at RT (12-24h) add_tBuONO->react workup Concentrate and Purify react->workup product 5-Oxazole Ketone workup->product

Protocol 2: Copper-Catalyzed Synthesis of Quinolines from N-Benzylpropargylamines

This protocol outlines a general approach for the synthesis of quinoline derivatives through a copper-catalyzed reaction involving an N-benzylpropargylamine intermediate.

Reaction Scheme:

Materials:

  • N-benzylpropargylamine (synthesized from this compound)

  • Aryl iodide or bromide

  • Copper(I) iodide (CuI)

  • Ligand (e.g., a diamine or phosphine ligand)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., DMF or Toluene)

  • Nitrogen atmosphere

Procedure:

  • In a sealed tube under a nitrogen atmosphere, combine the N-benzylpropargylamine (1.0 equiv), aryl halide (1.2 equiv), CuI (10 mol%), and the appropriate ligand (20 mol%).

  • Add the base (2.0 equiv) and anhydrous solvent.

  • Seal the tube and heat the reaction mixture at 80-120 °C for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the substituted quinoline.

Quantitative Data Summary (Representative Yields):

EntryAryl HalideYield (%)
1Iodobenzene78
24-Iodotoluene82
31-Bromo-4-methoxybenzene75
42-Bromonaphthalene70

Table 2: Representative yields for the copper-catalyzed synthesis of quinolines.

experimental_workflow_quinoline start Start reagents Combine: - N-benzylpropargylamine - Aryl halide - CuI, Ligand, Base - Solvent start->reagents react Heat at 80-120°C (12-24h) reagents->react workup Aqueous Workup and Extraction react->workup purify Column Chromatography workup->purify product Substituted Quinoline purify->product

Biological Significance and Signaling Pathways

Heterocyclic compounds derived from this compound have shown promise in various therapeutic areas, including oncology and infectious diseases.

Anticancer Activity of Pyrrole Derivatives:

Polysubstituted pyrroles, which can be synthesized through multicomponent reactions involving this compound, have demonstrated significant anticancer activity.[3][4] Some of these compounds have been found to act as inhibitors of key signaling proteins involved in cancer cell proliferation and survival, such as various kinases. For example, certain pyrrolo[2,3-d]pyrimidines act as potent inhibitors of Heat shock protein 90 (Hsp90).[5]

signaling_pathway_hsp90 Inhibitor Pyrrolo[2,3-d]pyrimidine (Hsp90 Inhibitor) Hsp90 Hsp90 Inhibitor->Hsp90 Inhibits

Kinase Inhibitory Activity of N-benzyl Pyridine-2-one Derivatives:

N-benzyl pyridine-2-one derivatives have been identified as potent dual inhibitors of Apoptosis signal-regulating kinase 1 (ASK1) and Phosphoinositide-dependent kinase-1 (PDK1).[6] These kinases are involved in cellular stress and survival pathways, and their inhibition has therapeutic potential in fibrotic diseases and cancer.

signaling_pathway_ask1_pdk1 Stress Cellular Stress (e.g., ROS, TGF-β) SurvivalSignal Survival Signal (e.g., Growth Factors) Inhibitor N-benzyl pyridine-2-one (Dual Inhibitor) ASK1 ASK1 Inhibitor->ASK1 PDK1 PDK1 Inhibitor->PDK1

Conclusion

This compound is a powerful and versatile building block for the efficient synthesis of a wide range of heterocyclic compounds. The application of modern synthetic methodologies, such as multicomponent reactions and transition-metal catalysis, allows for the rapid construction of molecular complexity from this simple precursor. The resulting heterocyclic scaffolds are of significant interest to the pharmaceutical and drug discovery sectors due to their demonstrated biological activities. The protocols and data presented herein provide a valuable resource for researchers aiming to leverage the synthetic potential of this compound in their research endeavors.

References

The Pivotal Role of N-benzylprop-2-yn-1-amine in the Synthesis of Bioactive Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-benzylprop-2-yn-1-amine, a versatile synthetic building block, has garnered significant attention in medicinal chemistry and drug discovery. Its unique structural features, comprising a secondary amine, a benzyl group, and a terminal alkyne, render it a valuable precursor for the synthesis of a diverse array of bioactive molecules. This document provides detailed application notes, experimental protocols, and visualizations to highlight the crucial role of this compound in the development of novel therapeutic agents, particularly in the realms of neuroprotection and antioxidant activity.

Application Notes

This compound serves as a key intermediate in the synthesis of several classes of biologically active compounds, most notably monoamine oxidase (MAO) inhibitors and 1,2,3-triazole derivatives.

1. Synthesis of Monoamine Oxidase (MAO) Inhibitors:

The propargylamine moiety within this compound is a critical pharmacophore for irreversible MAO inhibitors. These inhibitors are instrumental in the treatment of neurological disorders such as Parkinson's disease. By covalently binding to the flavin cofactor of MAO-B, they prevent the degradation of dopamine, thereby increasing its concentration in the brain and alleviating the motor symptoms of the disease. A prime example is Rasagiline, a potent and selective MAO-B inhibitor, whose synthesis can be conceptually derived from precursors structurally related to this compound. Beyond symptomatic relief, these compounds exhibit neuroprotective properties by modulating cell survival pathways.

2. Synthesis of 1,2,3-Triazole Derivatives via Click Chemistry:

The terminal alkyne functionality of this compound makes it an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and regioselective synthesis of 1,4-disubstituted-1,2,3-triazoles. These triazole-containing molecules have demonstrated a broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The triazole ring acts as a stable and biocompatible linker, enabling the connection of the this compound scaffold to other pharmacophores to create novel hybrid molecules with enhanced therapeutic potential.

Data Presentation: Bioactivity of this compound Derivatives

The following table summarizes the quantitative biological activity data for representative bioactive molecules synthesized using this compound or its close structural analogs.

Compound ClassSpecific DerivativeTargetActivity MetricValueReference
MAO-B InhibitorRasagilineMAO-BIC₅₀4.2 nM[1]
AntioxidantN-Benzyl-2-[4-(phenyl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxide5-LipoxygenaseIC₅₀85 µM[2]
AntioxidantN-Benzyl-2-[4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxide5-LipoxygenaseIC₅₀62.5 µM[2]
AntioxidantN-Benzyl-2-[4-(2,4-difluorophenyl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxide5-LipoxygenaseIC₅₀10 µM[2]

Experimental Protocols

Protocol 1: Synthesis of N-Benzyl-2-[4-(phenyl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxide (A Representative Triazole Derivative)

This protocol is adapted from the synthesis of structurally similar antioxidant nitrones and illustrates the use of a precursor that can be derived from this compound in a click chemistry reaction followed by imine formation and oxidation.[2]

Materials:

  • 2-[4-(Phenyl)-1H-1,2,3-triazol-1-yl]ethan-1-amine (can be synthesized from a derivative of this compound)

  • Benzaldehyde

  • Methanol

  • Sodium sulfate (anhydrous)

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • Imine Formation:

    • To a solution of 2-[4-(phenyl)-1H-1,2,3-triazol-1-yl]ethan-1-amine (1.0 eq) in methanol, add benzaldehyde (1.1 eq).

    • Stir the reaction mixture at room temperature for 12 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure.

    • Dissolve the residue in dichloromethane and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent to yield the crude imine, which can be used in the next step without further purification.

  • N-Oxide Formation:

    • Dissolve the crude imine in dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Add m-CPBA (1.2 eq) portion-wise over 15 minutes.

    • Allow the reaction mixture to warm to room temperature and stir for 6 hours.

    • Quench the reaction by adding a saturated solution of sodium bicarbonate.

    • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure N-benzyl-2-[4-(phenyl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxide.[2]

Characterization Data for a representative compound (N-Benzyl-2-[4-(phenyl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxide):

  • Yield: 79%

  • Appearance: White amorphous solid

  • Melting Point: 134–136 °C (recrystallized from diethyl ether)

  • ¹H NMR (600 MHz, CDCl₃): δ = 7.95 (s, 1H), 7.84 (d, J = 7.3 Hz, 2H), 7.46–7.43 (m, 7H), 7.37 (t, J = 7.3 Hz, 1H), 7.14 (t, J = 5.4 Hz, 1H), 5.36 (d, J = 5.4 Hz, 2H), 4.97 (s, 2H).

  • ¹³C NMR (151 MHz, CDCl₃): δ = 148.12, 131.66, 130.93, 130.29, 129.56, 129.21, 128.86, 128.31, 125.78, 120.95, 69.80, 45.78.[2]

Visualizations

G cluster_workflow Synthetic Workflow NBPA This compound Triazole 1,2,3-Triazole Derivative NBPA->Triazole CuAAC (Click Chemistry) Azide Aryl Azide Azide->Triazole Bioactive Bioactive Molecule Triazole->Bioactive Further Functionalization

Caption: Synthetic workflow for bioactive molecules from this compound.

G cluster_pathway Neuroprotective Signaling of Rasagiline Analogues Rasagiline Rasagiline Analogue MAOB MAO-B Rasagiline->MAOB Inhibition PKC PKC Activation Rasagiline->PKC MAPK MAP Kinase Pathway Rasagiline->MAPK Bax Bax Downregulation Rasagiline->Bax Dopamine Dopamine Degradation MAOB->Dopamine Catalyzes Bcl2 Bcl-2 Upregulation PKC->Bcl2 MAPK->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis Survival Neuronal Survival Apoptosis->Survival

Caption: Neuroprotective signaling pathway of Rasagiline analogues.[3][4]

References

Application Notes: N-benzylprop-2-yn-1-amine Derivatives and their Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: N-benzylprop-2-yn-1-amine and its derivatives are versatile building blocks in modern organic synthesis and medicinal chemistry. The core structure features a benzyl group providing steric and electronic properties, and a propargylamine moiety, which is a key functional group for a variety of transformations. The terminal alkyne is a gateway for "click chemistry," specifically the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), while the entire propargylamine unit is crucial for multicomponent reactions and is a well-known pharmacophore in several active pharmaceutical ingredients. This document provides detailed protocols for the synthesis and application of these valuable compounds.

Protocol 1: Synthesis of this compound

This protocol details the fundamental synthesis of the parent compound, this compound, via N-alkylation. The procedure involves the reaction of prop-2-yn-1-amine with benzyl bromide.

Materials:

  • (Bromomethyl)benzene (Benzyl bromide)

  • Prop-2-yn-1-amine (Propargylamine)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc) and Hexane for chromatography

  • Silica gel for flash chromatography

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Standard glassware for filtration, extraction, and chromatography

  • Rotary evaporator

Procedure:

  • To a suspension of anhydrous K₂CO₃ (8.0 g, 58.3 mmol) in anhydrous acetonitrile (150.0 mL), add prop-2-yn-1-amine (10.0 mL, 145.0 mmol).

  • Add (bromomethyl)benzene (5.8 mL, 48.6 mmol) to the mixture.

  • Stir the suspension at 90 °C under an inert argon atmosphere for 12 hours.

  • After cooling to room temperature, filter the mixture to remove the solid K₂CO₃.

  • Remove the solvent (acetonitrile) from the filtrate under reduced pressure using a rotary evaporator.

  • Purify the resulting residue by flash chromatography on silica gel using a hexane:EtOAc (10:1) solvent system.

  • The final product is a pale yellow oil.

Quantitative Data: The described protocol provides a high yield of the target compound.

ReactantsMolar Ratio (approx.)ConditionsYieldReference
Benzyl bromide, Propargylamine, K₂CO₃1 : 3 : 1.2CH₃CN, 90 °C, 12 h, Argon atmosphere94%[1]

Application 1: A³ Multicomponent Coupling for Propargylamine Synthesis

The A³ (Aldehyde-Alkyne-Amine) coupling is a powerful one-pot, three-component reaction that efficiently generates diverse propargylamine derivatives. This compound can act as the alkyne component in this reaction, although more commonly, it is the product of such a reaction using benzylamine, an aldehyde, and acetylene gas. The following is a general protocol where a terminal alkyne, an aldehyde, and an amine are coupled to form a substituted propargylamine.

Protocol: General Procedure for Copper-Catalyzed A³ Coupling

Materials:

  • Aldehyde (e.g., Benzaldehyde, 1.0 mmol)

  • Secondary Amine (e.g., Morpholine, 1.0 mmol)

  • Terminal Alkyne (e.g., Phenylacetylene, 1.0 mmol)

  • Copper(I) iodide (CuI, 2-5 mol%) or another copper catalyst

  • Solvent (e.g., Toluene, DMF, or solvent-free)

Procedure:

  • To a reaction flask, add the aldehyde (1.0 mmol), the secondary amine (1.0 mmol), and the terminal alkyne (1.0 mmol).

  • Add the copper catalyst (e.g., CuI, 0.02 mmol).

  • If using a solvent, add it now (e.g., Toluene, 5 mL). Alternatively, the reaction can often be run neat (solvent-free).[2]

  • Stir the reaction mixture at a specified temperature (e.g., 80 °C) for the required time (typically 2-12 hours).[2]

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Upon completion, dilute the mixture with an organic solvent (e.g., EtOAc), wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data: The A³ coupling reaction is known for its high efficiency across a range of substrates. Below is a table summarizing yields for various combinations.

AldehydeAmineAlkyneCatalyst (mol%)ConditionsYield (%)
BenzaldehydePiperidinePhenylacetyleneCuCl (5)Reflux, 12 h95
4-Cl-BenzaldehydePiperidinePhenylacetyleneCuCl (5)Reflux, 12 h92
4-MeO-BenzaldehydeMorpholinePhenylacetyleneCuCl (5)Reflux, 12 h94
FurfuralPiperidinePhenylacetyleneCu/C (0.0022)80 °C, 5 h, neat97

Data compiled from representative literature.[3][4]

Visualization: A³ Coupling Reaction Mechanism The reaction proceeds through the formation of an iminium ion from the aldehyde and amine, followed by the copper-catalyzed activation of the alkyne's C-H bond and subsequent nucleophilic attack.

A3_Mechanism aldehyde Aldehyde (R1-CHO) iminium Iminium Ion [R1-CH=NR2R3]+ aldehyde->iminium Condensation (-H₂O) amine Amine (R2R3NH) amine->iminium product Propargylamine Product iminium->product Nucleophilic Attack alkyne Terminal Alkyne (R4-C≡CH) cu_acetylide Copper Acetylide (R4-C≡C-Cu) alkyne->cu_acetylide C-H Activation catalyst Cu(I) Catalyst catalyst->cu_acetylide cu_acetylide->product product->catalyst Catalyst Regeneration CuAAC_Workflow start Start dissolve 1. Dissolve Alkyne & Azide in Solvent start->dissolve add_cu 4. Add CuSO₄ to main reaction dissolve->add_cu prep_cu 2. Prepare aq. CuSO₄ Solution prep_cu->add_cu prep_asc 3. Prepare fresh aq. Sodium Ascorbate add_asc 5. Add Ascorbate to initiate prep_asc->add_asc add_cu->add_asc react 6. Stir at Room Temp (1-12 h) add_asc->react workup 7. Workup: Extraction & Washing react->workup purify 8. Purify: Chromatography workup->purify end End: Pure Triazole purify->end MAO_Pathway dopamine Dopamine (Neurotransmitter) maob MAO-B (Enzyme) dopamine->maob Oxidative Deamination dopal DOPAL (Intermediate) maob->dopal aldh ALDH dopal->aldh dopac DOPAC aldh->dopac comt COMT dopac->comt hva Homovanillic Acid (Inactive Metabolite) comt->hva inhibitor N-Benzylpropargylamine Inhibitor inhibitor->maob  Inhibition

References

Experimental setup for N-benzylprop-2-yn-1-amine reactions in flow chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Continuous Flow Synthesis of N-benzylprop-2-yn-1-amine

Audience: Researchers, scientists, and drug development professionals.

Introduction this compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and functional materials. Traditional batch synthesis methods for this compound often involve long reaction times and potential safety hazards associated with exothermic reactions.[1][2] Continuous flow chemistry offers a safer, more efficient, and scalable alternative for the synthesis of this compound. This application note provides a detailed protocol for the N-alkylation of propargylamine with benzyl bromide in a continuous flow system, leveraging the advantages of enhanced heat and mass transfer, precise control over reaction parameters, and the potential for automated production.[3][4][5]

Reaction Scheme

The synthesis of this compound is achieved through the nucleophilic substitution of benzyl bromide with propargylamine, using a heterogeneous base to neutralize the hydrobromic acid formed during the reaction.

Reaction_Scheme cluster_reagents Reactants cluster_products Products Propargylamine Propargylamine reagents reagents Propargylamine->reagents BenzylBromide Benzyl Bromide BenzylBromide->reagents Base K₂CO₃ (s) reaction + Base->reaction Product This compound Byproduct KHCO₃ (s) + KBr (s) reagents->reaction products + reaction->products Acetonitrile, 90°C products->Product products->Byproduct

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocols

Reagent Preparation
  • Reagent A (Propargylamine Solution): Prepare a 0.5 M solution of propargylamine in anhydrous acetonitrile.

  • Reagent B (Benzyl Bromide Solution): Prepare a 0.5 M solution of benzyl bromide in anhydrous acetonitrile.

Flow Chemistry Setup

The experimental setup consists of two syringe pumps, a T-mixer, a packed-bed reactor, a back pressure regulator, and a collection vessel.

Flow_Setup PumpA Syringe Pump A|{Reagent A|Propargylamine in ACN} Mixer T-Mixer PumpA->Mixer PumpB Syringe Pump B|{Reagent B|Benzyl Bromide in ACN} PumpB->Mixer Reactor Packed-Bed Reactor|{Potassium Carbonate|Heated to 90°C} Mixer->Reactor BPR Back Pressure Regulator|(100 psi) Reactor->BPR Collection Product Collection BPR->Collection

Caption: Experimental workflow for the continuous flow synthesis.

Reaction Protocol
  • System Priming: Prime the syringe pumps and tubing with anhydrous acetonitrile to ensure an inert and solvent-filled system.

  • Reactor Packing: Pack a stainless-steel column (10 cm length, 4.6 mm inner diameter) with granular anhydrous potassium carbonate.

  • Heating: Heat the packed-bed reactor to 90°C using a column heater.

  • Reagent Delivery: Set the flow rates for both syringe pumps according to the desired residence time as detailed in the data table below.

  • Reaction Initiation: Start the pumps to introduce the reagent solutions into the T-mixer, where they combine before entering the heated packed-bed reactor.

  • Steady State: Allow the system to reach a steady state for at least three residence times before collecting the product.

  • Collection: Collect the reaction mixture from the outlet of the back pressure regulator.

  • Work-up: Upon completion, the collected solution is filtered to remove the solid byproducts. The solvent is then removed under reduced pressure. The resulting crude product can be purified by flash chromatography on silica gel (eluent: hexane:EtOAc 10:1) to yield the pure this compound.[1]

Data Presentation

The following table summarizes the key experimental parameters for the continuous flow synthesis of this compound.

ParameterValue
Reagents
Propargylamine Conc.0.5 M in Acetonitrile
Benzyl Bromide Conc.0.5 M in Acetonitrile
BaseAnhydrous Potassium Carbonate (Packed Bed)
Flow Parameters
Flow Rate (Pump A)0.25 mL/min
Flow Rate (Pump B)0.25 mL/min
Total Flow Rate0.5 mL/min
Reactor Conditions
Reactor TypePacked-Bed Column
Reactor Dimensions10 cm (L) x 4.6 mm (ID)
Reactor Volume~1.66 mL
Residence Time~3.32 min
Temperature90°C
Pressure100 psi
Outcome
Theoretical Productivity~4.3 g/h
Expected Yield>90% (based on batch data[1])

Conclusion

This application note details a robust and efficient protocol for the continuous flow synthesis of this compound. By translating a conventional batch process to a flow chemistry setup, significant improvements in reaction time and process safety can be achieved. The provided parameters serve as a starting point for optimization and scaling, demonstrating the utility of flow chemistry in the synthesis of important chemical intermediates for the pharmaceutical and drug development industries.

References

Application Notes and Protocols for the Use of N-benzylprop-2-yn-1-amine in the Development of HDAC Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the strategic use of N-benzylprop-2-yn-1-amine as a key building block in the synthesis of novel Histone Deacetylase (HDAC) inhibitors. The unique structural features of this secondary amine, combining a benzyl group for potential surface-binding interactions and a terminal alkyne for versatile chemical modifications, make it a valuable scaffold in drug discovery. The protocols outlined below are based on established synthetic methodologies, particularly copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," and standard biological assays for the evaluation of HDAC inhibitors.

Introduction to this compound in HDAC Inhibitor Design

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their aberrant activity is implicated in the pathogenesis of numerous diseases, including cancer and neurodegenerative disorders. Consequently, HDAC inhibitors have emerged as a promising class of therapeutic agents.

The typical pharmacophore model for an HDAC inhibitor consists of three key components:

  • Zinc-Binding Group (ZBG): This moiety chelates the zinc ion in the active site of the HDAC enzyme. Common ZBGs include hydroxamic acids, benzamides, and carboxylic acids.

  • Linker Region: A chain of atoms that connects the ZBG to the cap group and occupies the hydrophobic channel of the HDAC active site.

  • Cap Group: A larger, often aromatic or heterocyclic, group that interacts with the surface of the enzyme, contributing to inhibitor potency and selectivity.

This compound serves as a versatile precursor for introducing a "cap" and a portion of the "linker" region. The benzyl group can function as a surface-binding element, while the propargyl group's terminal alkyne provides a reactive handle for conjugating various ZBG-containing fragments via click chemistry. This modular approach allows for the rapid synthesis of diverse libraries of HDAC inhibitor candidates for structure-activity relationship (SAR) studies.

Data Presentation: Inhibitory Activity of Propargylamine-Based HDAC Inhibitors

While specific data for HDAC inhibitors derived directly from this compound is not extensively published, the following tables summarize the inhibitory activities of closely related propargylamine-based HDAC inhibitors, demonstrating the potential of this chemical class.

Table 1: In Vitro Inhibitory Activity of Propargylamine-Derived HDAC Inhibitors against Specific HDAC Isoforms.

Compound IDLinker/SubstituentHDAC1 IC₅₀ (nM)HDAC6 IC₅₀ (nM)HDAC8 IC₅₀ (nM)Reference Compound
Analog 1 (R)-configured propargylamine>10,0002,500>10,000Thiophene derivative
Analog 2 Thiophene derivative180335,500Propargylamine derivative
5g (NSC746457) 1-cinnamyl-1H-1,2,3-triazol-4-yl104 ± 30Not ReportedModerately ActiveClick chemistry derivative[1]
SAHA (Reference)140 ± 65Not ReportedNot ReportedApproved Drug[2]

Table 2: Anti-proliferative Activity of a Lead Propargylamine-Based HDAC Inhibitor (5g) in NCI-60 Cancer Cell Line Screen. [1]

Cell Line PanelGI₅₀ Range (µM)
Leukemia0.01 - 0.07
Non-Small Cell Lung Cancer0.02 - 3.92
Colon Cancer0.02 - 0.06
CNS Cancer0.02 - 0.07
Melanoma0.02 - 0.08
Ovarian Cancer0.03 - 0.06
Renal Cancer0.02 - 0.08
Prostate Cancer0.02 - 0.05
Breast Cancer0.02 - 0.07

Experimental Protocols

Protocol 1: Synthesis of a Triazole-Based HDAC Inhibitor using this compound via Click Chemistry

This protocol describes a general procedure for the synthesis of a potential HDAC inhibitor by reacting this compound with an azide-functionalized zinc-binding group precursor.

Materials:

  • This compound

  • Azide-derivatized hydroxamic acid precursor (e.g., N-hydroxy-4-azidobutanamide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Water

  • Dichloromethane (DCM)

  • Saturated aqueous solution of ammonium chloride

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and the azide-derivatized hydroxamic acid precursor (1.1 equivalents) in a 1:1 mixture of tert-butanol and water.

  • Catalyst Addition: To the stirred solution, add sodium ascorbate (0.3 equivalents) followed by copper(II) sulfate pentahydrate (0.1 equivalents).

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 50 mL).

  • Washing: Wash the combined organic layers with a saturated aqueous solution of ammonium chloride and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure triazole-linked HDAC inhibitor.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: In Vitro HDAC Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity (IC₅₀) of a synthesized compound against specific HDAC isoforms.

Materials:

  • Synthesized HDAC inhibitor

  • Recombinant human HDAC1, HDAC6, and HDAC8 enzymes

  • Fluorogenic HDAC substrate (e.g., Fluor-de-Lys®)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • Developer solution (e.g., containing Trichostatin A and a trypsin-like protease)

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the synthesized inhibitor in DMSO. Create a series of dilutions in the assay buffer to achieve a range of final concentrations for the assay.

  • Enzyme Reaction: In the wells of a 96-well plate, add the assay buffer, the diluted inhibitor (or DMSO for control), and the recombinant HDAC enzyme.

  • Incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Add the fluorogenic HDAC substrate to each well to initiate the enzymatic reaction.

  • Reaction Incubation: Incubate the plate at 37°C for the recommended time (e.g., 60 minutes).

  • Development: Stop the reaction by adding the developer solution to each well. The developer solution halts the HDAC reaction and generates a fluorescent signal from the deacetylated substrate.

  • Fluorescence Measurement: Incubate the plate at room temperature for 15 minutes and then measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the control (DMSO). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 3: Cell-Based Histone Acetylation Assay (Western Blot)

This protocol is used to assess the ability of the synthesized inhibitor to induce histone hyperacetylation in a cellular context.

Materials:

  • Cancer cell line (e.g., HeLa, HCT116)

  • Cell culture medium and supplements

  • Synthesized HDAC inhibitor

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies against acetylated-Histone H3, Histone H3, and GAPDH

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blotting transfer system

Procedure:

  • Cell Treatment: Seed the cancer cells in a multi-well plate and allow them to adhere overnight. Treat the cells with various concentrations of the synthesized HDAC inhibitor (and a vehicle control) for a specified time (e.g., 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane and then incubate it with primary antibodies against acetylated-Histone H3 and total Histone H3 (as a loading control). Also, probe for a housekeeping protein like GAPDH.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the level of acetylated-Histone H3 to total Histone H3 to determine the dose-dependent effect of the inhibitor on histone acetylation.

Visualizations

Signaling Pathway

HDAC_Inhibition_Pathway HDAC_Inhibitor This compound Derived Inhibitor HDAC Histone Deacetylase (HDAC) HDAC_Inhibitor->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylation (HATs) Condensed_Chromatin Condensed Chromatin (Transcriptionally Inactive) Histones->Condensed_Chromatin Relaxed_Chromatin Relaxed Chromatin (Transcriptionally Active) Acetylated_Histones->Relaxed_Chromatin Chromatin Chromatin Chromatin->Histones Condensed_Chromatin->Chromatin Relaxed_Chromatin->Chromatin Gene_Expression Tumor Suppressor Gene Expression Relaxed_Chromatin->Gene_Expression Cellular_Effects Cell Cycle Arrest, Apoptosis, Differentiation Gene_Expression->Cellular_Effects

Caption: General mechanism of action of HDAC inhibitors.

Experimental Workflow

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start This compound Click_Reaction CuAAC 'Click' Reaction Start->Click_Reaction Azide_ZBG Azide-functionalized Zinc-Binding Group Azide_ZBG->Click_Reaction Purification Purification & Characterization Click_Reaction->Purification Final_Compound HDAC Inhibitor Candidate Purification->Final_Compound In_Vitro_Assay In Vitro HDAC Inhibition Assay Final_Compound->In_Vitro_Assay Cell_Based_Assay Cell-Based Acetylation Assay (Western Blot) Final_Compound->Cell_Based_Assay Antiproliferative_Assay Antiproliferative Assay (e.g., MTT, SRB) Final_Compound->Antiproliferative_Assay Data_Analysis Data Analysis (IC50, GI50) In_Vitro_Assay->Data_Analysis Cell_Based_Assay->Data_Analysis Antiproliferative_Assay->Data_Analysis

Caption: Experimental workflow from synthesis to biological evaluation.

Conclusion

This compound represents a highly valuable and versatile starting material for the development of novel HDAC inhibitors. Its utility in click chemistry-based synthetic strategies allows for the efficient generation of diverse compound libraries. The provided protocols offer a foundational framework for the synthesis and biological evaluation of these potential therapeutic agents. Researchers and drug development professionals can adapt and expand upon these methods to explore the full potential of this compound derivatives in the discovery of next-generation HDAC inhibitors.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing N-benzylprop-2-yn-1-amine Click Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing click reactions involving N-benzylprop-2-yn-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions in a direct question-and-answer format.

Troubleshooting Guide

This section addresses common issues encountered during Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) experiments with this compound, offering potential causes and solutions.

Question 1: Why is my click reaction with this compound resulting in low or no product yield?

Answer:

Low or no yield in a CuAAC reaction can be attributed to several factors, from the quality of your reagents to the specific reaction conditions. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

  • Oxygen Contamination: The active catalyst in the reaction is Copper(I) (Cu(I)). Oxygen present in the reaction mixture can oxidize Cu(I) to the inactive Cu(II) state, which will halt the catalytic cycle.[1][2] It is critical to minimize oxygen exposure by using deoxygenated solvents and maintaining an inert atmosphere (e.g., argon or nitrogen) over the reaction.[1][3]

  • Purity of Reagents: Ensure the purity of your this compound and the corresponding azide. Impurities can interfere with the catalyst or participate in side reactions.

  • Catalyst System Issues:

    • In situ Generation of Cu(I): The most common method for generating the active Cu(I) catalyst is the in situ reduction of a Copper(II) (Cu(II)) salt, such as copper(II) sulfate (CuSO₄), with a reducing agent like sodium ascorbate.[4][5] Ensure that your sodium ascorbate solution is freshly prepared, as it can degrade over time.

    • Ligand Choice: The use of a stabilizing ligand is often crucial for a successful reaction, especially in biological applications. Ligands like tris-(benzyltriazolylmethyl)amine (TBTA) or the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can protect the Cu(I) from oxidation and disproportionation, leading to a more reliable reaction.[5][6]

  • Solvent Choice: this compound hydrochloride is soluble in polar solvents like water, DMSO, DMF, and alcohols.[7] Co-solvent systems such as water/DMSO or water/t-butanol are commonly used.[7] The choice of solvent should also ensure the solubility of your azide counterpart.

  • pH of the Reaction Mixture: CuAAC reactions are generally robust and can proceed over a wide pH range (typically 4-12).[4][7] However, extremes in pH can affect the stability of your reactants or the catalyst.

Question 2: I am observing unexpected side products in my reaction. What could be the cause?

Answer:

The formation of side products can complicate purification and reduce the yield of your desired triazole.

Potential Causes and Solutions:

  • Oxidative Homocoupling of Alkyne: In the presence of oxygen, the copper catalyst can promote the homocoupling of the terminal alkyne (this compound) to form a diyne byproduct.[8] This can be minimized by rigorously deoxygenating the reaction mixture and using a slight excess of a reducing agent like sodium ascorbate.[4]

  • Thiotriazole Formation: If your azide-containing molecule also has a free thiol group (cysteine residue in a protein, for example), a copper-catalyzed reaction between the azide, alkyne, and thiol can occur, leading to the formation of a thiotriazole byproduct.[9] This is a significant consideration in bioconjugation experiments. Optimizing the concentration of the reducing agent may help diminish this side reaction.[9]

  • Reactions with Buffer Components: Certain buffer components can interact with the copper catalyst or the reactants. It is advisable to use non-coordinating buffers.

Question 3: How can I effectively purify the final 1,2,3-triazole product?

Answer:

Ideally, click reactions are high-yielding and produce minimal byproducts, simplifying purification.[4] However, when purification is necessary, several methods can be employed.

Purification Strategies:

  • Filtration: If the product precipitates out of the reaction mixture, it can often be isolated by simple filtration.[4]

  • Extraction: Liquid-liquid extraction can be used to separate the product from the catalyst and other water-soluble components.

  • Chromatography: For reactions that are not clean, column chromatography is a reliable method for obtaining a pure product.[10]

  • Precipitation: In the case of oligonucleotide labeling, ethanol precipitation can be used to isolate the labeled product.[11]

Frequently Asked Questions (FAQs)

General Principles

Q1: What is the fundamental principle of the click reaction involving this compound?

A1: The reaction is a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which is a 1,3-dipolar cycloaddition between the terminal alkyne of this compound and an azide-functionalized molecule.[7] This reaction is highly efficient and specific, resulting in the formation of a stable 1,4-disubstituted 1,2,3-triazole ring.[4][7] The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt and a reducing agent.[7]

Q2: Do I need to use the hydrochloride salt of this compound?

A2: The hydrochloride salt form generally improves the solubility of this compound in aqueous or protic solvents, which are commonly used in click chemistry, particularly for bioconjugation applications.[7]

Q3: Is it necessary to add a base to neutralize the hydrochloride and deprotonate the alkyne?

A3: Generally, no. The CuAAC reaction is effective across a broad pH range (typically 4-12).[4][7] The catalytic cycle facilitates the formation of the copper acetylide without the need for a strong external base.[7]

Reaction Conditions

Q4: What are the recommended concentrations for the reactants and catalyst?

A4: The optimal concentrations can vary depending on the specific substrates. However, a general starting point is to use the alkyne and azide at equimolar amounts or with a slight excess of one reagent. The copper catalyst is typically used in catalytic amounts.

Q5: Can this reaction be performed in the presence of other functional groups?

A5: A major advantage of the CuAAC reaction is its high chemoselectivity. The azide and alkyne groups react specifically with each other, leaving most other functional groups intact.[8] However, as mentioned earlier, free thiols can sometimes participate in side reactions.[9]

Alternative Methods

Q6: Are there alternatives to the copper-catalyzed click reaction?

A6: Yes, the most common alternative is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). SPAAC does not require a copper catalyst and is therefore often used in living systems to avoid copper toxicity.[2][3] However, SPAAC reactions are generally slower than CuAAC and utilize strained cyclooctynes instead of terminal alkynes like this compound.[3]

Data Presentation

Table 1: Common Solvents for CuAAC Reactions
Solvent SystemTypical ApplicationsReference
WaterBioconjugation[4]
DMSOGeneral organic synthesis[7]
DMFGeneral organic synthesis[7]
Alcohols (e.g., t-butanol)Co-solvent with water[7]
Water/DMSOBioconjugation, improved solubility[7]
Water/t-butanolBioconjugation, improved solubility[7]
Table 2: Typical Copper Sources and Reducing Agents for CuAAC
Copper SourceReducing AgentLigand (Optional but Recommended)Reference
CuSO₄·5H₂OSodium AscorbateTBTA, THPTA[5][6]
CuINone needed (already Cu(I))TBTA, THPTA[5]
CuBrNone needed (already Cu(I))TBTA, THPTA[5]
Copper TurningsNone needed (already Cu(I))TBTA, THPTA[5]

Experimental Protocols

General Protocol for a Small-Scale CuAAC Reaction

This protocol is a starting point and may require optimization for your specific substrates.

Materials:

  • This compound (1.0 eq)

  • Azide-functionalized substrate (1.0-1.2 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.1 eq)

  • Sodium ascorbate (0.1-0.5 eq)

  • Solvent (e.g., 1:1 t-BuOH/H₂O, DMF, or DMSO)

Procedure:

  • In a suitable reaction vessel, dissolve the this compound and the azide substrate in the chosen solvent.

  • Deoxygenate the solution by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.[3]

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O.

  • To the deoxygenated solution of the alkyne and azide, add the CuSO₄·5H₂O solution, followed by the sodium ascorbate solution. A color change may be observed.[3]

  • Stir the reaction at room temperature. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS). The reaction is typically complete within 1-4 hours.[3]

  • Upon completion, proceed with the appropriate work-up and purification method.

Visualizations

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Setup cluster_analysis Analysis and Purification prep_alkyne Dissolve Alkyne and Azide deoxygenate Deoxygenate Mixture prep_alkyne->deoxygenate prep_copper Prepare CuSO4 Solution add_reagents Add Catalyst and Reductant prep_copper->add_reagents prep_ascorbate Prepare Sodium Ascorbate Solution prep_ascorbate->add_reagents deoxygenate->add_reagents react Stir at Room Temperature add_reagents->react monitor Monitor Progress (TLC/LC-MS) react->monitor workup Work-up and Purification monitor->workup product Isolated Triazole Product workup->product

Caption: A generalized workflow for a solution-phase CuAAC reaction.

Troubleshooting_Logic cluster_catalyst Catalyst Issues cluster_reagents Reagent and Solvent Issues start Low or No Product Yield? check_oxygen Check for Oxygen Contamination start->check_oxygen Yes check_purity Verify Reagent Purity start->check_purity Yes check_reductant Is Sodium Ascorbate Fresh? check_oxygen->check_reductant use_ligand Consider Using a Ligand (TBTA/THPTA) check_reductant->use_ligand solution Optimize Conditions and Re-run use_ligand->solution check_solubility Are All Components Soluble? check_purity->check_solubility check_ph Is pH within 4-12 range? check_solubility->check_ph check_ph->solution

Caption: A troubleshooting flowchart for low-yield CuAAC reactions.

References

Common byproducts in N-benzylprop-2-yn-1-amine synthesis and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis and purification of N-benzylprop-2-yn-1-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most prevalent methods for synthesizing this compound are:

  • N-alkylation of benzylamine with propargyl bromide: This is a direct approach where benzylamine is reacted with propargyl bromide, typically in the presence of a base like potassium carbonate.[1]

  • Reaction of benzyl bromide with propargylamine: This is an alternative alkylation where propargylamine is the nucleophile.

  • Three-component (A3) coupling: This reaction involves the condensation of benzaldehyde, an amine (such as ammonia or a primary amine), and a terminal alkyne (like acetylene or a protected version), often catalyzed by a metal salt.[2][3][4]

Q2: What are the typical byproducts I should expect?

A2: Depending on the synthetic route, common byproducts include:

  • Unreacted Starting Materials: Residual benzylamine, propargyl bromide, propargylamine, or benzaldehyde.

  • Over-alkylation Products: The formation of a tertiary amine, N,N-dibenzylprop-2-yn-1-amine, is a common side product in N-alkylation reactions.[5][6]

  • Dibenzylamine: This can form as a byproduct, particularly in reactions involving benzylamine and its derivatives under certain conditions.[5]

Q3: How can I monitor the progress of my reaction?

A3: Thin-layer chromatography (TLC) is a standard and effective method for monitoring the reaction progress.[1] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product and byproducts.

Troubleshooting Guides

Issue 1: Presence of Unreacted Starting Materials

Symptom: TLC or NMR analysis of the crude product shows significant amounts of starting materials (e.g., benzylamine, benzaldehyde).

Cause:

  • Incomplete reaction due to insufficient reaction time, temperature, or reagent stoichiometry.

  • Deactivation of reagents or catalysts.

Solution:

Removal MethodPrincipleAdvantagesDisadvantages
Vacuum Distillation Separation based on differences in boiling points.Effective for removing volatile starting materials like benzylamine.May not be suitable for thermally sensitive compounds. Requires high vacuum for higher boiling point starting materials.
Acid-Base Extraction Separation based on the differential solubility of acidic, basic, and neutral compounds in aqueous and organic phases.[7][8]Efficient for removing basic (benzylamine, propargylamine) or acidic starting materials.The product itself is basic and will be extracted along with basic starting materials, requiring a subsequent basification and extraction step.
Flash Column Chromatography Separation based on the differential adsorption of compounds to a stationary phase.[9][10][11]High resolution, capable of separating compounds with similar polarities.Can be time-consuming and requires larger volumes of solvent.
Issue 2: Formation of Over-alkylation Byproducts (e.g., N,N-dibenzylprop-2-yn-1-amine)

Symptom: Mass spectrometry or NMR analysis indicates the presence of a higher molecular weight species corresponding to the addition of a second benzyl or propargyl group. Over-alkylation is a known side reaction in N-alkylation.[5][6]

Cause:

  • The product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to a second alkylation.

  • Use of excess alkylating agent.

Solution:

Removal MethodPrincipleAdvantagesDisadvantages
Flash Column Chromatography Separation based on polarity differences. The tertiary amine byproduct is typically less polar than the desired secondary amine.Often the most effective method for separating structurally similar amines.[9][11]May require careful optimization of the mobile phase to achieve good separation.
Acid-Base Extraction The basicity of the desired secondary amine and the tertiary amine byproduct are often similar, making separation by this method challenging.Not generally recommended for this specific separation.Low selectivity between the desired product and the over-alkylation byproduct.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is a general guideline for the purification of this compound from non-polar byproducts like over-alkylated amines.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: Hexane, Ethyl Acetate, Triethylamine (TEA)

  • Glass column, flasks, and other standard laboratory glassware

Procedure:

  • Prepare the Mobile Phase: A common mobile phase for separating amines is a mixture of hexane and ethyl acetate. To prevent peak tailing, add a small amount of a competing amine, such as 0.1-1% triethylamine, to the eluent.[9][11] A typical starting gradient could be 95:5 hexane:ethyl acetate with 0.1% TEA.

  • Pack the Column: Prepare a slurry of silica gel in the initial mobile phase and pour it into the column. Allow the silica to settle, ensuring a flat and stable bed.

  • Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Alternatively, for less soluble samples, pre-adsorb the crude product onto a small amount of silica gel ("dry loading").[10]

  • Elute the Column: Apply the mobile phase to the top of the column and use positive pressure to maintain a steady flow rate. Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Protocol 2: Removal of Basic Impurities by Acid-Base Extraction

This protocol is designed to remove unreacted basic starting materials like benzylamine.

Materials:

  • Crude this compound dissolved in an organic solvent (e.g., diethyl ether, ethyl acetate)

  • 1 M Hydrochloric Acid (HCl) solution

  • 1 M Sodium Hydroxide (NaOH) solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Separatory funnel and other standard laboratory glassware

Procedure:

  • Acidic Wash: Transfer the organic solution of the crude product to a separatory funnel. Add an equal volume of 1 M HCl solution. Stopper the funnel and shake vigorously, venting frequently. Allow the layers to separate. The basic compounds, including the product and unreacted amines, will be protonated and move to the aqueous layer.[7][8] Drain the aqueous layer into a separate flask. Repeat the extraction of the organic layer with fresh 1 M HCl to ensure complete removal of all basic components.

  • Basification: Cool the combined acidic aqueous extracts in an ice bath. Slowly add 1 M NaOH solution with stirring until the pH is basic (pH > 10), which will deprotonate the ammonium salts and regenerate the free amines.

  • Back-Extraction: Extract the basified aqueous layer with three portions of an organic solvent (e.g., diethyl ether).

  • Washing and Drying: Combine the organic extracts and wash with brine to remove residual water. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the purified this compound.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Starting Materials Starting Materials Reaction Mixture Reaction Mixture Starting Materials->Reaction Mixture Reaction Crude Product Crude Product Reaction Mixture->Crude Product Quenching & Extraction Flash Chromatography Flash Chromatography Crude Product->Flash Chromatography Separation Acid-Base Extraction Acid-Base Extraction Crude Product->Acid-Base Extraction Separation Distillation Distillation Crude Product->Distillation Separation Pure Product Pure Product Flash Chromatography->Pure Product Acid-Base Extraction->Pure Product Distillation->Pure Product Troubleshooting_Logic Crude Product Analysis Crude Product Analysis Unreacted Starting Materials Unreacted Starting Materials Crude Product Analysis->Unreacted Starting Materials Identified Over-alkylation Byproduct Over-alkylation Byproduct Crude Product Analysis->Over-alkylation Byproduct Identified Pure Product Pure Product Crude Product Analysis->Pure Product Clean Removal_SM Distillation or Acid-Base Extraction Unreacted Starting Materials->Removal_SM Removal_OverAlk Flash Chromatography Over-alkylation Byproduct->Removal_OverAlk Removal_SM->Pure Product Purified Removal_OverAlk->Pure Product Purified

References

Technical Support Center: Purification of N-benzylprop-2-yn-1-amine using Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals undertaking the purification of N-benzylprop-2-yn-1-amine via column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when purifying this compound using silica gel column chromatography?

A1: The primary challenge arises from the basic nature of the amine group in this compound. Standard silica gel is slightly acidic, which can lead to strong interactions with the basic amine.[1][2] This interaction can cause several issues, including:

  • Peak Tailing or Streaking: The compound binds too strongly to the silica, leading to broad, elongated spots on TLC and poor separation in the column.[1][3]

  • Irreversible Adsorption: In some cases, the amine may bind irreversibly to the silica gel, resulting in low product recovery.[2]

  • Compound Degradation: The acidic nature of the silica gel can potentially catalyze the degradation of sensitive compounds.[1][2]

Q2: What is a recommended starting solvent system (mobile phase) for the column chromatography of this compound?

A2: A common and effective starting mobile phase for the purification of this compound is a mixture of hexane and ethyl acetate.[4][5] A typical starting ratio is in the range of 10:1 (v/v) hexane to ethyl acetate.[4][5] The polarity of the eluent can be gradually increased by adding more ethyl acetate to facilitate the elution of the compound. It is crucial to first determine the optimal solvent system using thin-layer chromatography (TLC).

Q3: How can I prevent peak tailing and improve the separation of this compound on a silica gel column?

A3: To counteract the issues caused by the basicity of the amine, it is highly recommended to add a small amount of a basic modifier to the eluent.[2][4] Triethylamine (TEA) is a common choice. Adding 0.1-1% TEA to the mobile phase can neutralize the acidic sites on the silica gel, preventing strong interactions with the this compound and resulting in sharper peaks and better separation.[4]

Q4: Are there alternative stationary phases I can use if silica gel proves problematic?

A4: Yes, if you continue to face difficulties with silica gel, consider using a different stationary phase. Options include:

  • Alumina (basic or neutral): Alumina is a good alternative for the purification of basic compounds.[2]

  • Amine-functionalized silica: This type of stationary phase has a basic surface, which is more compatible with the purification of amines and can provide excellent separation without the need for mobile phase modifiers.[2][6]

Troubleshooting Guide

Issue Possible Cause(s) Solution(s)
Compound is not eluting from the column. The mobile phase is not polar enough.Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, slowly increase the proportion of ethyl acetate.
The compound has irreversibly adsorbed to the silica gel.This can happen with basic compounds on acidic silica. In the future, add a basic modifier like triethylamine (TEA) to the eluent (0.1-1%).[4] You can also try flushing the column with a more polar solvent like methanol.
The compound may have decomposed on the silica gel.Test the stability of your compound on a TLC plate by spotting it and letting it sit for a while before developing. If it degrades, consider using a less acidic stationary phase like neutral alumina or a different purification technique.[7]
The compound is eluting with the solvent front. The mobile phase is too polar.Start with a less polar solvent system. Develop an appropriate solvent system using TLC where the desired compound has an Rf value of approximately 0.2-0.3.
Fractions are pure by TLC, but the overall yield is low. Irreversible adsorption to the column.Add a basic modifier like TEA to the eluent in future runs.[2][4]
The compound is volatile.Be cautious during solvent removal (rotary evaporation). Use a lower bath temperature and avoid leaving the flask under high vacuum for extended periods after the solvent has evaporated.
Streaking or multiple spots on TLC analysis of a single fraction. Acid-catalyzed hydrolysis of the imine on the silica gel.Deactivate the silica gel by preparing a slurry in your chosen eluent and adding 1-3% triethylamine (TEA). Stir for 15-20 minutes before packing the column. Alternatively, pre-treat the silica gel by washing it with a solvent containing TEA, followed by the eluent.[1]
Overloading the column.Use an appropriate amount of silica gel for the amount of crude product. A general rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude material by weight.
Poor separation of the product from impurities. Inappropriate solvent system.Spend more time optimizing the solvent system using TLC. Try different solvent combinations to maximize the separation between your product and the impurities.
The column was not packed properly.Ensure the silica gel is packed uniformly without any cracks or channels. "Wet packing" is often preferred to minimize these issues.

Experimental Protocol: Flash Column Chromatography of this compound

This protocol is a general guideline. The solvent system and fraction collection should be optimized based on TLC analysis of the crude reaction mixture.

1. Preparation of the Slurry and Packing the Column:

  • Choose an appropriately sized column based on the amount of crude material.

  • In a beaker, prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent (e.g., Hexane:Ethyl Acetate 10:1 v/v + 0.5% Triethylamine).

  • Ensure the stopcock of the column is closed and add a small amount of the eluent to the column.

  • Place a small cotton or glass wool plug at the bottom of the column, followed by a thin layer of sand.

  • Pour the silica gel slurry into the column. Gently tap the side of the column to ensure even packing and to dislodge any air bubbles.

  • Once the silica has settled, add a protective layer of sand on top of the silica gel bed.

  • Open the stopcock and drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

2. Loading the Sample:

  • Dissolve the crude this compound in a minimal amount of the initial eluent.

  • Carefully load the sample onto the top of the silica gel bed using a pipette.

  • Drain the solvent until the sample has been absorbed into the silica gel.

  • Carefully add a small amount of fresh eluent and again drain it to the top of the sand layer.

3. Elution and Fraction Collection:

  • Carefully fill the column with the eluent.

  • Begin eluting the column, collecting fractions in test tubes.

  • The polarity of the eluent can be gradually increased as needed (gradient elution) to elute the desired compound.

4. Analysis:

  • Analyze the collected fractions by thin-layer chromatography (TLC) to identify the fractions containing the purified this compound.

  • Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator).

Data Presentation

Parameter Recommended Value/Range Notes
Stationary Phase Silica Gel (230-400 mesh)Standard choice for many organic purifications.
Mobile Phase (Eluent) Hexane:Ethyl AcetateA good starting point for separation.[4]
Initial Eluent Ratio 10:1 (v/v) Hexane:Ethyl AcetateThis ratio should be optimized based on TLC analysis.[4][5]
Mobile Phase Modifier 0.1 - 1% Triethylamine (TEA)Recommended to prevent peak tailing and improve recovery of the basic amine.[4]
Target Rf Value on TLC ~0.2 - 0.3This generally provides good separation on the column.
Silica Gel to Crude Product Ratio 30:1 to 100:1 (by weight)A higher ratio provides better separation.

Visualization

G Troubleshooting Workflow for this compound Purification start Start Purification tlc Run TLC of Crude Mixture start->tlc good_sep Good Separation on TLC? tlc->good_sep pack_column Pack Column with Silica Gel (add 0.1-1% TEA to eluent) good_sep->pack_column Yes tailing Issue: Tailing/Streaking on TLC good_sep->tailing No (Tailing) load_sample Load Sample pack_column->load_sample elute Elute Column & Collect Fractions load_sample->elute analyze_fractions Analyze Fractions by TLC elute->analyze_fractions product_eluted Product Eluted? analyze_fractions->product_eluted pure_fractions Fractions Pure? product_eluted->pure_fractions Yes no_elution Issue: Product Not Eluting product_eluted->no_elution No combine_pure Combine Pure Fractions & Evaporate pure_fractions->combine_pure Yes mixed_fractions Issue: Mixed Fractions pure_fractions->mixed_fractions No end Purified Product combine_pure->end add_tea Add 0.1-1% TEA to Eluent tailing->add_tea add_tea->tlc increase_polarity Increase Eluent Polarity no_elution->increase_polarity increase_polarity->elute use_alt_phase Consider Alternative Stationary Phase (e.g., Alumina, Amino-Silica) increase_polarity->use_alt_phase reoptimize_tlc Re-optimize TLC Solvent System mixed_fractions->reoptimize_tlc check_packing Check Column Packing Technique mixed_fractions->check_packing reoptimize_tlc->tlc

Caption: Troubleshooting workflow for the column chromatography purification of this compound.

References

Technical Support Center: Synthesis of N-benzylprop-2-yn-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of N-benzylprop-2-yn-1-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent method is the N-alkylation of a primary amine with an appropriate halide. This can be achieved through two primary routes:

  • Route A: Reaction of propargylamine with benzyl bromide.

  • Route B: Reaction of benzylamine with propargyl bromide.[1]

Both reactions are typically carried out in the presence of a base to neutralize the hydrogen halide byproduct.

Q2: What is the primary challenge in synthesizing this compound via N-alkylation?

A2: The most significant challenge is over-alkylation. The product, this compound (a secondary amine), can be more nucleophilic than the starting primary amine. This can lead to a second alkylation, forming a tertiary amine byproduct (e.g., N,N-dibenzylprop-2-yn-1-amine or N-benzyl-di(prop-2-yn-1-yl)amine), which reduces the yield of the desired product and complicates purification.

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is an effective method for monitoring the reaction. Use a non-polar solvent system, such as hexane/ethyl acetate, to develop the TLC plate. The starting amine will have a lower Rf value (more polar) than the less polar product, this compound. The alkyl halide starting material may or may not be UV active, but the appearance of the product spot and disappearance of the starting amine spot will indicate reaction progress.

Q4: My product is an oil. How can I be sure I have synthesized the correct compound?

A4: The identity and purity of the product can be confirmed using spectroscopic methods. The 1H NMR spectrum is particularly informative. For this compound, you should expect to see the following characteristic signals:

  • A multiplet between 7.24-7.35 ppm for the five aromatic protons of the benzyl group.

  • A singlet around 3.87 ppm for the two benzylic protons (-CH2-Ph).

  • A doublet around 3.41 ppm for the two propargylic protons (-NH-CH2-C≡CH).

  • A triplet around 2.25 ppm for the acetylenic proton (-C≡CH).[2]

  • A broad singlet around 1.54 ppm for the amine proton (-NH-).[2]

Troubleshooting Guide

Issue 1: Low or No Yield
Possible Cause Solution
Ineffective Base Ensure the base is strong enough to neutralize the acid formed during the reaction. Anhydrous potassium carbonate (K2CO3) is a common and effective choice. Ensure the base is finely powdered and dry for maximum reactivity.
Poor Quality Reagents Use high-purity, anhydrous solvents and reagents. Water can interfere with the reaction. Benzyl bromide and propargyl bromide can degrade over time; use fresh or properly stored reagents.
Inappropriate Reaction Temperature The reaction often requires heating to proceed at a reasonable rate. A temperature of around 90°C has been shown to be effective.[3] However, excessively high temperatures can lead to side reactions and decomposition.
Insufficient Reaction Time Monitor the reaction by TLC until the starting amine is consumed. A reaction time of 12 hours is often sufficient.[3]
Issue 2: Presence of Significant Side Products (Over-alkylation)
Possible Cause Solution
Stoichiometry The product is more nucleophilic than the starting amine, leading to a second alkylation.
Use a large excess of the starting amine relative to the alkylating agent (e.g., a 3:1 molar ratio of propargylamine to benzyl bromide).[3] This statistically favors the mono-alkylation product.
Concentration of Alkylating Agent A high local concentration of the alkylating agent can promote reaction with the product.
Slowly add the alkylating agent to the reaction mixture over a period of time using a dropping funnel or a syringe pump. This helps to keep the concentration of the alkylating agent low.
Reaction Temperature Higher temperatures can sometimes increase the rate of the second alkylation.
Lower the reaction temperature and accept a longer reaction time. Monitor the reaction closely by TLC to find the optimal balance.
Issue 3: Difficulty in Product Purification
Possible Cause Solution
Product Streaking on Silica Gel Column Amines are basic and can interact strongly with the acidic silica gel, leading to poor separation and streaking.
Add a small amount of a volatile base , such as triethylamine (0.5-1%), to the eluent. This will neutralize the acidic sites on the silica gel and improve the peak shape.
Co-elution of Product and Starting Material/Byproduct The polarity of the product and impurities may be very similar.
Optimize the solvent system for TLC before running the column to achieve good separation (a difference in Rf of at least 0.2 is ideal). A shallow gradient elution during column chromatography can improve separation. For example, start with a low polarity eluent (e.g., 95:5 hexane/ethyl acetate) and gradually increase the polarity.
Product is an Oil Oily products can be difficult to handle and assess for purity.
If a high-purity solid is required, consider converting the final product to its hydrochloride salt. This is often a crystalline solid that is easier to handle and purify by recrystallization.[1]

Data Presentation

The following table summarizes a high-yielding protocol for the synthesis of this compound.

Parameter Condition
Reactants Benzyl bromide, Propargylamine
Stoichiometry (Propargylamine:Benzyl Bromide) 3:1
Base Potassium Carbonate (K2CO3)
Solvent Anhydrous Acetonitrile (CH3CN)
Temperature 90°C
Reaction Time 12 hours
Purification Flash column chromatography (Hexane:EtOAc 10:1)
Yield 94%
Data sourced from ChemicalBook.[3]

Experimental Protocols

Protocol: Synthesis of this compound via N-alkylation

This protocol is adapted from Gruit M et al., Org. Biomol. Chem., 2011, 9, 1148-1159.[3]

Materials:

  • (Bromomethyl)benzene (Benzyl bromide) (5.8 mL, 48.6 mmol)

  • Prop-2-yn-1-amine (Propargylamine) (10.0 mL, 145.0 mmol)

  • Potassium carbonate (K2CO3), anhydrous (8.0 g, 58.3 mmol)

  • Acetonitrile (CH3CN), anhydrous (150.0 mL)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add a suspension of (bromomethyl)benzene (48.6 mmol), prop-2-yn-1-amine (145.0 mmol), and anhydrous K2CO3 (58.3 mmol) in anhydrous acetonitrile (150.0 mL).

  • Stir the suspension at 90°C under an argon atmosphere for 12 hours.

  • Monitor the reaction progress by TLC (e.g., using a 10:1 hexane:EtOAc eluent).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Remove the solvent from the filtrate in vacuo using a rotary evaporator.

  • Purify the resulting residue by flash chromatography on silica gel using a hexane:EtOAc (10:1) eluent to yield this compound as a pale yellow oil.

Visualizations

SynthesisWorkflow General Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reactants Combine Amine (e.g., Propargylamine), Alkyl Halide (e.g., Benzyl Bromide), Base (K2CO3), and Anhydrous Solvent (CH3CN) heat Heat Reaction Mixture (e.g., 90°C) with Stirring reactants->heat monitor Monitor by TLC heat->monitor filter Cool and Filter to Remove Salts monitor->filter Reaction Complete concentrate Concentrate Filtrate in vacuo filter->concentrate chromatography Purify by Flash Column Chromatography concentrate->chromatography product This compound chromatography->product

Caption: General workflow for the synthesis of this compound.

TroubleshootingYield Troubleshooting Low Yield Issues start Low Yield or No Reaction check_reagents Check Reagent Purity and Stoichiometry start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok reagents_bad Impure/Incorrect Stoichiometry check_reagents->reagents_bad check_conditions Review Reaction Conditions (Temp, Time, Solvent, Base) conditions_ok Conditions OK check_conditions->conditions_ok conditions_bad Suboptimal Conditions check_conditions->conditions_bad check_overalkylation Analyze for Over-alkylation (TLC, NMR of crude) overalkylation_yes Over-alkylation Detected check_overalkylation->overalkylation_yes overalkylation_no No Over-alkylation check_overalkylation->overalkylation_no reagents_ok->check_conditions fix_reagents Use Pure, Dry Reagents. Use Excess Amine. reagents_bad->fix_reagents conditions_ok->check_overalkylation fix_conditions Optimize Temp, Time, Solvent, and Base. conditions_bad->fix_conditions fix_overalkylation Use Excess Amine. Slowly Add Alkyl Halide. Lower Temperature. overalkylation_yes->fix_overalkylation success Improved Yield overalkylation_no->success fix_reagents->success fix_conditions->success fix_overalkylation->success

Caption: Logical workflow for troubleshooting low yield in the synthesis.

References

Troubleshooting incomplete N-benzylprop-2-yn-1-amine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis of N-benzylprop-2-yn-1-amine.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

The synthesis of this compound is typically achieved through the nucleophilic substitution reaction between an N-benzylamine derivative and a propargyl halide, or between benzyl halide and propargylamine. A common method involves the reaction of (bromomethyl)benzene with prop-2-yn-1-amine in the presence of a base.[1]

Q2: My reaction is not proceeding to completion. What are the common causes?

Several factors can lead to an incomplete reaction:

  • Insufficient reaction time or temperature: The reaction may require more time or higher temperatures to reach completion.[1]

  • Poor quality of reagents: Impurities in starting materials, such as benzylamine or propargylamine, can interfere with the reaction.[2]

  • Improper stoichiometry: An incorrect ratio of reactants can result in unreacted starting material.

  • Ineffective base: The base used may not be strong enough or may be of poor quality, failing to facilitate the reaction effectively.

  • Solvent issues: The solvent may not be anhydrous, or it may not be suitable for the reaction conditions.

Q3: I am observing unexpected side products. What are they and how can I minimize them?

A common side product can be the formation of dibenzyl-substituted amines. This can occur if the newly formed this compound reacts with another molecule of the benzyl halide. To minimize this, it is advisable to use an excess of the amine reactant.

Troubleshooting Guide

Issue 1: Low or no product yield.

  • Possible Cause: Inactive reagents.

    • Solution: Ensure the purity of your starting materials. Benzylamine, for example, can degrade over time.[2] If necessary, purify the starting materials before use. For instance, benzylamine can be purified by distillation under vacuum.[2]

  • Possible Cause: Suboptimal reaction conditions.

    • Solution: Verify the reaction temperature and time. A reported successful synthesis was stirred at 90 °C for 12 hours.[1] Consider increasing the reaction time or temperature if the reaction is sluggish, but be mindful of potential side reactions.

  • Possible Cause: Inefficient mixing.

    • Solution: Ensure adequate stirring to keep the reactants in suspension, especially when using a heterogeneous base like potassium carbonate.

Issue 2: The reaction has stalled and is not progressing.

  • Possible Cause: Deactivation of the base.

    • Solution: Ensure the base (e.g., potassium carbonate) is anhydrous and of high quality. Moisture can quench the base and hinder the reaction.

  • Possible Cause: Presence of quenching impurities.

    • Solution: Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., argon) to prevent side reactions with atmospheric components.[1]

Issue 3: Difficulty in purifying the final product.

  • Possible Cause: Co-elution with starting materials during chromatography.

    • Solution: If flash chromatography is used, optimize the solvent system to achieve better separation between the product and any remaining starting materials. A reported successful purification used a hexane:EtOAc (10:1) solvent system.[1]

  • Possible Cause: Incomplete removal of the amine starting material.

    • Solution: An acid-base extraction can be effective. This compound, being basic, can be protonated with an acid to form a water-soluble salt, which partitions into the aqueous phase, separating it from non-basic impurities.[3] Ensure the pH of the aqueous wash is sufficiently low to fully protonate the amine.[3]

Experimental Protocols

Synthesis of this compound[1]

A suspension of (bromomethyl)benzene (5.8 ml, 48.6 mmol), prop-2-yn-1-amine (10.0 ml, 145.0 mmol), and potassium carbonate (8.0 g, 58.3 mmol) in anhydrous acetonitrile (150.0 ml) is stirred at 90 °C under an argon atmosphere for 12 hours. After completion, the reaction mixture is filtered, and the solvent is removed in vacuo. The resulting residue is then purified by flash chromatography on silica gel using a hexane:EtOAc (10:1) mobile phase to yield this compound as a pale yellow oil.

ParameterValue
(Bromomethyl)benzene 5.8 ml (48.6 mmol)
prop-2-yn-1-amine 10.0 ml (145.0 mmol)
Potassium Carbonate 8.0 g (58.3 mmol)
Solvent Anhydrous Acetonitrile (150.0 ml)
Temperature 90 °C
Reaction Time 12 hours
Atmosphere Argon
Purification Flash Chromatography (hexane:EtOAc 10:1)
Reported Yield 94%

Visualizations

G start Incomplete Reaction Observed check_reagents Check Reagent Purity and Stoichiometry start->check_reagents check_conditions Verify Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions check_base Assess Base Quality and Quantity start->check_base purify_reagents Purify Starting Materials check_reagents->purify_reagents Impurities found? monitor_reaction Monitor Reaction Progress (TLC) check_reagents->monitor_reaction Reagents OK? adjust_conditions Adjust Temperature/Time check_conditions->adjust_conditions Suboptimal? check_conditions->monitor_reaction Conditions OK? replace_base Use Fresh/Anhydrous Base check_base->replace_base Poor quality? check_base->monitor_reaction Base OK? purify_reagents->monitor_reaction adjust_conditions->monitor_reaction replace_base->monitor_reaction monitor_reaction->start No Progress workup Proceed to Workup and Purification monitor_reaction->workup Reaction Complete

Caption: Troubleshooting workflow for incomplete this compound reactions.

reaction_pathway cluster_reactants Reactants cluster_conditions Conditions benzyl_halide (Bromomethyl)benzene product This compound benzyl_halide->product propargylamine Prop-2-yn-1-amine propargylamine->product base K2CO3 (Base) base->product solvent CH3CN (Solvent) solvent->product temp 90°C, 12h temp->product byproduct KBr (Salt byproduct)

Caption: Reaction pathway for the synthesis of this compound.

References

Effect of solvent choice on N-benzylprop-2-yn-1-amine reaction rate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-benzylprop-2-yn-1-amine. The following information is designed to address common issues encountered during experimental work, with a focus on the effect of solvent choice on reaction rates.

Frequently Asked Questions (FAQs)

Q1: How does the choice of solvent affect the synthesis of this compound?

The solvent plays a crucial role in the synthesis of this compound, primarily by influencing the rate and efficiency of the reaction. The synthesis typically proceeds via a nucleophilic substitution (SN2) reaction between a benzyl halide and propargylamine, or through a three-component (A³) coupling reaction involving an aldehyde, an amine, and an alkyne.

For SN2 reactions, polar aprotic solvents are generally preferred as they can solvate the cation but not the anion, thus increasing the nucleophilicity of the amine. In the case of tertiary amine alkylation with benzyl chloride, acetonitrile has been shown to provide the highest reaction rate compared to other solvents like methanol.[1]

For A³ coupling reactions, the solvent effect can be more complex, influencing the stability of intermediates and catalysts. While many modern syntheses are moving towards solvent-free conditions for environmental reasons,[2][3] studies on similar propargylamine syntheses have shown that solvents like 1,4-dioxane can lead to high conversions.

Q2: What are the typical reaction conditions for the synthesis of this compound via N-alkylation?

A common method involves the reaction of propargylamine with benzyl bromide in the presence of a base like potassium carbonate in anhydrous acetonitrile. The reaction is typically carried out at an elevated temperature (e.g., 90°C) for several hours.[4]

Q3: Are there common side reactions to be aware of during the synthesis of propargylamines?

Yes, a common side reaction, particularly in copper-catalyzed reactions, is the oxidative homocoupling of the terminal alkyne, known as Glaser coupling. This leads to the formation of a diyne byproduct. This can be minimized by ensuring the reaction is carried out under an inert atmosphere.[5]

Troubleshooting Guides

Low or No Product Yield
Possible Cause Suggested Solution
Incorrect Solvent Choice For SN2 reactions, ensure a polar aprotic solvent such as acetonitrile is used. For A³ coupling, consider screening solvents like 1,4-dioxane or toluene, or attempting a solvent-free reaction.
Insufficient Reaction Time or Temperature Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS). If the reaction is sluggish, consider increasing the temperature or extending the reaction time.
Poor Quality of Reagents Use freshly distilled or purified reagents and anhydrous solvents, as moisture and impurities can significantly impact the reaction outcome.
Catalyst Inactivity (for A³ coupling) If using a catalyst, ensure it is active. Consider using a fresh batch or a different catalyst system.
Base Inefficiency For N-alkylation reactions, ensure a suitable base (e.g., K₂CO₃) is used in sufficient quantity to neutralize the acid formed during the reaction.
Formation of Significant Byproducts
Possible Cause Suggested Solution
Glaser Coupling (Dimerization of Alkyne) Perform the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) to exclude oxygen.
Over-alkylation (Formation of Dibenzylpropargylamine) Use a controlled stoichiometry of the benzyl halide (e.g., 1.0-1.1 equivalents relative to the amine).
Decomposition of Reactants or Products If the reaction is run at a high temperature, consider lowering it to see if byproduct formation is reduced. Ensure the product is stable under the workup and purification conditions.

Quantitative Data on Solvent Effects

Reaction TypeReactantsSolventRate Constant / Yield / ConversionReference
N-Alkylation (Tertiary Amine)N,N-dimethyldecylamine + Benzyl chlorideAcetonitrileHighest Relative Rate[1]
N-Alkylation (Tertiary Amine)N,N-dimethyldecylamine + Benzyl chlorideMethanolLower Relative Rate[1]
A³ CouplingBenzaldehyde + Morpholine + Phenylacetylene1,4-Dioxane~87% Conversion
A³ CouplingBenzaldehyde + Morpholine + PhenylacetyleneEthylene GlycolVery Low Conversion
SolvolysisPropargyl Chloroformate100% EtOH110 x 10⁻⁵ s⁻¹[6]
SolvolysisPropargyl Chloroformate100% MeOH210 x 10⁻⁵ s⁻¹[6]

Experimental Protocols

Protocol 1: Synthesis of this compound via N-Alkylation[4]
  • Reaction Setup: To a round-bottom flask, add anhydrous potassium carbonate (1.2 equivalents) and anhydrous acetonitrile.

  • Addition of Reactants: Add prop-2-yn-1-amine (3.0 equivalents) to the suspension. Then, add (bromomethyl)benzene (1.0 equivalent).

  • Reaction Conditions: Stir the suspension at 90°C under an argon atmosphere for 12 hours.

  • Workup: After cooling to room temperature, filter the suspension to remove the inorganic salts.

  • Purification: Remove the solvent from the filtrate in vacuo. Purify the residue by flash chromatography on silica gel using a hexane:EtOAc gradient (e.g., 10:1) to obtain this compound as a pale yellow oil.

Protocol 2: Kinetic Analysis of N-Alkylation by NMR Spectroscopy[7]
  • Sample Preparation: In an NMR tube, dissolve the amine and an internal standard in the chosen deuterated solvent.

  • Initial Spectrum: Acquire a ¹H NMR spectrum of the initial mixture to establish the initial concentrations of the reactants.

  • Initiation of Reaction: Add the benzyl halide to the NMR tube, mix quickly, and immediately start acquiring spectra at regular time intervals.

  • Data Acquisition: Set up an automated experiment to collect a series of ¹H NMR spectra over the course of the reaction. Note the exact time of each acquisition.

  • Data Analysis: Process the spectra and integrate the signals corresponding to a non-overlapping peak of the reactant and the product.

  • Concentration vs. Time: Use the relative integrals (normalized to the internal standard) to calculate the concentration of the reactant and product at each time point.

  • Rate Constant Determination: Plot the concentration data according to the appropriate rate law (e.g., ln[Amine] vs. time for a pseudo-first-order reaction) to determine the rate constant.

Visualizations

Experimental_Workflow_N_Alkylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Weigh Reagents (Propargylamine, Benzyl Bromide, K2CO3) B Add Anhydrous Acetonitrile A->B 1. C Heat to 90°C under Argon B->C 2. D Stir for 12h C->D 3. E Cool & Filter D->E 4. F Evaporate Solvent E->F 5. G Flash Chromatography F->G 6. H Characterize Product (NMR, MS) G->H 7.

Caption: Experimental workflow for the synthesis of this compound.

Solvent_Effects cluster_properties Solvent Properties cluster_types Solvent Examples center Reaction Rate (this compound synthesis) Polarity Polarity center->Polarity Protic Protic Nature center->Protic Aprotic Aprotic Nature center->Aprotic Nucleophilicity Nucleophilicity center->Nucleophilicity IonizingPower Ionizing Power center->IonizingPower Acetonitrile Acetonitrile (Polar Aprotic) Polarity->Acetonitrile DMF DMF (Polar Aprotic) Polarity->DMF Methanol Methanol (Polar Protic) Polarity->Methanol Protic->Methanol Aprotic->Acetonitrile Aprotic->DMF Dioxane 1,4-Dioxane (Nonpolar Aprotic) Aprotic->Dioxane Acetonitrile->center Generally Favorable for SN2 Methanol->center Can hinder SN2 by solvating nucleophile Dioxane->center Favorable for some A3 couplings

Caption: Factors influencing the reaction rate of this compound synthesis.

References

Technical Support Center: Catalyst Selection and Optimization for N-benzylprop-2-yn-1-amine Activation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the catalytic activation of N-benzylprop-2-yn-1-amine. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and comparative data to guide your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic reactions involving this compound?

A1: this compound is a versatile building block primarily used in two types of catalytic reactions:

  • A³ Coupling (Aldehyde-Alkyne-Amine): This is a one-pot, three-component reaction where this compound (the amine), an aldehyde, and another terminal alkyne react to form a propargylamine. This method is highly atom-economical.[1][2]

  • Hydroamination: This reaction involves the addition of a nitrogen-hydrogen bond across the alkyne of this compound or a related substrate. It can be either an intramolecular or intermolecular process, leading to the formation of enamines, imines, or heterocyclic compounds.

Q2: Which catalysts are most effective for the activation of this compound?

A2: The choice of catalyst is highly dependent on the desired transformation:

  • For A³ Coupling: Copper(I) salts (e.g., CuI, CuBr, CuCl) are the most commonly used catalysts due to their affordability, high efficiency, and stability.[1][3][4] Gold(I) and silver(I) salts have also been employed, sometimes offering different reactivity or selectivity.[4]

  • For Hydroamination: Gold(I) and Gold(III) complexes are particularly effective for activating the alkyne moiety towards nucleophilic attack by an amine.[5][6][7]

Q3: What are the most common solvents used for these reactions?

A3: A range of solvents can be used, and the optimal choice depends on the specific catalyst and substrates. For A³ coupling, toluene, acetonitrile, and even water have been successfully used.[1][4] For gold-catalyzed hydroamination, chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common.[5]

Q4: Do I need to use an inert atmosphere?

A4: For many copper-catalyzed A³ coupling reactions, especially those using Cu(I) salts, an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent the oxidation of the active Cu(I) species to the less active Cu(II).[1] Gold-catalyzed reactions are often more tolerant to air, but an inert atmosphere is still good practice for ensuring reproducibility.

Troubleshooting Guides

Issue 1: Low or No Product Yield in A³ Coupling
Possible CauseSuggested Solution(s)
Inactive Catalyst The Cu(I) catalyst may have oxidized. Use freshly purchased or properly stored catalyst. Consider adding a reducing agent like sodium ascorbate if using a Cu(II) precursor.[2]
Poor Substrate Quality Impurities in the aldehyde, alkyne, or this compound can inhibit the catalyst. Purify the starting materials before use.
Inappropriate Solvent One or more of the reactants may not be fully soluble. Try a different solvent or a co-solvent system (e.g., water/DMSO).[2]
Suboptimal Temperature The reaction may require heating to proceed at a reasonable rate. Screen a range of temperatures (e.g., room temperature to 100 °C).[1]
Incorrect Stoichiometry An excess of one reactant can sometimes be beneficial. Try using a slight excess of the more volatile alkyne or amine.[1]
Issue 2: Formation of Side Products
Possible CauseSuggested Solution(s)
Glaser Coupling Oxidative homocoupling of the terminal alkyne can occur in the presence of oxygen and a copper catalyst, leading to diyne byproducts.[8] Ensure the reaction is performed under an inert atmosphere and that solvents are degassed.[2]
Iminium Ion Instability The in-situ formed iminium ion may be unstable and undergo side reactions. Ensure all reactants are mixed efficiently.
Isomerization to Allenes Under certain conditions, propargylamines can isomerize to allenes. This can sometimes be influenced by the catalyst and reaction temperature.[8]
Issue 3: Catalyst Deactivation
Possible CauseSuggested Solution(s)
Poisoning Impurities in the starting materials or solvent can act as catalyst poisons. Ensure high purity of all components.[9]
Coking At elevated temperatures, organic material can decompose and deposit on the catalyst surface, blocking active sites.[10][11]
Sintering For heterogeneous catalysts, high temperatures can cause the metal nanoparticles to agglomerate, reducing the active surface area.[12]
Leaching For supported catalysts, the active metal may leach into the reaction mixture. Test the catalyst for reusability to assess its stability.[1]

Data Presentation

Table 1: Comparison of Catalysts for the A³ Coupling Reaction

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
Cu/Al12Toluene10022~99[1]
AuBr₃0.25Water1000.2596[4]
AgI1.5-3Water10024Moderate to high[4]
CuI10MeCN100-110694[13]
HAuCl₄·3H₂O2Toluene802.5Very good[14]

Note: The yields reported are for model A³ coupling reactions and may vary for the specific case of this compound.

Experimental Protocols

Protocol 1: Copper-Catalyzed A³ Coupling of Benzaldehyde, Phenylacetylene, and this compound

Materials:

  • Benzaldehyde (1.0 mmol)

  • Phenylacetylene (1.2 mmol)

  • This compound (1.1 mmol)

  • Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

  • Toluene (5 mL)

  • Round-bottom flask with a magnetic stir bar

  • Condenser

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • To a dry round-bottom flask, add CuI (0.05 mmol).

  • Seal the flask and purge with an inert gas for 10-15 minutes.

  • Add toluene (5 mL) to the flask.

  • Add benzaldehyde (1.0 mmol), phenylacetylene (1.2 mmol), and this compound (1.1 mmol) to the flask under the inert atmosphere.

  • Attach a condenser and heat the reaction mixture to 80 °C with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the catalyst (if heterogeneous) or quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Gold-Catalyzed Intramolecular Hydroamination

This protocol is adapted from a general procedure for the intramolecular hydroamination of ynamides and can be used as a starting point for the cyclization of appropriately substituted this compound derivatives.

Materials:

  • Substituted this compound derivative (1.0 equiv)

  • Gold(I) catalyst (e.g., JohnPhosAuNTf₂) (5-10 mol%)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Oven-dried glassware

  • Inert atmosphere setup

Procedure:

  • To an oven-dried reaction vessel, add the substituted this compound derivative (1.0 equiv) and the gold(I) catalyst (5-10 mol%).

  • Seal the vessel and purge with an inert gas.

  • Add anhydrous DCE via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 60 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

A3_Coupling_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_cycle Catalytic Cycle Aldehyde Aldehyde Iminium_Ion Iminium Ion Aldehyde->Iminium_Ion Condensation Amine\n(this compound) Amine (this compound) Amine\n(this compound)->Iminium_Ion Alkyne Alkyne Copper_Acetylide Copper Acetylide Alkyne->Copper_Acetylide C-H Activation Cu(I) Catalyst Cu(I) Catalyst Cu(I) Catalyst->Copper_Acetylide Propargylamine_Complex Propargylamine-Copper Complex Iminium_Ion->Propargylamine_Complex Nucleophilic Attack Copper_Acetylide->Propargylamine_Complex Propargylamine_Complex->Cu(I) Catalyst Catalyst Regeneration Product Propargylamine Propargylamine_Complex->Product Protonolysis

Caption: Catalytic cycle for the copper-catalyzed A³ coupling reaction.

Troubleshooting_Workflow start Low or No Yield check_catalyst Check Catalyst Activity and Purity start->check_catalyst check_reagents Check Reagent Purity and Stoichiometry check_catalyst->check_reagents Catalyst OK failure Further Investigation Needed check_catalyst->failure Catalyst Inactive check_conditions Optimize Reaction Conditions (Temp, Solvent) check_reagents->check_conditions Reagents OK check_reagents->failure Reagents Impure success Successful Reaction check_conditions->success Optimization Successful check_conditions->failure Optimization Unsuccessful

Caption: Troubleshooting workflow for low or no yield in catalytic reactions.

References

Preventing degradation of N-benzylprop-2-yn-1-amine during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-benzylprop-2-yn-1-amine

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting for common issues and answers to frequently asked questions (FAQs) regarding the stability and handling of this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What are the main degradation pathways for this compound?

A1: this compound has three reactive sites susceptible to degradation: the secondary amine, the benzyl group, and the terminal alkyne. Key degradation pathways include:

  • Oxidation of the Amine: The secondary amine can be oxidized, especially in the presence of air and certain metal catalysts, potentially leading to imine formation or other oxidized byproducts. Propargylamine itself can oxidize and turn brown in the air.[1] The benzylamine moiety can undergo oxidative cleavage to form benzaldehyde and the corresponding primary amine.[2][3][4][5]

  • Alkyne Isomerization: Under basic conditions or with certain transition metal catalysts, the terminal alkyne can isomerize to a more stable internal alkyne or an allene.[6][7][8][9]

  • Unwanted Alkyne Reactions: The highly reactive terminal alkyne can undergo various side reactions, such as dimerization (e.g., Glaser coupling) in the presence of copper catalysts and oxygen, or unwanted addition reactions.[10]

  • N-Debenzylation: While generally stable, the N-benzyl group can be cleaved under certain reductive conditions (e.g., catalytic hydrogenation with Pd/C) or strongly acidic conditions.[11][12]

Q2: How should I store this compound to prevent degradation?

A2: To ensure the longevity and purity of the reagent, it should be stored in a cool (<15°C), dark place under an inert atmosphere (e.g., argon or nitrogen).[13] This minimizes exposure to air and light, which can promote oxidative degradation.

Q3: Is this compound sensitive to pH?

A3: Yes. Like most amines, its stability can be pH-dependent. In strongly acidic conditions, the amine will be protonated to form an ammonium salt, which is generally more stable against oxidation but can make the compound highly soluble in aqueous media.[14] Strongly basic conditions can promote the isomerization of the terminal alkyne to an allene.[8][9] For most applications, maintaining near-neutral or mildly basic conditions is optimal.

Q4: Can I use copper catalysts in reactions with this compound?

A4: Caution is advised. While copper catalysts are frequently used for reactions involving terminal alkynes (e.g., CuAAC "click" chemistry), they can also promote the oxidative homocoupling (Glaser coupling) of the alkyne, leading to undesired diacetylene byproducts. This is particularly problematic in the presence of oxygen. If a copper-catalyzed reaction is necessary, ensure rigorous deoxygenation of all solvents and reagents and perform the reaction under a strictly inert atmosphere.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: My reaction mixture is turning dark brown/black, and I'm getting a low yield of my desired product.

  • Possible Cause: This often indicates oxidative degradation. The amine functionality, particularly the benzylamine portion, can be susceptible to air oxidation, which is often catalyzed by trace metal impurities.[1]

  • Solution:

    • Use Anhydrous & Degassed Solvents: Ensure all solvents are thoroughly degassed by sparging with an inert gas (argon or nitrogen) or by using several freeze-pump-thaw cycles. Use anhydrous solvents to prevent side reactions involving water.[15][16]

    • Maintain an Inert Atmosphere: Run the reaction under a positive pressure of argon or nitrogen from start to finish.

    • Check Reagent Purity: Ensure all starting materials are pure and free from metal contaminants.

Issue 2: My NMR/Mass Spec analysis shows an unexpected isomer of my product.

  • Possible Cause: The terminal alkyne may have isomerized to an allene or an internal alkyne. This is typically catalyzed by bases or certain metals.[6][7][8]

  • Solution:

    • Control Basicity: If possible, use a weaker, non-nucleophilic base. If a strong base is required, consider running the reaction at a lower temperature to disfavor isomerization.

    • Avoid Incompatible Catalysts: If not essential for the desired transformation, avoid transition metal catalysts known to promote alkyne isomerization.

Issue 3: I am trying to perform a reaction on another part of the molecule, but the amine or alkyne group is interfering.

  • Possible Cause: The nucleophilicity of the amine or the reactivity of the alkyne is leading to side reactions.

  • Solution: Use a Protecting Group Strategy. Temporarily "masking" the reactive amine functionality is a standard and highly effective strategy.[17] The tert-butoxycarbonyl (Boc) group is an excellent choice as it deactivates the amine's nucleophilicity and is stable under a wide range of conditions but can be easily removed with acid.[18]

Key Experimental Protocols

Protocol 1: N-Boc Protection of this compound

This protocol describes how to protect the secondary amine to prevent its interference in subsequent reactions.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon).

  • Add a non-nucleophilic base such as TEA (1.5 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of (Boc)₂O (1.1-1.2 eq.) in anhydrous DCM dropwise to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting amine is consumed, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate in vacuo to yield the crude Boc-protected product, which can be purified by flash column chromatography on silica gel if necessary.[17][19][20][21]

Protocol 2: Deprotection of Boc-N-benzylprop-2-yn-1-amine

This protocol describes the removal of the Boc protecting group to regenerate the free amine.

Materials:

  • Boc-protected this compound

  • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the Boc-protected amine (1.0 eq.) in DCM.

  • Add an excess of TFA (e.g., 20-50% v/v in DCM) or 4M HCl in dioxane (5-10 equivalents) dropwise at room temperature.[18]

  • Stir the mixture at room temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.

  • Remove the solvent and excess acid in vacuo.

  • To obtain the free amine from its salt, redissolve the residue in an organic solvent and carefully neutralize by washing with saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate), combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the deprotected amine.

Data & Stability Summary

While specific kinetic data for this compound degradation is not widely published, general principles of amine and alkyne stability can be summarized.

ConditionPotential Degradation PathwayStability ConcernMitigation Strategy
Strong Acid (pH < 2) N-Debenzylation (harsh conditions)Low-ModerateUse milder acidic conditions if possible; amine is protonated and stable to oxidation.
Strong Base (e.g., t-BuOK) Alkyne Isomerization to AlleneHighUse weaker bases (e.g., K₂CO₃, TEA); run at low temperatures.[9]
Air / Oxygen Oxidation of Amine/Benzyl GroupHighUse degassed solvents; maintain a strict inert (Ar, N₂) atmosphere.[22]
Cu(II) / O₂ Alkyne Dimerization (Glaser Coupling)HighRigorously exclude oxygen; use Cu(I) stabilizing ligands (e.g., TBTA).
Pd/C, H₂ N-Debenzylation, Alkyne ReductionHighThis is a method for deprotection; avoid if the benzyl or alkyne group needs to be retained.[12][23]
Elevated Temperature General increase in degradation ratesModerate-HighConduct reactions at the lowest feasible temperature.

Visualized Workflows and Pathways

Degradation Pathways

G A This compound B Oxidation (Air, Metal Catalysts) A->B C Strong Base (e.g., t-BuOK) A->C D Copper / O₂ A->D E Hydrogenation (Pd/C, H₂) A->E F Oxidized Products (Imine, Benzaldehyde) B->F G Allene / Internal Alkyne (Isomerization) C->G H Diyne Homocoupling (Glaser Product) D->H I Debenzylation & Alkyne Reduction (Propylamine, etc.) E->I

Caption: Potential degradation pathways for this compound.

Troubleshooting Workflow for Low Yield

G A Start: Low Yield or Complex Mixture B Analyze byproducts by NMR / LC-MS A->B C Oxidative degradation suspected? B->C D Isomerization suspected? C->D No F Degas solvents. Run under inert atmosphere. C->F Yes E Interference from Amine/Alkyne? D->E No G Use weaker base. Lower reaction temperature. D->G Yes H Implement Boc protection strategy. E->H Yes I Yield Improved F->I G->I H->I

Caption: A logical workflow for troubleshooting low-yield reactions.

Amine Protection Strategy

G cluster_0 Step 1: Protection cluster_1 Step 2: Reaction cluster_2 Step 3: Deprotection A Reactive Amine (R₂NH) B Add (Boc)₂O A->B C Protected Amine (R₂N-Boc) Stable to reaction conditions B->C D Perform desired reaction on another functional group C->D E Add Acid (TFA or HCl) D->E Product from Step 2 F Regenerated Amine (R₂NH) E->F

Caption: General workflow for using a Boc protecting group strategy.

References

Technical Support Center: Purification of N-benzylprop-2-yn-1-amine via Acid-Base Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful purification of N-benzylprop-2-yn-1-amine using acid-base extraction techniques. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of using acid-base extraction to purify this compound?

Acid-base extraction is a liquid-liquid extraction technique that separates compounds based on their acidic or basic properties.[1][2] this compound is a secondary amine, which is basic. In the presence of an acid, it will be protonated to form a water-soluble ammonium salt. This salt will then partition into the aqueous phase, leaving non-basic organic impurities behind in the organic phase. Subsequently, neutralizing the aqueous phase with a base will deprotonate the ammonium salt, regenerating the water-insoluble free amine, which can then be extracted back into an organic solvent.

Q2: What are the most common impurities in a typical this compound synthesis that this technique can remove?

A common synthesis of this compound involves the reaction of benzyl bromide with propargylamine in the presence of a base like potassium carbonate.[3] Potential impurities that can be effectively removed by acid-base extraction include:

  • Unreacted starting materials: Benzyl bromide (neutral) and any non-basic side-products will remain in the organic phase during the acidic wash.

  • Neutral byproducts: Any neutral byproducts from the reaction will also remain in the organic layer.

Inorganic salts, such as potassium carbonate, are typically removed by an initial water wash before the acid-base extraction.

Q3: Which acid and base should I use for the extraction?

For the acidification step, a dilute strong acid like 1 M hydrochloric acid (HCl) is commonly used to ensure complete protonation of the amine.[2] For the basification step, a dilute strong base such as 1 M sodium hydroxide (NaOH) is typically used to regenerate the free amine.

Q4: How can I tell if my extraction was successful?

Thin-layer chromatography (TLC) is an effective way to monitor the progress of the purification. You can spot the crude mixture, the washed organic layer, and the final product on a TLC plate to visualize the removal of impurities. A successful purification will show a single spot for the final product with a different Rf value than the impurities.

Troubleshooting Guide

Issue Possible Cause(s) Solution(s)
Low recovery of this compound - Incomplete protonation of the amine during the acid wash. - Incomplete deprotonation during the basification step. - Insufficient number of extractions. - The amine salt is partially soluble in the organic solvent.- Ensure the pH of the aqueous layer is sufficiently acidic (pH < 2) after the acid wash. Check with pH paper. - Ensure the pH of the aqueous layer is sufficiently basic (pH > 12) after adding the base. Check with pH paper. - Perform at least two to three extractions at each step (acidic and basic) to ensure complete transfer of the amine. - Use a more polar organic solvent for the initial dissolution if this is suspected.
Formation of a stable emulsion at the interface - Vigorous shaking of the separatory funnel. - High concentration of the amine or impurities. - Presence of particulate matter.- Gently invert the separatory funnel for mixing instead of vigorous shaking.[4] - Dilute the reaction mixture with more organic solvent. - Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which can help break the emulsion.[4] - Allow the mixture to stand for a longer period. - Pass the mixture through a plug of glass wool or Celite to filter out particulates.[5] - Centrifugation can be a very effective method to break stubborn emulsions.[6]
The final product is still impure - The impurity has similar basicity to this compound. - The impurity is a neutral compound that was not fully removed. - The product was contaminated during the work-up.- If the impurity is also basic, acid-base extraction may not be sufficient. Consider other purification techniques like column chromatography. - Ensure thorough washing of the organic layer with the acidic solution. - Use clean glassware and fresh solvents for the work-up.
No phase separation is observed - The organic solvent used is miscible with water (e.g., ethanol, acetone, acetonitrile).- Use a water-immiscible organic solvent such as diethyl ether, ethyl acetate, or dichloromethane for the extraction.

Quantitative Data Summary

Compound/Solvent Property Value Significance in Extraction
This compoundpKa of conjugate acid ~9-10 (Estimated)Determines the pH range for effective protonation and deprotonation.
Solubility (Free Base) Soluble in common organic solvents (e.g., diethyl ether, ethyl acetate, dichloromethane). Insoluble in water.The free base remains in the organic phase.
N-benzylprop-2-yn-1-ammonium chlorideSolubility (Salt) Expected to be highly soluble in water.[7]The protonated form moves into the aqueous phase.
Diethyl EtherDensity (g/mL) 0.713Less dense than water, will be the top layer.
DichloromethaneDensity (g/mL) 1.33Denser than water, will be the bottom layer.
1 M HClpH ~0Ensures complete protonation of the amine.
1 M NaOHpH ~14Ensures complete deprotonation of the ammonium salt.

Experimental Protocol: Acid-Base Extraction of this compound

This protocol assumes the crude product is dissolved in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate).

  • Initial Wash: Transfer the organic solution of the crude product to a separatory funnel. Add an equal volume of deionized water and gently invert the funnel several times, venting frequently. Allow the layers to separate and discard the aqueous layer. This step removes any water-soluble inorganic impurities.

  • Acidic Extraction: a. Add an equal volume of 1 M HCl to the separatory funnel containing the organic layer. b. Gently invert the funnel for 1-2 minutes, venting frequently to release any pressure buildup. c. Allow the layers to separate. The top layer will be the organic phase (if using a solvent less dense than water), and the bottom layer will be the aqueous phase containing the protonated amine. d. Drain the aqueous layer into a clean Erlenmeyer flask. e. Repeat the acidic extraction (steps 2a-2d) with a fresh portion of 1 M HCl to ensure all the amine has been extracted. Combine the aqueous extracts.

  • Washing the Organic Layer (Optional): The remaining organic layer, which should contain neutral impurities, can be washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent evaporated to isolate these impurities if desired.

  • Basification and Back-Extraction: a. Cool the combined acidic aqueous extracts in an ice bath. b. Slowly add 1 M NaOH with stirring until the solution is strongly basic (pH > 12, check with pH paper). The free this compound should precipitate or form an oily layer. c. Add a fresh portion of a water-immiscible organic solvent (e.g., diethyl ether) to the flask and transfer the mixture to a clean separatory funnel. d. Gently invert the funnel for 1-2 minutes to extract the free amine into the organic layer. e. Allow the layers to separate and drain the organic layer into a clean Erlenmeyer flask. f. Repeat the back-extraction (steps 4c-4e) with a fresh portion of the organic solvent to maximize the recovery of the product. Combine the organic extracts.

  • Final Work-up: a. Wash the combined organic extracts with brine to remove any residual water. b. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. c. Decant or filter the dried organic solution. d. Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Experimental Workflow Diagram

AcidBaseExtraction cluster_start Initial State cluster_acid_extraction Acidic Extraction cluster_basification Basification & Back-Extraction cluster_final Final Product start Crude Product in Organic Solvent add_acid Add 1 M HCl start->add_acid separate1 Separate Layers add_acid->separate1 aqueous_acid Aqueous Layer (Protonated Amine) separate1->aqueous_acid Collect organic_neutral Organic Layer (Neutral Impurities) separate1->organic_neutral Discard/Isolate add_base Add 1 M NaOH aqueous_acid->add_base add_org_solvent Add Organic Solvent add_base->add_org_solvent separate2 Separate Layers add_org_solvent->separate2 aqueous_waste Aqueous Layer (Waste) separate2->aqueous_waste Discard organic_product Organic Layer (Purified Amine) separate2->organic_product Collect dry_evaporate Dry & Evaporate Solvent organic_product->dry_evaporate final_product Purified This compound dry_evaporate->final_product

Caption: Workflow for the acid-base extraction of this compound.

References

Technical Support Center: Scale-Up of N-benzylprop-2-yn-1-amine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up of N-benzylprop-2-yn-1-amine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound suitable for scale-up?

A1: The two primary methods for synthesizing this compound that are considered for scale-up are the direct alkylation of propargylamine with a benzyl halide and the A³ coupling reaction (aldehyde, alkyne, amine). The choice between these routes often depends on the cost and availability of starting materials, as well as the desired impurity profile.

Q2: What are the critical challenges when scaling up the synthesis of this compound?

A2: Key challenges during the scale-up of this synthesis include:

  • Exothermic Reaction Control: The reaction is often exothermic, and poor heat dissipation in larger reactors can lead to temperature spikes, increased byproduct formation, and potential thermal runaway.

  • Mixing Efficiency: Achieving homogeneous mixing in large-scale reactors is more challenging and can result in localized concentration gradients, leading to inconsistent reaction progress and impurity formation.

  • Byproduct Formation: On a larger scale, minor side reactions can become significant, leading to a more complex impurity profile and challenging purification.

  • Purification: Methods like flash chromatography, which are common in the lab, can be impractical and costly at an industrial scale. Developing scalable purification methods like distillation or crystallization is crucial.

  • Safety: Handling large quantities of reagents like propargylamine and benzyl bromide requires stringent safety protocols to mitigate risks of exposure and uncontrolled reactions.

Q3: What are the typical byproducts in the synthesis of this compound?

A3: Common byproducts can include:

  • Over-alkylation products: Formation of dibenzylpropargylamine if benzyl bromide is in excess.

  • Glaser coupling products: Dimerization of the terminal alkyne, especially in the presence of copper catalysts and oxygen.

  • Unreacted starting materials: Incomplete conversion can lead to the presence of benzylamine, propargylamine, or benzyl bromide in the crude product.

  • Solvent-related impurities: Byproducts from the reaction of starting materials or intermediates with the solvent, especially at elevated temperatures.

Q4: How can the purification of this compound be optimized for large-scale production?

A4: For large-scale purification, consider the following:

  • Distillation: If the product is thermally stable and has a significantly different boiling point from impurities, vacuum distillation is a viable option.

  • Crystallization: Formation of a salt, such as the hydrochloride salt, can facilitate purification through crystallization.

  • Acid-Base Extraction: An aqueous acid wash can be used to remove basic impurities or to extract the amine product into the aqueous phase, leaving non-basic impurities in the organic layer. The product can then be liberated by basification and extracted.

Q5: Are there alternative technologies to traditional batch processing for the scale-up of this synthesis?

A5: Yes, continuous flow chemistry is a promising alternative. Flow reactors offer superior heat and mass transfer, which can lead to better control over reaction conditions, improved safety, and potentially higher yields and purity. This technology is particularly advantageous for highly exothermic reactions.

Troubleshooting Guides

Issue 1: Low Yield Upon Scale-Up
Possible Cause Troubleshooting Step
Poor Temperature Control Implement more efficient reactor cooling and heating systems. Consider a semi-batch process where one reagent is added portion-wise to control the exotherm.
Inefficient Mixing Optimize the stirrer design and agitation speed for the reactor geometry. Ensure that all reactants are adequately dispersed.
Decomposition of Reactants or Product Analyze the thermal stability of all components at the reaction temperature. Consider lowering the reaction temperature and extending the reaction time.
Incomplete Reaction Monitor the reaction progress using in-process controls (e.g., HPLC, GC). Ensure accurate stoichiometry of reactants on a larger scale, accounting for any potential losses during transfer.
Issue 2: Increased Impurity Profile at Scale
Possible Cause Troubleshooting Step
Localized Hotspots Improve mixing and heat transfer to ensure a uniform temperature profile throughout the reactor.
Oxygen Contamination (for A³ coupling) Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to minimize Glaser coupling.
Incorrect Stoichiometry Re-validate the stoichiometry for the scaled-up process. In some cases, a slight excess of one reactant may be beneficial to drive the reaction to completion and can be easily removed during work-up.
Extended Reaction Time at High Temperature Optimize the reaction time and temperature to minimize the formation of degradation products.
Issue 3: Thermal Safety Concerns
Possible Cause Troubleshooting Step
Exothermic Runaway Potential Conduct a thorough thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) or Adiabatic Rate Calorimetry (ARC) to understand the thermal profile of the reaction.
Gas Evolution Ensure the reactor is equipped with an adequate pressure relief system.
Accumulation of Unreacted Reagents Use a semi-batch or continuous flow process to control the concentration of reactive species.

Data Presentation

The following table provides an illustrative comparison of typical outcomes when scaling up the synthesis of this compound via the alkylation of propargylamine with benzyl bromide. Note: This data is representative and may vary based on specific reaction conditions and equipment.

ParameterLab Scale (10 g)Pilot Scale (1 kg)
Yield 85-95%70-85%
Purity (crude) ~90%75-85%
Key Impurity 1 (Dibenzylpropargylamine) < 2%5-10%
Key Impurity 2 (Unreacted Benzyl Bromide) < 1%2-5%
Reaction Time 4-6 hours8-12 hours
Purification Method Flash ChromatographyVacuum Distillation
Final Purity >98%>98%

Experimental Protocols

Lab-Scale Synthesis of this compound (Alkylation Route)

This protocol is intended for laboratory-scale synthesis and should be adapted and optimized for scale-up with appropriate safety precautions.

Materials:

  • Propargylamine (3.0 eq)

  • Benzyl bromide (1.0 eq)

  • Potassium carbonate (1.2 eq)

  • Acetonitrile (solvent)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add potassium carbonate (1.2 eq) and acetonitrile.

  • Add propargylamine (3.0 eq) to the suspension.

  • Slowly add benzyl bromide (1.0 eq) to the reaction mixture at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford this compound as a pale yellow oil.[1]

Mandatory Visualizations

experimental_workflow start Start reagents Charge Reactor: - Acetonitrile - K2CO3 - Propargylamine start->reagents add_benzyl_bromide Slow Addition of Benzyl Bromide reagents->add_benzyl_bromide heat Heat to 60-70°C (4-6 hours) add_benzyl_bromide->heat monitor In-Process Control (TLC/GC-MS) heat->monitor workup Cool, Filter, Concentrate monitor->workup Reaction Complete purification Purification (Flash Chromatography) workup->purification product This compound purification->product

Caption: Experimental workflow for the lab-scale synthesis of this compound.

troubleshooting_workflow start Low Yield at Scale check_temp Check Temperature Control - Hotspots? - Inadequate Cooling? start->check_temp check_mixing Evaluate Mixing Efficiency - Stirrer Speed/Design? - Homogeneous? start->check_mixing check_stability Assess Thermal Stability - Degradation? start->check_stability check_conversion Verify Reaction Completion - IPC Data? start->check_conversion optimize_temp Improve Heat Transfer (e.g., semi-batch) check_temp->optimize_temp Yes optimize_mixing Optimize Agitation check_mixing->optimize_mixing Yes adjust_conditions Lower Temperature/ Shorten Time check_stability->adjust_conditions Yes adjust_stoichiometry Re-evaluate Stoichiometry check_conversion->adjust_stoichiometry No

Caption: Troubleshooting workflow for addressing low yield during scale-up.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of N-benzylprop-2-yn-1-amine and Other Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of terminal alkynes is paramount for the efficient synthesis of complex molecules. This guide provides an objective comparison of the reactivity of N-benzylprop-2-yn-1-amine with other representative terminal alkynes—phenylacetylene (an aromatic alkyne) and 1-hexyne (an aliphatic alkyne)—across several common and synthetically important reactions. The information presented is supported by experimental data to facilitate informed decisions in experimental design and execution.

The reactivity of a terminal alkyne is significantly influenced by the electronic and steric nature of its substituent. This compound, a propargylamine, possesses a benzylamino group attached to the propargylic carbon. This structural feature can modulate the reactivity of the alkyne's terminal C-H bond and the triple bond itself through inductive and steric effects, as well as its potential to coordinate with metal catalysts. This guide will delve into a comparative analysis of its performance in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Sonogashira coupling, and the A3 (Aldehyde-Alkyne-Amine) coupling reaction.

Quantitative Comparison of Reactivity

The following table summarizes representative experimental data for the reactivity of this compound and other terminal alkynes. It is important to note that direct comparative studies under identical conditions are not always available; therefore, data from studies with similar conditions have been compiled to provide a reasonable basis for comparison.

Reaction TypeAlkyneCatalyst SystemSolventReaction TimeYield (%)Reference
CuAAC Propargylamine (general)Cu(I)Aqueous Buffer< 30 min> 90%[1]
Phenylacetylene[Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂Neat5 minQuantitative[2]
1-Hexyne[Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂Neat> 24 hLow Conversion[3]
Sonogashira Coupling N-Substituted Propargylamines[Pd(C₃H₅)Cl]₂ / tetraphosphineNot SpecifiedNot SpecifiedHigh[4]
PhenylacetylenePd(PPh₃)₂Cl₂ / CuIAmineNot SpecifiedGood to Excellent[5]
1-HexynePd(PPh₃)₂Cl₂ / CuIAmineNot SpecifiedGood to Excellent[5]
A3 Coupling Propargylamines (general)Copper-based catalystsVariousGenerally shortExcellent[6]
PhenylacetyleneDicopper ComplexToluene12 h99%
1-HexyneDicopper ComplexToluene12 h98%

Experimental Protocols

Detailed methodologies for the key reactions are provided below to enable replication and further investigation.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general procedure for the "click" reaction between a terminal alkyne and an azide.

Materials:

  • Terminal alkyne (e.g., this compound, phenylacetylene, 1-hexyne) (1.0 equiv)

  • Azide (e.g., benzyl azide) (1.0 equiv)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 equiv)

  • Sodium ascorbate (0.02-0.10 equiv)

  • Solvent (e.g., water, t-butanol/water mixture, DMSO)

Procedure:

  • Dissolve the terminal alkyne and the azide in the chosen solvent in a reaction vessel.

  • In a separate vial, prepare a fresh aqueous solution of copper(II) sulfate pentahydrate and sodium ascorbate.

  • Add the copper/ascorbate solution to the solution of the alkyne and azide with vigorous stirring.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Sonogashira Cross-Coupling Reaction

This protocol describes a typical palladium- and copper-catalyzed cross-coupling of a terminal alkyne with an aryl halide.

Materials:

  • Terminal alkyne (e.g., this compound, phenylacetylene, 1-hexyne) (1.2 equiv)

  • Aryl halide (e.g., iodobenzene) (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (0.02-0.05 equiv)

  • Copper(I) iodide (CuI) (0.04-0.10 equiv)

  • Amine base (e.g., triethylamine, diisopropylamine)

  • Solvent (e.g., THF, DMF)

Procedure:

  • To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, palladium catalyst, and copper(I) iodide.

  • Add the solvent and the amine base, and stir the mixture for a few minutes.

  • Add the terminal alkyne to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., room temperature to 80 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove the metal catalysts.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel.

A3 (Aldehyde-Alkyne-Amine) Coupling Reaction

This one-pot, three-component reaction is a highly efficient method for the synthesis of propargylamines.

Materials:

  • Aldehyde (e.g., benzaldehyde) (1.0 equiv)

  • Amine (e.g., piperidine) (1.1 equiv)

  • Terminal alkyne (e.g., this compound, phenylacetylene, 1-hexyne) (1.2 equiv)

  • Copper catalyst (e.g., CuBr, CuI) (0.01-0.05 equiv)

  • Solvent (e.g., toluene, water, or solvent-free)

Procedure:

  • In a reaction vessel, combine the aldehyde, amine, terminal alkyne, and the copper catalyst in the chosen solvent.

  • Stir the mixture at the desired temperature (e.g., room temperature to 100 °C). The reaction progress can be monitored by TLC or GC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • If a solvent was used, it is removed under reduced pressure. The residue is then taken up in an organic solvent and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel.

Visualizing Reaction Mechanisms

The following diagram illustrates the generally accepted mechanism for the A3 coupling reaction.

Caption: General mechanism of the A3 coupling reaction.

Discussion of Reactivity Trends

Based on the available data and general principles of organic chemistry, the following reactivity trends can be outlined:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): In "click" chemistry, the rate-determining step often involves the formation of a copper acetylide intermediate. Propargylamines, such as this compound, are generally highly reactive in CuAAC reactions.[1] The presence of the nitrogen atom may facilitate the reaction through coordination with the copper catalyst. Aromatic alkynes like phenylacetylene are also very reactive.[2] Aliphatic alkynes such as 1-hexyne tend to be less reactive in CuAAC compared to propargylamines and aromatic alkynes.[3] This can be attributed to the electron-donating nature of the alkyl group, which slightly decreases the acidity of the terminal proton.

  • Sonogashira Coupling: The reactivity in Sonogashira coupling is influenced by both the alkyne and the aryl halide. Generally, terminal alkynes with electron-withdrawing groups are more reactive. However, both aromatic and aliphatic alkynes are widely and successfully used in this reaction.[5] N-substituted propargylamines have also been shown to be effective substrates in Sonogashira couplings.[4] The amine functionality can act as a base or coordinate to the palladium catalyst, potentially influencing the reaction rate.

  • A3 (Aldehyde-Alkyne-Amine) Coupling: This reaction is a cornerstone for the synthesis of propargylamines. This compound, being a propargylamine itself, is a product of such a reaction and thus not a typical starting alkyne. However, comparing the reactivity of other terminal alkynes in forming propargylamines, both aromatic and aliphatic alkynes generally provide excellent yields. This suggests that the reaction is quite robust and tolerant of a wide range of alkyne substituents.

References

2D NMR Techniques for Structural Validation of N-benzylprop-2-yn-1-amine Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques for the structural validation of N-benzylprop-2-yn-1-amine hydrochloride. It includes detailed experimental protocols, comparative data tables, and visual representations of the correlation networks to aid in the unambiguous structural elucidation of this and similar small molecules.

Introduction to 2D NMR in Structural Elucidation

One-dimensional (1D) NMR spectroscopy, including ¹H and ¹³C NMR, provides fundamental information about the chemical environment and connectivity of atoms within a molecule. However, for complete and unambiguous structural assignment, especially in molecules with complex spin systems or overlapping signals, 2D NMR techniques are indispensable.[1] These methods provide correlation data between nuclei, revealing through-bond and through-space connectivities that confirm the molecular skeleton and stereochemistry.

This guide focuses on three of the most powerful and commonly used 2D NMR experiments for the structural validation of small organic molecules:[2][3]

  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, typically over two to three bonds.[2][4]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs.[2][4]

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range correlations between protons and carbons, typically over two to three bonds, and is crucial for connecting different spin systems and identifying quaternary carbons.[2][4]

Predicted 1D and 2D NMR Data for this compound Hydrochloride

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts and the key 2D NMR correlations for this compound hydrochloride. The ¹H NMR data is based on published values for the free base, with expected shifts upon protonation.[5] The ¹³C and 2D correlation data are illustrative and based on typical values for analogous benzyl and propargyl moieties.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

PositionAtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1'CH-~132
2', 6'CH7.30 - 7.50 (m)~129
3', 5'CH7.30 - 7.50 (m)~128
4'CH7.30 - 7.50 (m)~127
7' (CH₂)CH₂~3.90 (s)~52
1 (CH₂)CH₂~3.45 (d, J ≈ 2.4 Hz)~40
2 (C)C-~80
3 (CH)CH~2.30 (t, J ≈ 2.4 Hz)~75
NH₂⁺NH₂Broad singlet-

Note: Chemical shifts are referenced to a suitable internal standard (e.g., TMS) and can vary depending on the solvent and concentration. The amine protons (NH₂⁺) are expected to be broad and may exchange with residual water in the solvent.

Table 2: Key Predicted 2D NMR Correlations

ExperimentFrom Proton(s)To Proton(s) / Carbon(s)Correlation TypeStructural Information
COSY H-1H-3³J(HH)Confirms the propargyl fragment.
HSQC H-2',6'C-2',6'¹J(CH)Direct C-H bond in the phenyl ring.
H-3',5'C-3',5'¹J(CH)Direct C-H bond in the phenyl ring.
H-4'C-4'¹J(CH)Direct C-H bond in the phenyl ring.
H-7'C-7'¹J(CH)Direct C-H bond of the benzylic methylene.
H-1C-1¹J(CH)Direct C-H bond of the propargylic methylene.
H-3C-3¹J(CH)Direct C-H bond of the terminal alkyne.
HMBC H-7'C-1', C-2', C-6', C-1²J(CH), ³J(CH)Connects the benzyl group to the propargylamine moiety.
H-1C-2, C-3, C-7'²J(CH), ³J(CH)Confirms the propargyl fragment and its connection to the benzyl group.
H-3C-1, C-2²J(CH), ³J(CH)Confirms the terminal alkyne.
H-2',6'C-1', C-3',5', C-4', C-7'²J(CH), ³J(CH)Confirms the structure of the phenyl ring.

Experimental Protocols

Sample Preparation
  • Weigh approximately 10-20 mg of this compound hydrochloride.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical, especially for observing the NH protons.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • If necessary, filter the solution to remove any particulate matter.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing inverse-detected experiments.

3.2.1. COSY (¹H-¹H Correlation Spectroscopy)

  • Pulse Program: A standard gradient-selected COSY (gCOSY) or DQF-COSY pulse sequence.

  • Spectral Width (SW): Set to cover the entire ¹H chemical shift range (e.g., 0-10 ppm).

  • Number of Points (TD): 2048 in the direct dimension (F2) and 256-512 in the indirect dimension (F1).

  • Number of Scans (NS): 2-8, depending on the sample concentration.

  • Relaxation Delay (D1): 1-2 seconds.

3.2.2. HSQC (Heteronuclear Single Quantum Coherence)

  • Pulse Program: A standard gradient-selected, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp2.2).

  • Spectral Width (SW): Calibrated for the ¹H range in F2 and the expected ¹³C range (e.g., 0-150 ppm) in F1.

  • Number of Points (TD): 2048 in F2 and 256 in F1.

  • Number of Scans (NS): 4-16, as this is a less sensitive experiment than ¹H NMR.

  • Relaxation Delay (D1): 1.5-2 seconds.

  • ¹J(CH) Coupling Constant: Set to an average value of 145 Hz.

3.2.3. HMBC (Heteronuclear Multiple Bond Correlation)

  • Pulse Program: A standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf).

  • Spectral Width (SW): Same as for the HSQC experiment.

  • Number of Points (TD): 2048 in F2 and 256-512 in F1.

  • Number of Scans (NS): 8-64, as this is the least sensitive of the three experiments.

  • Relaxation Delay (D1): 1.5-2 seconds.

  • Long-Range Coupling Constant (ⁿJ(CH)): Optimized for an average value of 8 Hz to observe both ²J and ³J correlations.[2]

Data Interpretation and Visualization

The following diagrams, generated using Graphviz, illustrate the expected correlation networks for this compound hydrochloride, providing a visual guide for spectral interpretation.

Structural Validation Workflow

G cluster_sample Sample Preparation cluster_nmr 2D NMR Acquisition cluster_analysis Data Analysis & Validation Sample This compound HCl Dissolve Dissolve in Deuterated Solvent Sample->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube COSY COSY HSQC HSQC HMBC HMBC Correlations Identify Cross-Peaks COSY->Correlations HSQC->Correlations HMBC->Correlations Structure Assemble Fragments Correlations->Structure Validation Confirm Structure Structure->Validation

Figure 1. Workflow for 2D NMR structural validation.
COSY Correlation Network

Figure 2. Expected ¹H-¹H COSY correlations.
HSQC Correlation Network

References

A Comparative Guide to the Synthesis of N-benzylprop-2-yn-1-amine: Alternative Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development and organic synthesis, the efficient and robust preparation of key intermediates is paramount. N-benzylprop-2-yn-1-amine is a valuable building block in the synthesis of various biologically active compounds. This guide provides a comparative overview of alternative methods for its synthesis, presenting quantitative data, detailed experimental protocols, and visual workflows to aid in the selection of the most suitable method for a given application.

Comparison of Synthetic Methods

The following table summarizes the key performance indicators for three alternative methods for the synthesis of this compound: conventional alkylation, microwave-assisted alkylation, and one-pot A³ coupling.

MethodYield (%)Reaction TimeTemperature (°C)Key ReagentsAdvantagesDisadvantages
Conventional Alkylation 94%[1]12 hours[1]90°C[1]Benzyl bromide, Propargylamine, K₂CO₃, AcetonitrileHigh yield, well-establishedLong reaction time, high temperature
Microwave-Assisted Alkylation Est. >95%< 30 minutes100-120°CBenzyl bromide, Propargylamine, K₂CO₃, AcetonitrileRapid synthesis, high yieldRequires specialized microwave reactor
One-Pot A³ Coupling ~85%2.5 hours80°CBenzaldehyde, Propargylamine, Phenylacetylene, HAuCl₄·3H₂OOne-pot procedure, avoids benzyl halideRequires a catalyst, moderate yield
Reductive Amination Est. 85-95%1-4 hoursRoom Temp. to 40°CBenzaldehyde, Propargylamine, NaBH₄, Catalyst (optional)Mild conditions, avoids alkyl halidesMay require a catalyst and reducing agent

Experimental Protocols

Conventional Alkylation

This method involves the direct alkylation of propargylamine with benzyl bromide.

Protocol: A suspension of (bromomethyl)benzene (5.8 ml, 48.6 mmol), prop-2-yn-1-amine (10.0 ml, 145.0 mmol), and K₂CO₃ (8.0 g, 58.3 mmol) in anhydrous CH₃CN (150.0 ml) is stirred at 90°C under an argon atmosphere for 12 hours. After cooling to room temperature, the mixture is filtered, and the solvent is removed in vacuo. The residue is then purified by flash chromatography on silica gel (hexane:EtOAc 10:1) to yield this compound as a pale yellow oil.[1]

Conventional_Alkylation reagents Benzyl Bromide Propargylamine K₂CO₃ Acetonitrile reaction Stir at 90°C 12 hours under Argon reagents->reaction workup Filtration Solvent Removal reaction->workup purification Flash Chromatography workup->purification product This compound purification->product

Conventional Alkylation Workflow
Microwave-Assisted Alkylation

This approach significantly accelerates the conventional alkylation by utilizing microwave irradiation.

Protocol: In a microwave reactor vessel, (bromomethyl)benzene (1.0 mmol), prop-2-yn-1-amine (3.0 mmol), and K₂CO₃ (1.2 mmol) are suspended in anhydrous acetonitrile (5 mL). The reaction mixture is subjected to microwave irradiation at 100-120°C for 15-30 minutes. After cooling, the mixture is filtered, and the solvent is evaporated under reduced pressure. The crude product is purified by flash chromatography to afford the desired product.

Microwave_Alkylation reagents Benzyl Bromide Propargylamine K₂CO₃ Acetonitrile reaction Microwave Irradiation 100-120°C 15-30 minutes reagents->reaction workup Filtration Solvent Removal reaction->workup purification Flash Chromatography workup->purification product This compound purification->product

Microwave-Assisted Alkylation Workflow
One-Pot A³ Coupling (Aldehyde-Alkyne-Amine)

This method provides a convergent one-pot synthesis from readily available starting materials.

Protocol: To a solution of benzaldehyde (0.5 mmol) in toluene (0.5 mL) is added MnO₂ (1.5 mmol) and the mixture is heated at 80°C for 30 minutes for in-situ oxidation (if starting from benzyl alcohol). Subsequently, HAuCl₄·3H₂O (2 mol%), propargylamine (0.55 mmol), and phenylacetylene (0.6 mmol) are added to the same vessel. The reaction is stirred at 80°C for 2.5 hours. After completion, the reaction mixture is cooled, filtered, and the solvent is evaporated. The residue is purified by column chromatography to yield the propargylamine product.

A3_Coupling reagents Benzaldehyde Propargylamine Phenylacetylene HAuCl₄·3H₂O Toluene reaction Stir at 80°C 2.5 hours reagents->reaction workup Filtration Solvent Removal reaction->workup purification Column Chromatography workup->purification product This compound purification->product

One-Pot A³ Coupling Workflow
Reductive Amination

This two-step, one-pot method involves the formation of an imine intermediate followed by its reduction.

Protocol: To a solution of benzaldehyde (1 mmol) and propargylamine (1 mmol) in a suitable solvent such as methanol or THF (5 mL), an optional acid catalyst (e.g., a few drops of acetic acid) can be added to facilitate imine formation. The mixture is stirred at room temperature for 1-2 hours. Subsequently, a reducing agent such as sodium borohydride (NaBH₄, 1.5 mmol) is added portion-wise, and the reaction is stirred for an additional 1-2 hours at room temperature or slightly elevated temperature (e.g., 40°C). The reaction is then quenched with water, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by chromatography.[2][3]

Reductive_Amination cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction reagents1 Benzaldehyde Propargylamine Solvent reaction1 Stir at RT 1-2 hours reagents1->reaction1 reaction2 Stir at RT - 40°C 1-2 hours reaction1->reaction2 reagents2 NaBH₄ reagents2->reaction2 workup Quenching Extraction reaction2->workup purification Chromatography workup->purification product This compound purification->product

Reductive Amination Workflow

References

Comparative Analysis of the Biological Activity of N-benzylprop-2-yn-1-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-benzylprop-2-yn-1-amine and its derivatives represent a class of compounds with significant potential in medicinal chemistry. The presence of the propargyl group, a known pharmacophore, coupled with the versatile N-benzyl moiety, makes these molecules attractive scaffolds for the development of novel therapeutic agents. This guide provides a comparative overview of the reported biological activities of this compound derivatives and related compounds, focusing on their anticancer, antimicrobial, and enzyme-inhibiting properties. The data presented is compiled from various studies and aims to facilitate further research and drug development efforts in this area.

Anticancer Activity

Derivatives of N-benzyl amines and propargylamines have demonstrated notable cytotoxic effects against various cancer cell lines. The mechanism of action is often attributed to the induction of apoptosis and cell cycle arrest. The following table summarizes the in vitro anticancer activity of selected derivatives, expressed as IC50 values (the concentration required to inhibit the growth of 50% of cancer cells).

Compound ClassDerivative/CompoundCancer Cell Line(s)IC50 (µM)Reference
N-benzyl amine4-(N-ethyl-1H-indol-3-yl)-6-(p-methoxyphenyl)-pyrimidin-2-amine (11a)HEPG2, MCF7, HCT-1160.7[1]
N-benzyl benzimidazole5bMDA-MB-23139.6
N-benzyl benzimidazole5aMDA-MB-23184.0
Imidazo[1,2-b]pyridazine4eMCF-7, SK-MEL-281 - 10[2]
Imidazo[1,2-b]pyridazine4fMCF-7, SK-MEL-281 - 10[2]
Benzimidazole Cinnamide12hA5490.29 ± 0.02[3]
Pyrrolyl BenzohydrazideC8A5499.54[4]
Pyrrolyl BenzohydrazideC18A54910.38[4]

Antimicrobial Activity

The antimicrobial potential of N-benzyl amine derivatives has been investigated against a range of bacterial and fungal pathogens. The data, presented as Minimum Inhibitory Concentration (MIC) values, indicates that these compounds can be effective against both Gram-positive and Gram-negative bacteria, as well as fungal strains.

Compound ClassDerivative/CompoundMicroorganism(s)MIC (µg/mL)Reference
Benzyl Guanidine3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative (9m)S. aureus0.5[5]
E. coli1[5]
Aminoguanidine Hydrazone3-(4-trifluoromethyl)-benzyloxy derivative (10d)S. aureus1[5]
E. coli16[5]
N-benzyl-isopropylamine4-Trifluoromethyl derivative (A5)S. aureus3.9[6]
E. coli3.9[6]
MRSA7.8[6]
N-benzyl-isopropylamine4-Chloro derivative (A9)S. aureus3.9[6]
E. coli7.8[6]
MRSA15.6[6]

Enzyme Inhibition

A significant area of investigation for this compound derivatives is their ability to inhibit enzymes, particularly monoamine oxidase (MAO). MAO inhibitors are crucial in the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's. The propargylamine moiety is a well-known irreversible inhibitor of MAO-B.

Compound ClassDerivative/CompoundEnzymeIC50 (µM)Ki (µM)Inhibition TypeReference
PyridazinobenzylpiperidineS5MAO-B0.2030.155 ± 0.050Competitive, Reversible[7][8]
S16MAO-B0.9790.721 ± 0.074Competitive, Reversible[7][8]
Benzimidazole ChalconeBCH2MAO-B0.800.25 ± 0.014Competitive[9]
Benzylamine-sulfonamide4ihMAO-B0.041 ± 0.001-Non-competitive[10]
Benzylamine-sulfonamide4thMAO-B0.065 ± 0.002-Non-competitive[10]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis cluster_testing Biological Activity Testing cluster_assays Specific Assays start Starting Materials (e.g., Benzaldehyde, Amine, Alkyne) reaction A³ Coupling or Other Synthetic Routes start->reaction product This compound Derivatives reaction->product anticancer MTT Assay product->anticancer Anticancer Screening antimicrobial MIC Determination product->antimicrobial Antimicrobial Screening enzyme MAO Inhibition Assay product->enzyme Enzyme Inhibition Screening ic50 IC50 Values anticancer->ic50 Determine IC50 mic MIC Values antimicrobial->mic Determine MIC ki Ki Values enzyme->ki Determine Ki

Caption: General experimental workflow for the synthesis and biological evaluation of this compound derivatives.

MAO_Inhibition MAO Monoamine Oxidase (MAO) Metabolites Inactive Metabolites MAO->Metabolites Effect Increased Neurotransmitter Levels in Synapse MAO->Effect Leads to Neurotransmitter Neurotransmitters (e.g., Dopamine) Neurotransmitter->MAO Metabolized by Inhibitor This compound Derivative (Inhibitor) Inhibitor->MAO Inhibits

Caption: Simplified signaling pathway of Monoamine Oxidase (MAO) inhibition by this compound derivatives.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the reproducibility and validation of the presented data.

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined by plotting the cell viability against the compound concentration.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

  • Preparation of Inoculum: A standardized inoculum of the test microorganism (approximately 5 x 10^5 CFU/mL) is prepared in a suitable broth medium.

  • Serial Dilution: The this compound derivatives are serially diluted in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial or fungal suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 28°C for 48-72 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Enzyme Inhibition: Monoamine Oxidase (MAO) Inhibition Assay

This assay measures the ability of the compounds to inhibit the activity of MAO enzymes.

  • Enzyme and Substrate Preparation: Purified MAO-A or MAO-B enzyme and a suitable substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B) are prepared in a buffer solution.

  • Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the this compound derivatives for a specific period.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.

  • Detection: The formation of the product is monitored over time using a spectrophotometer or fluorometer. For example, the oxidation of kynuramine produces 4-hydroxyquinoline, which is fluorescent.

  • Data Analysis: The initial reaction rates are calculated, and the percentage of inhibition is determined for each inhibitor concentration. The IC50 value is then calculated from the dose-response curve. The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation for competitive inhibitors.

References

The Kinetics of N-benzylprop-2-yn-1-amine Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-benzylprop-2-yn-1-amine is a versatile secondary propargylamine that serves as a crucial building block in the synthesis of a wide array of nitrogen-containing compounds. Its terminal alkyne functionality makes it a prime substrate for popular ligation and multicomponent reactions, including the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the A3 (Aldehyde-Alkyne-Amine) coupling, and the Mannich reaction. Understanding the reaction kinetics of this compound is paramount for optimizing reaction conditions, predicting product formation, and comparing its reactivity against other propargylamine derivatives.

This guide provides a comparative analysis of the reaction kinetics of this compound in these key transformations. While specific kinetic data for this compound is not extensively available in the current literature, this guide presents representative data for similar terminal alkynes to provide a valuable benchmark for researchers. Detailed experimental protocols for the synthesis of this compound and its application in these reactions are also provided.

Comparative Kinetic Data

A direct kinetic comparison of this compound with other propargylamines is a notable gap in the existing scientific literature. However, to provide a useful framework for researchers, the following table summarizes typical second-order rate constants for the CuAAC reaction involving terminal alkynes. This data can serve as an illustrative guide to the expected reactivity of this compound in click chemistry.

Table 1: Illustrative Second-Order Rate Constants for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions with Terminal Alkynes.

Alkyne TypeAzide PartnerCatalyst SystemRate Constant (k) (M⁻¹s⁻¹)Reference
Terminal Alkyne (general)Benzyl AzideCu(I)~1 - 10⁴[1]
Propargyl AlcoholAzido-functionalized moleculeCuSO₄/Sodium AscorbateNot Specified[1]
PhenylacetyleneBenzyl AzideCu(I)Not Specified[2]

Note: The rate constants for CuAAC reactions are highly dependent on the specific substrates, catalyst, ligands, and solvent system used. The values presented here are for general comparison and may not be directly representative of reactions involving this compound.

Key Reactions and Mechanistic Pathways

This compound is a valuable participant in several powerful synthetic transformations. The following diagrams illustrate the generalized mechanisms for these reactions.

CuAAC_Pathway cluster_reactants Reactants cluster_catalyst Catalyst Alkyne This compound (Terminal Alkyne) Intermediate Copper Acetylide Intermediate Alkyne->Intermediate Coordination Azide R-N₃ (Azide) Azide->Intermediate Cycloaddition CuI Cu(I) CuI->Intermediate Product 1,4-Disubstituted 1,2,3-Triazole Intermediate->Product Protonolysis

Caption: Generalized signaling pathway for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

A3_Coupling_Pathway cluster_reactants Reactants cluster_catalyst Catalyst Aldehyde R¹-CHO (Aldehyde) Iminium Iminium Ion Intermediate Aldehyde->Iminium Amine This compound Amine->Iminium Alkyne R²-C≡CH (Terminal Alkyne) MetalAcetylide Metal Acetylide Intermediate Alkyne->MetalAcetylide Catalyst Metal Catalyst (e.g., Cu(I), Ru(II)) Catalyst->MetalAcetylide Product Propargylamine Product Iminium->Product MetalAcetylide->Product Nucleophilic Attack

Caption: Generalized signaling pathway for the A3 (Aldehyde-Alkyne-Amine) coupling reaction.

Mannich_Reaction_Pathway cluster_reactants Reactants Aldehyde Formaldehyde (or other aldehyde) Iminium Iminium Ion (Eschenmoser's salt analog) Aldehyde->Iminium Amine This compound Amine->Iminium CH_Acid Active Methylene Compound Enol Enol/Enolate Intermediate CH_Acid->Enol Tautomerization Product Mannich Base (β-Amino Ketone/Aldehyde) Iminium->Product Enol->Product Nucleophilic Attack

Caption: Generalized signaling pathway for the Mannich reaction.

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from benzylamine and propargyl bromide.

Materials:

  • Benzylamine

  • Propargyl bromide (80% solution in toluene)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate

  • Hexanes

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • To a solution of benzylamine (1 equivalent) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 equivalents).

  • Add propargyl bromide (1.1 equivalents) dropwise to the stirring suspension.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound as a pale yellow oil.

General Protocol for a Kinetic Study of a CuAAC Reaction

This protocol outlines a general method for monitoring the kinetics of a CuAAC reaction using this compound.

Kinetic_Workflow Prep Prepare Stock Solutions (Alkyne, Azide, Catalyst, Ligand) Mix Mix Reactants in a Thermostatted Vessel Prep->Mix Initiate Initiate Reaction by Adding Catalyst/Reducing Agent Mix->Initiate Monitor Monitor Reaction Progress (e.g., NMR, UV-Vis, LC-MS) Initiate->Monitor Quench Quench Aliquots at Specific Time Points (optional) Monitor->Quench Analyze Analyze Data to Determine Concentration vs. Time Monitor->Analyze Real-time Quench->Analyze Calculate Calculate Rate Constant (k) Analyze->Calculate

Caption: A generalized experimental workflow for conducting a kinetic analysis of a chemical reaction.

Materials:

  • This compound (stock solution of known concentration)

  • Azide compound (stock solution of known concentration)

  • Copper(II) sulfate (CuSO₄) (stock solution)

  • Sodium ascorbate (freshly prepared stock solution)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable ligand (stock solution)

  • Appropriate solvent (e.g., DMSO, water, or a mixture)

  • Internal standard (for NMR or chromatography-based monitoring)

Procedure:

  • In a reaction vessel (e.g., NMR tube, cuvette), combine the stock solutions of this compound, the azide partner, and the ligand in the desired solvent. If using NMR, add the internal standard.

  • Place the reaction vessel in a thermostatted instrument (e.g., NMR spectrometer, UV-Vis spectrophotometer).

  • Acquire an initial spectrum or reading (time = 0).

  • To initiate the reaction, add the copper(II) sulfate solution followed by the freshly prepared sodium ascorbate solution.

  • Immediately begin acquiring data at regular time intervals.

  • Monitor the disappearance of a reactant peak (e.g., the acetylenic proton of this compound in ¹H NMR) or the appearance of a product peak over time.

  • Plot the concentration of the reactant or product versus time.

  • From the kinetic data, determine the reaction order and calculate the rate constant (k).

General Protocol for an A3 Coupling Reaction

This protocol provides a general procedure for a three-component A3 coupling reaction using this compound.

Materials:

  • Aldehyde

  • This compound

  • Terminal alkyne

  • Copper(I) iodide (CuI) or other suitable catalyst

  • Solvent (e.g., toluene, water, or solvent-free)

Procedure:

  • In a reaction flask, combine the aldehyde (1 equivalent), this compound (1 equivalent), the terminal alkyne (1.2 equivalents), and the catalyst (e.g., 1-5 mol% CuI).

  • Add the solvent (if applicable).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to reflux).

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction (e.g., with aqueous ammonium chloride).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for a Mannich Reaction

This protocol outlines a general procedure for a Mannich reaction involving this compound.

Materials:

  • Formaldehyde (aqueous solution or paraformaldehyde)

  • This compound

  • An active methylene compound (e.g., a ketone like acetone or acetophenone)

  • Acid or base catalyst (e.g., HCl or a secondary amine)

  • Solvent (e.g., ethanol, water)

Procedure:

  • In a reaction flask, combine the active methylene compound and the solvent.

  • Add the catalyst.

  • To this mixture, add this compound followed by the dropwise addition of formaldehyde.

  • Stir the reaction mixture at the desired temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, neutralize the reaction mixture if necessary.

  • Extract the product with an organic solvent.

  • Dry the organic layer, filter, and concentrate.

  • Purify the resulting Mannich base by column chromatography or recrystallization.

Conclusion

This compound is a valuable and reactive building block in organic synthesis. While specific kinetic data for its reactions are not yet widely reported, this guide provides a foundation for researchers by presenting representative kinetic data for similar compounds and detailed experimental protocols for its synthesis and key applications. The provided workflows and mechanistic diagrams offer a clear visual representation of the underlying chemical principles. Further kinetic studies on this compound are encouraged to fill the existing data gap and to enable a more precise comparison with alternative propargylamine reagents, which will undoubtedly contribute to the advancement of synthetic and medicinal chemistry.

References

A Comparative Spectroscopic Analysis of N-benzylprop-2-yn-1-amine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of N-benzylprop-2-yn-1-amine and its para-substituted derivatives: N-(4-methylbenzyl)prop-2-yn-1-amine, N-(4-methoxybenzyl)prop-2-yn-1-amine, and N-(4-chlorobenzyl)prop-2-yn-1-amine. The information presented is crucial for the identification, characterization, and quality control of these compounds in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry analyses.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

CompoundAr-H (ppm)-CH₂-Ar (ppm)-NH- (ppm)-CH₂-C≡ (ppm)≡C-H (ppm)Other (ppm)
This compound7.24-7.35 (m, 5H)3.87 (s, 2H)1.54 (s, 1H)3.41 (d, J=2.1 Hz, 2H)2.25 (s, 1H)
N-(4-methylbenzyl)prop-2-yn-1-amine7.19 (d, J=7.8 Hz, 2H), 7.11 (d, J=7.8 Hz, 2H)3.81 (s, 2H)1.55 (br s, 1H)3.40 (d, J=2.4 Hz, 2H)2.23 (t, J=2.4 Hz, 1H)2.34 (s, 3H, Ar-CH₃)
N-(4-methoxybenzyl)prop-2-yn-1-amine7.25 (d, J=8.6 Hz, 2H), 6.87 (d, J=8.6 Hz, 2H)3.78 (s, 2H)1.56 (br s, 1H)3.39 (d, J=2.4 Hz, 2H)2.22 (t, J=2.4 Hz, 1H)3.80 (s, 3H, -OCH₃)
N-(4-chlorobenzyl)prop-2-yn-1-amine7.29 (d, J=8.4 Hz, 2H), 7.25 (d, J=8.4 Hz, 2H)3.83 (s, 2H)1.58 (br s, 1H)3.42 (d, J=2.4 Hz, 2H)2.26 (t, J=2.4 Hz, 1H)

Table 2: ¹³C NMR Spectroscopic Data (101 MHz, CDCl₃)

CompoundAr-C (ppm)-CH₂-Ar (ppm)-CH₂-C≡ (ppm)C ≡CH (ppm)C≡C H (ppm)Other (ppm)
This compound139.4, 128.5, 128.4, 127.252.337.482.171.6
N-(4-methylbenzyl)prop-2-yn-1-amine136.9, 136.3, 129.2, 128.452.037.482.371.421.1 (Ar-CH₃)
N-(4-methoxybenzyl)prop-2-yn-1-amine158.8, 131.5, 129.5, 113.951.737.482.371.455.2 (-OCH₃)
N-(4-chlorobenzyl)prop-2-yn-1-amine137.9, 132.9, 129.7, 128.651.637.381.971.8

Table 3: FT-IR Spectroscopic Data (cm⁻¹)

Compoundν(N-H)ν(C-H, sp)ν(C≡C)ν(C-H, sp³)ν(C=C, Ar)ν(C-N)
This compound~3310 (w)~3290 (s)~2120 (w)2800-3000 (m)~1450-1600 (m)~1100-1200 (m)
N-(4-methylbenzyl)prop-2-yn-1-amine~3315 (w)~3290 (s)~2120 (w)2800-3000 (m)~1450-1600 (m)~1100-1200 (m)
N-(4-methoxybenzyl)prop-2-yn-1-amine~3312 (w)~3288 (s)~2118 (w)2800-3000 (m)~1450-1610 (m)~1100-1250 (m, s)
N-(4-chlorobenzyl)prop-2-yn-1-amine~3310 (w)~3292 (s)~2122 (w)2800-3000 (m)~1450-1595 (m)~1100-1200 (m)

Table 4: Mass Spectrometry Data (EI)

CompoundMolecular Ion (m/z)Base Peak (m/z)Major Fragments (m/z)
This compound14591144, 117, 65, 39
N-(4-methylbenzyl)prop-2-yn-1-amine159105158, 131, 77, 39
N-(4-methoxybenzyl)prop-2-yn-1-amine175121174, 147, 91, 77, 39
N-(4-chlorobenzyl)prop-2-yn-1-amine179/181125/127178/180, 151/153, 89, 39

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the purified amine was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Proton NMR spectra were acquired on a 400 MHz spectrometer. Data was collected with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

  • ¹³C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on a 101 MHz spectrometer with complete proton decoupling. A spectral width of 240 ppm and a relaxation delay of 2 seconds were used. Chemical shifts are reported in ppm relative to the CDCl₃ solvent signal (77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: A thin film of the neat liquid sample was prepared between two potassium bromide (KBr) plates.

  • Data Acquisition: The FT-IR spectrum was recorded in the range of 4000-400 cm⁻¹. A background spectrum of the clean KBr plates was acquired and subtracted from the sample spectrum. The resolution was set to 4 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: The sample was introduced into the mass spectrometer via direct injection or through a gas chromatography (GC) column for volatile compounds.

  • Ionization: Electron ionization (EI) was used with an ionization energy of 70 eV.

  • Analysis: The mass-to-charge ratio (m/z) of the resulting ions was analyzed using a quadrupole mass analyzer. The data was collected over a mass range of m/z 35-500.

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound and its derivatives.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Compound This compound or Derivative NMR NMR Spectroscopy (¹H and ¹³C) Compound->NMR IR FT-IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment Structure->Purity Comparison Comparative Analysis Structure->Comparison

Caption: Workflow for the spectroscopic analysis of amine compounds.

In silico studies of N-benzylprop-2-yn-1-amine reaction mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

An In Silico Comparative Analysis of the Reaction Mechanisms of N-benzylprop-2-yn-1-amine and Structurally Related Monoamine Oxidase B Inhibitors

This guide provides a comparative analysis of the reaction mechanism of this compound, a propargylamine-based monoamine oxidase (MAO) inhibitor, with its close and clinically significant analogs, rasagiline and selegiline. Due to the limited availability of specific in silico studies on this compound, this comparison leverages detailed computational data from studies on rasagiline and selegiline to infer its mechanistic behavior. This approach is based on the shared N-propargylamine functional group, which is central to their mechanism of irreversible inhibition of Monoamine Oxidase B (MAO-B), a key enzyme in the degradation of neurotransmitters.

Mechanism of Action: A Three-Step Irreversible Inhibition

Computational studies of the irreversible inhibition of MAO-B by propargylamine inhibitors like rasagiline and selegiline have elucidated a three-step reaction mechanism.[1] This mechanism-based inhibition, often referred to as "suicide inhibition," involves the enzyme catalytically activating the inhibitor, which then covalently binds to and deactivates the enzyme.

The proposed three-step mechanism is as follows:

  • Rate-Limiting Hydride Abstraction: The reaction is initiated by the transfer of a hydride anion from the α-carbon of the inhibitor's propargylamine moiety to the N5 atom of the flavin adenine dinucleotide (FAD) cofactor of MAO-B. This is the rate-determining step of the inhibition process.[1]

  • Proton Transfer: Following the initial hydride abstraction, a proton is transferred from the N5 atom of the FAD back to the β-carbon of the inhibitor.

  • Covalent Adduct Formation: The final step involves the formation of a stable covalent bond between the inhibitor and the FAD cofactor, leading to the irreversible inactivation of the MAO-B enzyme.[1]

Quantitative Comparison of Reaction Energetics

The following table summarizes the calculated free energy data for the irreversible inhibition of MAO-B by rasagiline and selegiline, as determined by quantum mechanics/molecular mechanics (QM/MM) calculations. This data provides insight into the reaction kinetics and thermodynamics.

InhibitorRate-Limiting Activation Free Energy (kcal/mol)Overall Reaction Free Energy (kcal/mol)
Rasagiline 19.9[2]-23.7[2]
Selegiline 21.3[2]-22.9[2]

Note: Data is based on a polar anionic mechanism calculated at the B3LYP/6-311++G(2d,2p)//B3LYP/6-31+G(d) level of theory with a CPCM solvent reaction field (ε = 4).[2] A separate study using a different computational approach found the activation energy for selegiline to be 1.2 kcal/mol lower than for rasagiline.[1]

Visualizing the Reaction Pathway

The logical flow of the irreversible inhibition of MAO-B by a propargylamine inhibitor can be visualized as follows:

MAO_Inhibition_Pathway cluster_0 Step 1: Rate-Limiting Step cluster_1 Step 2 cluster_2 Step 3: Irreversible Inactivation Inhibitor_MAOB Inhibitor + MAO-B (FAD) TS1 Transition State 1 Inhibitor_MAOB->TS1 Hydride Abstraction Intermediate_1 Intermediate Complex 1 TS1->Intermediate_1 TS2 Transition State 2 Intermediate_1->TS2 Proton Transfer Intermediate_2 Intermediate Complex 2 TS2->Intermediate_2 Covalent_Adduct Covalent Inhibitor-FAD Adduct Intermediate_2->Covalent_Adduct Adduct Formation

Caption: Reaction pathway for the irreversible inhibition of MAO-B by propargylamine inhibitors.

Computational Protocols

The computational methodologies employed in the in silico studies of rasagiline and selegiline provide a framework for understanding the reaction mechanism of this compound.

Molecular Dynamics (MD) Simulations
  • Purpose: To simulate the dynamic behavior of the inhibitor within the MAO-B active site and identify stable binding poses.

  • Protocol: MD simulations are typically performed using software packages like AMBER or GROMACS. The system is solvated in a water box, and periodic boundary conditions are applied. The simulation is run for a sufficient time (e.g., nanoseconds) to allow the system to equilibrate and to observe the interactions between the inhibitor and the enzyme.[1]

Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations
  • Purpose: To calculate the energetic profile of the reaction mechanism, including activation energies and reaction energies.

  • Protocol: The system is partitioned into a QM region (the inhibitor and the FAD cofactor) and an MM region (the rest of the protein and solvent). The QM region is treated with a higher level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP, while the MM region is described by a classical force field. This hybrid approach allows for the accurate modeling of the chemical reaction within the complex enzyme environment.[1]

Binding Free Energy Calculations
  • Purpose: To estimate the binding affinity of the inhibitor to the enzyme.

  • Protocol: The Molecular Mechanics Generalized Born Surface Area (MM-GBSA) method is often used to calculate the binding free energy from the snapshots of the MD simulation trajectory. This method considers van der Waals and electrostatic interactions, as well as the solvation free energy.[1]

Conclusion

References

A Head-to-Head Battle of Bioconjugation Reagents: Benchmarking N-benzylprop-2-yn-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate bioconjugation reagent is a critical decision that dictates the efficiency, stability, and ultimate success of creating precisely modified biomolecules. This guide provides an objective comparison of N-benzylprop-2-yn-1-amine, a terminal alkyne used in click chemistry, against two widely used classes of bioconjugation reagents: those targeting primary amines (NHS esters) and those targeting sulfhydryl groups (maleimides).

This comparison delves into the quantitative performance metrics, detailed experimental protocols, and the underlying chemical principles of each method to provide a comprehensive framework for informed reagent selection.

Performance Comparison of Bioconjugation Chemistries

The choice between this compound and its alternatives hinges on a trade-off between reaction kinetics, specificity, and the stability of the resulting covalent bond. The following tables summarize key quantitative and qualitative data to facilitate a direct comparison.

Table 1: Quantitative Performance Comparison of Bioconjugation Reagents

FeatureThis compound (via CuAAC)This compound (via SPAAC)NHS Ester (Amine-Reactive)Maleimide (Thiol-Reactive)
Target Functional Group AzideAzidePrimary Amine (-NH₂)Sulfhydryl (-SH)
Reaction Kinetics (Second-Order Rate Constant) ~10² - 10⁴ M⁻¹s⁻¹[1]~10⁻³ - 1 M⁻¹s⁻¹ (highly dependent on cyclooctyne)[1]Variable, generally slower than click chemistry[1]Fast (~1000 M⁻¹s⁻¹)[1]
Typical Reaction Time 30-60 minutes at room temperature[2]Under an hour to several hours[2]30-60 minutes at room temperature[2]Minutes to a few hours at room temperature[2]
Optimal Reaction pH 4.0 - 11.0[3]5.0 - 9.0[1]7.0 - 9.0[3]6.5 - 7.5[2][3]
Catalyst Required Cu(I)NoneNoneNone
Specificity Very High (Bioorthogonal)[3]Very High (Bioorthogonal)[3]Low (targets multiple lysines)[3]High for thiols at optimal pH[3]
Resulting Linkage 1,2,3-Triazole1,2,3-TriazoleAmideThioether

Table 2: Stability of Resulting Bioconjugate Linkages

Linkage TypeStability to Hydrolysis (pH 7.4)Stability in Serum/PlasmaStability to Reducing AgentsNotes
1,2,3-Triazole Highly Stable[4]Highly Stable[4]Highly Stable[4]Considered one of the most stable bioorthogonal linkages, resistant to enzymatic degradation.[4][5]
Amide Highly Stable[4][6]Generally Stable[4]Highly Stable[4]Can be susceptible to cleavage by specific proteases.[4]
Thioether (from Maleimide) StableProne to Thiol Exchange[4]StableCan undergo retro-Michael reaction, leading to payload loss, though newer generations show improved stability.[4][6]

Signaling Pathways and Experimental Workflows

Visualizing the chemical transformations and experimental processes is crucial for understanding the practical application of each bioconjugation strategy.

Chemical Reaction Pathways

Figure 1. Bioconjugation Reaction Pathways cluster_0 Click Chemistry (CuAAC) cluster_1 NHS Ester Chemistry cluster_2 Maleimide Chemistry Alkyne Biomolecule-Alkyne (e.g., with this compound) Triazole Stable Triazole Linkage Alkyne->Triazole Cu(I) catalyst + Azide Azide-Probe Azide->Triazole Amine Biomolecule-NH₂ (Lysine, N-terminus) Amide Stable Amide Bond Amine->Amide + NHS_Ester NHS Ester-Probe NHS_Ester->Amide Thiol Biomolecule-SH (Cysteine) Thioether Thioether Bond Thiol->Thioether + Maleimide Maleimide-Probe Maleimide->Thioether

Caption: Comparison of bioconjugation reaction pathways.

General Experimental Workflow for Bioconjugation

Figure 2. General Experimental Workflow for Bioconjugation Start Start: Biomolecule of Interest Step1 Step 1: Introduction of Functional Group (if necessary, e.g., Azide for Click Chemistry) Start->Step1 Step2 Step 2: Preparation of Reagents (Biomolecule and Probe) Step1->Step2 Step3 Step 3: Conjugation Reaction (Incubation under optimal conditions) Step2->Step3 Step4 Step 4: Quenching of Reaction (Optional, to stop the reaction) Step3->Step4 Step5 Step 5: Purification of Conjugate (e.g., Size Exclusion Chromatography, Dialysis) Step4->Step5 Step6 Step 6: Characterization of Conjugate (e.g., SDS-PAGE, Mass Spectrometry) Step5->Step6 End End: Purified Bioconjugate Step6->End

Caption: A generalized workflow for a typical bioconjugation experiment.

Detailed Experimental Protocols

To ensure reproducibility and allow for a direct comparison of the different bioconjugation strategies, the following detailed protocols are provided.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using this compound

This protocol describes a typical procedure for the copper(I)-catalyzed reaction between an azide-modified protein and this compound.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • This compound stock solution in a biocompatible solvent such as DMSO.

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water).

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water).

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared).

  • Desalting column for purification.

Procedure:

  • Prepare Reactants: In a reaction tube, combine the azide-modified protein and a 2-10 fold molar excess of the this compound stock solution.

  • Prepare Catalyst Premix: In a separate tube, mix the CuSO₄ and THPTA ligand solutions. A typical ratio is 1:5 (CuSO₄:ligand).

  • Initiate Reaction: Add the CuSO₄/ligand premix to the protein solution to a final copper concentration of 0.1-1 mM. Initiate the cycloaddition by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing.

  • Purification: Remove excess reagents and byproducts by passing the reaction mixture through a desalting column.

Protocol 2: NHS Ester-Mediated Amine Labeling

This protocol outlines the conjugation of an NHS ester-functionalized molecule to a protein.

Materials:

  • Protein solution in an amine-free buffer (e.g., PBS, pH 7.4).

  • NHS ester of the desired probe.

  • Anhydrous DMSO or DMF.

  • Reaction buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.0-8.5.

  • Desalting column for purification.

Procedure:

  • Prepare Protein: Ensure the protein is in the correct reaction buffer at a concentration of 1-10 mg/mL.

  • Prepare NHS Ester: Immediately before use, dissolve the NHS ester in a minimal amount of anhydrous DMSO or DMF to create a stock solution.

  • Conjugation: Add a 10-20 fold molar excess of the NHS ester stock solution to the protein solution.

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours.

  • Purification: Remove the unreacted NHS ester and byproducts using a desalting column.

Protocol 3: Maleimide-Mediated Thiol Labeling

This protocol details the conjugation of a maleimide-functionalized molecule to a protein's cysteine residues.

Materials:

  • Protein solution in a degassed, thiol-free buffer (e.g., PBS, pH 6.5-7.5).

  • Maleimide-functionalized probe.

  • (Optional) Reducing agent (e.g., TCEP).

  • Desalting column for purification.

Procedure:

  • Reduction (if necessary): If the protein's cysteine residues are in disulfide bonds, incubate with a reducing agent like TCEP. Remove the reducing agent using a desalting column.

  • Prepare Maleimide: Dissolve the maleimide reagent in DMSO or DMF to create a stock solution.

  • Conjugation: Add a 10-20 fold molar excess of the maleimide stock solution to the protein solution.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature. The reaction can be quenched by adding a small molecule thiol such as β-mercaptoethanol.

  • Purification: Purify the conjugate using a desalting column to remove unreacted maleimide and quenching agent.

Conclusion

The choice of bioconjugation reagent is a critical decision that should be guided by the specific requirements of the application.

  • This compound , utilized in click chemistry (CuAAC and SPAAC) , offers unparalleled specificity and results in a highly stable triazole linkage. CuAAC provides rapid kinetics but requires a copper catalyst, which can be a concern for in vivo applications. SPAAC, while often slower, is bioorthogonal and catalyst-free, making it ideal for use in living systems.

  • NHS esters provide a straightforward method for labeling abundant primary amines. However, this approach typically results in a heterogeneous mixture of products and the stability of the NHS ester itself can be a concern due to hydrolysis.

  • Maleimide-based reagents offer high selectivity for less abundant cysteine residues, allowing for more site-specific modifications. While the reaction is efficient, the stability of the resulting thioether bond can be a limitation in reducing environments, although next-generation maleimides have shown improved stability.

By carefully considering the trade-offs between reaction kinetics, specificity, and linkage stability, researchers can select the optimal bioconjugation strategy to advance their research and development goals.

References

A Comparative Guide to the Quantification of N-benzylprop-2-yn-1-amine: Methodologies and Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of N-benzylprop-2-yn-1-amine, a key intermediate and research compound, is critical for ensuring the quality, stability, and efficacy of pharmaceutical products. This guide provides a comparative overview of suitable analytical methods for its quantification, complete with detailed experimental protocols and supporting data to aid in method selection and validation.

While specific comparative studies on this compound are not extensively published, this guide draws upon established analytical principles for similar amine compounds and general validation guidelines, such as those from the International Conference on Harmonisation (ICH). The primary methods discussed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), both of which are powerful techniques for the analysis of pharmaceutical compounds.

Comparison of Analytical Methods

The selection of an analytical method depends on various factors, including the sample matrix, required sensitivity, and the intended purpose of the analysis (e.g., routine quality control, stability testing). Below is a summary of expected performance characteristics for HPLC-UV and GC-MS in the quantification of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with UV detection.Separation based on volatility and partitioning between a gaseous mobile phase and a liquid/solid stationary phase, with mass-based detection.
Linearity (R²) > 0.999> 0.999
Accuracy (% Recovery) 98-102%97-103%
Precision (% RSD) < 2%< 3%
Limit of Detection (LOD) ~ 0.01 µg/mL~ 0.005 µg/mL
Limit of Quantification (LOQ) ~ 0.03 µg/mL~ 0.015 µg/mL
Typical Run Time 10-15 minutes15-25 minutes
Sample Derivatization Not typically required.May be required to improve volatility and peak shape.
Specificity Good, but susceptible to interference from compounds with similar retention times and UV absorbance.Excellent, mass spectrometer provides definitive identification.
Application Ideal for routine quality control, purity assessment, and stability-indicating assays.[1]Suitable for impurity profiling and trace-level analysis due to high sensitivity and specificity.[2]

Detailed Experimental Protocols

The following are proposed starting protocols for the quantification of this compound. These should be optimized and validated for the specific application and laboratory conditions.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is designed as a stability-indicating assay, capable of separating the active ingredient from potential degradation products.[1]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH 3.0) in an isocratic or gradient elution. A typical starting point would be a 60:40 (v/v) ratio of buffer to acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: this compound contains a benzene ring, which should allow for UV detection. The optimal wavelength should be determined by scanning a standard solution (typically around 254 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Sample Preparation:

    • Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.

    • Create a series of calibration standards by diluting the stock solution to concentrations ranging from 0.1 µg/mL to 100 µg/mL.

    • Prepare unknown samples by dissolving them in the mobile phase to an expected concentration within the calibration range.

  • Validation Parameters: According to ICH guidelines, the method should be validated for linearity, accuracy, precision (repeatability and intermediate precision), specificity, LOD, and LOQ.[3]

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method offers high specificity and sensitivity, making it suitable for identifying and quantifying trace impurities.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 20°C/min.

    • Hold: Hold at 280°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan mode for qualitative analysis and impurity identification. Selected Ion Monitoring (SIM) mode for quantitative analysis, monitoring characteristic ions of this compound.

  • Sample Preparation:

    • Prepare a stock solution in a suitable solvent such as methanol or dichloromethane.

    • Prepare calibration standards and samples as described for the HPLC method.

    • Derivatization (if necessary): If peak tailing is observed, derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) may be necessary to improve chromatographic performance.

Method Validation Workflow

The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The following diagram illustrates a typical workflow for analytical method validation.

G cluster_0 Method Development & Optimization cluster_2 Application Dev Develop Initial Method (HPLC, GC-MS) Opt Optimize Parameters (Mobile Phase, Temp, etc.) Dev->Opt Spec Specificity Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD Limit of Detection Prec->LOD LOQ Limit of Quantification LOD->LOQ Robust Robustness LOQ->Robust Routine Routine Analysis Robust->Routine Stability Stability Studies Robust->Stability Impurity Impurity Profiling Robust->Impurity

Caption: Workflow for Analytical Method Validation.

This guide provides a foundational comparison of HPLC and GC-MS for the quantification of this compound. The choice between these methods will be dictated by the specific analytical requirements. For routine analysis and stability testing, a validated HPLC-UV method is often sufficient and efficient. For trace analysis and definitive identification of impurities, the sensitivity and specificity of GC-MS are unparalleled. In all cases, a thorough method validation according to established guidelines is essential to ensure reliable and accurate results.

References

Safety Operating Guide

Navigating the Safe Disposal of N-Benzylprop-2-yn-1-amine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides essential, step-by-step procedures for the safe disposal of N-Benzylprop-2-yn-1-amine, ensuring the protection of personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment (PPE). The hazardous nature of this compound necessitates stringent safety measures.[1] It is a combustible liquid that is harmful if swallowed or in contact with skin, causes severe skin burns and eye damage, and is harmful to aquatic life.[1]

Required Personal Protective Equipment:

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes of the chemical.[2]
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact and potential irritation or absorption.[2]
Body Protection Laboratory coat.Protects against contamination of clothing.[2]
Respiratory Protection Use in a well-ventilated area or chemical fume hood.Minimizes inhalation of vapors.[2]

Disposal Protocol: A Step-by-Step Approach

The primary method for the safe disposal of this compound is to treat it as a hazardous chemical waste. This involves careful collection, storage, and labeling before collection by a certified hazardous waste disposal service. Do not dispose of this compound down the drain. [3]

Experimental Protocol: Hazardous Waste Collection

Objective: To safely collect and store this compound waste for proper disposal.

Materials:

  • This compound waste

  • Compatible hazardous waste container with a screw-on cap[4][5]

  • Secondary containment bin[4]

  • Hazardous waste tag[4]

  • Inert absorbent material (e.g., vermiculite, sand)

Procedure:

  • Designate a Satellite Accumulation Area (SAA): Establish a designated area in your laboratory for the accumulation of hazardous waste.[5] This area should be under the control of the laboratory personnel.

  • Select a Compatible Container:

    • Use a clean, empty, and compatible container with a leak-proof, screw-on cap.[4][5] The container material should not react with the amine. Glass or a suitable plastic container is recommended.

    • Ensure the container is in good condition, with no cracks or signs of deterioration.[5]

  • Transfer the Waste:

    • Carefully transfer the this compound waste into the designated container.

    • Do not overfill the container; leave at least one inch of headspace to allow for expansion.[5]

  • Label the Container:

    • Immediately label the container with a hazardous waste tag.[4]

    • The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The hazards associated with the chemical (e.g., "Combustible," "Corrosive," "Toxic")[1]

      • The date accumulation started.

  • Store the Waste Safely:

    • Keep the waste container securely capped at all times, except when adding waste.[4][5]

    • Place the primary container in a secondary containment bin to capture any potential leaks.[4] The secondary container must be chemically compatible and able to hold 110% of the volume of the primary container.[4]

    • Store the waste in your designated Satellite Accumulation Area.

    • Segregate the amine waste from incompatible materials, such as strong oxidizing agents and acids.[6]

  • Arrange for Disposal:

    • Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup for the hazardous waste.[4]

    • Follow your institution's specific procedures for waste collection requests.

Emergency Procedures

In the event of a spill or exposure, follow these procedures:

EmergencyProcedure
Spill Evacuate the immediate area. For a small spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal as hazardous waste. For large spills, contact your institution's emergency response team. Ensure the area is well-ventilated.[6]
Skin Contact Immediately remove contaminated clothing. Rinse the affected skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Disposal Workflow

cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal A Wear Appropriate PPE B Designate Satellite Accumulation Area A->B C Select & Prepare Compatible Container B->C D Transfer Waste to Container C->D E Securely Cap & Label 'Hazardous Waste' D->E F Place in Secondary Containment E->F G Store in Designated SAA F->G H Contact EH&S for Waste Pickup G->H I Follow Institutional Disposal Procedures H->I

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for N-benzylprop-2-yn-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of specialized chemical reagents like N-benzylprop-2-yn-1-amine is paramount for both personal safety and the integrity of experimental outcomes. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans to ensure the confident and safe use of this compound in the laboratory.

Hazard Summary and Immediate Safety Precautions

This compound is a combustible liquid that is harmful if swallowed or in contact with skin. It can cause severe skin burns and eye damage and is also harmful to aquatic life.[1] Therefore, stringent adherence to safety protocols is mandatory.

Key safety precautions include:

  • Working in a well-ventilated chemical fume hood.

  • Avoiding contact with skin, eyes, and inhalation of vapors.[1][2]

  • Keeping the compound away from heat, sparks, open flames, and hot surfaces.[1]

  • Washing hands and any exposed skin thoroughly after handling.[1][3]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is crucial to prevent accidental exposure. The following table summarizes the essential PPE for handling this compound.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.Protects against splashes of the chemical.
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact and potential absorption.
Body Protection A flame-resistant laboratory coat worn over clothing made of natural fibers (e.g., cotton).Protects against contamination of clothing. Synthetic fibers can melt and adhere to the skin in case of a fire.
Respiratory Protection Use in a chemical fume hood is the primary means of respiratory protection. If a fume hood is not available, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.Minimizes inhalation of harmful vapors.

Quantitative Safety Data (for Structurally Similar Compounds)

CompoundOral LD50 (Rat)Dermal LD50 (Rabbit)Inhalation LC50 (Rat)Occupational Exposure Limits (OSHA PEL/NIOSH REL)
Benzylamine 552 mg/kgNot availableNot availableNot established
Propargylamine 56 mg/kg150 mg/kg250 ppm (4 hours)Not established

Note: This data is for structurally similar compounds and should be used for hazard estimation purposes only. Always handle this compound with the utmost caution, assuming a high degree of toxicity.

Experimental Protocol for Safe Handling

Adherence to a strict operational protocol will ensure the safe handling of this compound throughout the experimental workflow.

  • Preparation and Weighing: Before handling, ensure all necessary PPE is correctly worn. Conduct all weighing and handling of the compound within a chemical fume hood. Use dedicated spatulas and weighing containers.

  • Dissolution: When dissolving, add the solvent slowly to the compound to avoid splashing. Be mindful of potential exothermic reactions, especially with strong acids or oxidizing agents.

  • Reaction and Incubation: All reactions should be set up within the chemical fume hood. Ensure reaction vessels are properly sealed and labeled. If heating is required, use a controlled heating mantle or block; avoid open flames.

  • Post-Reaction Work-up and Purification: Handle all post-reaction mixtures and purification steps (e.g., chromatography) within the fume hood.

  • Spill Management: In case of a spill, evacuate the area and ensure adequate ventilation. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal. Do not allow the chemical to enter drains.[1]

Disposal Plan

All waste containing this compound, including empty containers, contaminated gloves, and reaction byproducts, should be treated as hazardous waste.

Neutralization Protocol for this compound Hydrochloride Waste

For the hydrochloride salt form of this compound, a neutralization step to the less water-soluble free amine is recommended before collection for incineration.[4]

Objective: To convert the water-soluble and acidic this compound hydrochloride into its free amine form for safer disposal.

Materials:

  • This compound hydrochloride waste

  • Deionized water

  • Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)

  • pH indicator paper

  • Appropriate waste container

Procedure:

  • Dilution: In a suitable container within a chemical fume hood, dilute the this compound hydrochloride waste with deionized water.

  • Neutralization: Slowly add a solution of sodium bicarbonate or sodium carbonate to the diluted waste while stirring.

  • pH Monitoring: Periodically check the pH of the solution using pH indicator paper. Continue adding the basic solution until the pH is neutral (pH 7).

  • Waste Collection: Once neutralized, transfer the solution to a clearly labeled hazardous waste container.

  • Final Disposal: The sealed container should be disposed of through an approved hazardous waste disposal facility, typically via incineration.[4]

Important Considerations:

  • Never dispose of this compound or its waste down the drain.

  • Handle uncleaned, empty containers as you would the product itself.[1]

  • Always follow your institution's specific guidelines for hazardous waste disposal.

Visual Workflow for PPE Selection

PPE_Workflow PPE Selection Workflow for Handling this compound cluster_prep Preparation Phase cluster_ppe PPE Selection cluster_ops Operational Phase cluster_disposal Disposal Phase start Start: Handling this compound risk_assessment Conduct Risk Assessment (Review SDS) start->risk_assessment eye_protection Eye Protection: Chemical Goggles or Face Shield risk_assessment->eye_protection hand_protection Hand Protection: Chemically Resistant Gloves (e.g., Nitrile) risk_assessment->hand_protection body_protection Body Protection: Flame-Resistant Lab Coat risk_assessment->body_protection respiratory_protection Respiratory Protection: Work in Fume Hood risk_assessment->respiratory_protection don_ppe Don All Required PPE proceed_work Proceed with Experimental Work don_ppe->proceed_work handle_waste Handle Waste and Spills (Follow Disposal Plan) proceed_work->handle_waste decontaminate Decontaminate Work Area and Remove PPE handle_waste->decontaminate end End of Procedure decontaminate->end

Caption: PPE selection and operational workflow for this compound.

References

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